molecular formula C22H29NO5 B1231652 Stemofoline

Stemofoline

Katalognummer: B1231652
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: DTVYAHOULQCSMS-VHEBQXMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stemofoline is a bioactive alkaloid isolated from plants of the Stemona genus . It possesses a complex cage-like pentacyclic structure that underpins its significant research value in oncology and agricultural science . A primary research application of this compound is the reversal of multidrug resistance (MDR) in cancer cells . MDR is often mediated by the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump that reduces intracellular concentrations of chemotherapeutic drugs . Research indicates that this compound acts as an effective MDR modulator by directly interacting with and inhibiting P-gp function, thereby increasing the accumulation and efficacy of anticancer drugs like doxorubicin and vinblastine in resistant cells . Studies have shown that this compound stimulates P-gp ATPase activity and inhibits the photoaffinity labeling of P-gp, suggesting a direct interaction with the transporter's substrate-binding sites . In vivo studies have demonstrated that this compound enhances the antitumor activity of doxorubicin in xenograft models of multidrug-resistant leukemia without inducing additional toxicity . Beyond oncology, this compound and its analogs are investigated for their potent insecticidal activity, acting as antagonists of insect nicotinic acetylcholine receptors (nAChR) . Its unique structure has also inspired the development of commercial insecticides . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C22H29NO5

Molekulargewicht

387.5 g/mol

IUPAC-Name

(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one

InChI

InChI=1S/C22H29NO5/c1-5-6-8-21-14-7-9-23(21)13-10-15(21)27-22(14)16(13)11(2)18(28-22)19-17(25-4)12(3)20(24)26-19/h11,13-16H,5-10H2,1-4H3/b19-18+

InChI-Schlüssel

DTVYAHOULQCSMS-VHEBQXMUSA-N

SMILES

CCCCC12C3CCN1C4CC2OC35C4C(C(=C6C(=C(C(=O)O6)C)OC)O5)C

Isomerische SMILES

CCCCC12C3CCN1C4CC2OC35C4C(/C(=C\6/C(=C(C(=O)O6)C)OC)/O5)C

Kanonische SMILES

CCCCC12C3CCN1C4CC2OC35C4C(C(=C6C(=C(C(=O)O6)C)OC)O5)C

Synonyme

stemofoline

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Stemofoline: A Technical Guide to its X-ray Crystallographic Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Stemofoline, a complex polycyclic alkaloid isolated from plants of the Stemona genus. The definitive three-dimensional structure, crucial for understanding its biological activity and for guiding synthetic efforts, was determined by single-crystal X-ray crystallography. This document provides a comprehensive overview of the crystallographic data, a detailed experimental protocol representative of the techniques used, and a visual representation of the experimental workflow.

Core Crystallographic Data of this compound

The initial and definitive structural elucidation of this compound was accomplished through the X-ray crystallographic analysis of its hydrobromide monohydrate salt. The seminal study by Irie and colleagues in 1970 laid the foundation for all subsequent chemical and pharmacological investigations of this natural product.[1] Key crystallographic data from this study are summarized in the table below.

Parameter Value
Compound This compound Hydrobromide Monohydrate
Chemical Formula C₂₂H₂₉NO₅·HBr·H₂O
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 11.80 Å
b = 25.94 Å
c = 7.61 Å
Molecules per Unit Cell (Z) 4
Method of Structure Solution Heavy-atom method
Final R-index 12.7%
Absolute Configuration Determined

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed, generalized protocol for the structural elucidation of a novel natural product like this compound by single-crystal X-ray crystallography. This modern protocol is representative of the steps required to achieve a high-resolution crystal structure.

1. Isolation and Purification:

  • This compound is first isolated from the source plant material (e.g., stems and leaves of Stemona japonica) through solvent extraction and chromatographic techniques (e.g., column chromatography, HPLC).

  • The purity of the isolated compound is confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

2. Crystallization:

  • High-quality single crystals are essential for a successful X-ray diffraction experiment. For this compound, the hydrobromide salt was prepared to facilitate crystallization.

  • Method: Slow evaporation of a saturated solution is a common technique. A solution of this compound hydrobromide in a suitable solvent (e.g., ethanol) is prepared.

  • The solution is left undisturbed in a loosely capped vial at a constant temperature. Over several days to weeks, solvent evaporation slowly increases the concentration, leading to the formation of well-ordered single crystals.

  • Other techniques include vapor diffusion (hanging or sitting drop) and cooling crystallization.

3. Crystal Mounting and Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize radiation damage.

  • The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS detector).

  • A preliminary diffraction pattern is collected to determine the crystal quality and the unit cell parameters.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame capturing the diffraction pattern from a specific orientation.

4. Data Processing and Structure Solution:

  • The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.

  • The space group is determined from the systematic absences in the diffraction data. For this compound hydrobromide monohydrate, this was determined to be P2₁2₁2₁.[1]

  • The "phase problem" is solved to obtain an initial electron density map. In the case of this compound, the heavy-atom method was used, where the position of the heavy bromine atom was first determined, and its phases were used to find the positions of the lighter atoms (carbon, nitrogen, oxygen).[1] Modern methods often employ direct methods or dual-space recycling for ab initio structure solution.

5. Structure Refinement:

  • The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares method.

  • This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • The quality of the final model is assessed by the R-index (residual factor), which should ideally be below 5% for a well-refined structure. The reported R-index for this compound was 12.7%, which was acceptable for the time.[1]

6. Determination of Absolute Configuration:

  • For chiral molecules like this compound, determining the absolute configuration is crucial.

  • This is typically achieved by analyzing the anomalous dispersion effects of heavier atoms (like the bromine in this compound hydrobromide) on the diffraction intensities (Flack parameter analysis).[1]

Experimental Workflow for Structural Elucidation of this compound

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of this compound.

Stemofoline_Xray_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_acq Data Acquisition cluster_comp Computational Analysis Isolation Isolation & Purification of this compound Crystallization Formation of This compound HBr Crystals Isolation->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Heavy-atom Method) Data_Processing->Structure_Solution Refinement Structure Refinement (Least-squares) Structure_Solution->Refinement Validation Absolute Configuration & Validation Refinement->Validation Final_Structure Final 3D Structure of this compound Validation->Final_Structure

Caption: Workflow for the structural elucidation of this compound via X-ray crystallography.

Conclusion

The structural elucidation of this compound by X-ray crystallography was a pivotal achievement that provided an unambiguous determination of its complex, cage-like architecture and absolute stereochemistry. This detailed structural information is indispensable for understanding its mechanism of action as a potent insecticide and has served as a critical blueprint for the numerous total synthesis campaigns of this and related Stemona alkaloids. The methodologies outlined in this guide represent the gold standard for determining the three-dimensional structure of novel and complex natural products, a critical step in the pipeline of drug discovery and development.

References

The Architecture of Nature's Insecticides: A Technical Guide to the Biosynthesis of Stemofoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stemofoline alkaloids, a structurally complex class of natural products isolated from plants of the Stemona genus, have garnered significant attention for their potent insecticidal properties and potential applications in overcoming multidrug resistance in cancer. Their intricate, caged hexacyclic architecture presents a formidable challenge for synthetic chemists and a fascinating puzzle for biochemists. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis and biogenetic pathways of this compound alkaloids. While the complete enzymatic pathway remains to be fully elucidated, a combination of biogenetic hypotheses, biomimetic syntheses, and analogous well-characterized pathways in related alkaloids allows for the construction of a scientifically robust proposed biosynthetic route. This document details the putative precursors, key enzymatic steps, and intermediates, supported by available quantitative data and detailed experimental protocols. Furthermore, logical and experimental workflows are visualized to aid in the conceptualization and future investigation of this remarkable biosynthetic pathway.

Introduction

Stemona species have a long history in traditional medicine, particularly in East Asia, for their use as antitussives and insecticides. The source of this potent biological activity lies in a diverse array of polycyclic alkaloids, among which the this compound group is arguably the most structurally complex and biologically intriguing. Characterized by a dense, caged hexacyclic framework, these molecules, including the eponymous (+)-stemofoline, exhibit significant activity as insect acetylcholine receptor antagonists. The complexity of these molecules has made their total synthesis a significant endeavor, and concurrently, has spurred interest in understanding their natural production within the plant.

This guide synthesizes the current knowledge surrounding the biogenesis of this compound alkaloids. It is structured to provide researchers with a foundational understanding of the proposed pathway, methodologies for further investigation, and quantitative data where available.

The Proposed Biogenetic Pathway

The biosynthesis of this compound alkaloids is hypothesized to originate from two primary metabolic pools: the amino acid L-ornithine, which provides the core pyrrolidine ring, and acetate units that are assembled into a polyketide chain. The pathway can be conceptually divided into three main stages:

  • Formation of the Pyrrolidine Core

  • Assembly of the Polyketide Chain and Condensation

  • Post-condensation Cyclizations and Oxidative Modifications

A widely accepted biogenetic hypothesis posits that simpler congeners, such as (+)-stemoburkilline and (+)-(11S, 12R)-dihydrothis compound, serve as late-stage precursors to the more complex (+)-stemofoline and (+)-isothis compound. This has been supported by biomimetic chemical syntheses.

Stage 1: Formation of the Pyrrolidine Core from L-Ornithine

The initial steps are believed to mirror the well-established biosynthesis of other pyrrolidine-containing alkaloids, such as nicotine and the tropane alkaloids. L-ornithine is the primary precursor, undergoing a series of enzymatic transformations to yield the key intermediate, the N-methyl-Δ¹-pyrrolinium cation.

Pyrrolidine_Core_Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) CO₂ N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-Methyltransferase (PMT) SAM Aminoaldehyde 4-Methylaminobutanal N_Methylputrescine->Aminoaldehyde Diamine Oxidase H₂O, O₂ Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Aminoaldehyde->Pyrrolinium Spontaneous Cyclization -H₂O

Figure 1: Proposed biosynthesis of the N-methyl-Δ¹-pyrrolinium cation from L-ornithine.
Stage 2: Polyketide Assembly and Condensation

Drawing analogy from tropane alkaloid biosynthesis, a Type III polyketide synthase (PKS) is proposed to catalyze the condensation of the N-methyl-Δ¹-pyrrolinium cation with acetate units derived from malonyl-CoA. This reaction would form a key intermediate, an open-chain β-keto acid, which serves as the backbone for the subsequent intricate cyclizations.

Polyketide_Condensation cluster_precursors Precursors Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation PKS_Intermediate Open-chain Polyketide Intermediate (β-keto acid) Pyrrolinium->PKS_Intermediate Polyketide Synthase (PKS)-like enzyme n CO₂ Malonyl_CoA Malonyl-CoA (x n) Malonyl_CoA->PKS_Intermediate Polyketide Synthase (PKS)-like enzyme n CO₂

Figure 2: Proposed PKS-mediated condensation to form the polyketide backbone.
Stage 3: Cyclizations and Late-Stage Modifications

This is the most speculative and complex part of the pathway. The open-chain intermediate is believed to undergo a series of intramolecular cyclizations to form the characteristic caged structure of the this compound alkaloids. These reactions are likely catalyzed by a suite of enzymes, including cytochrome P450 monooxygenases and reductases, which are known to perform complex ring formations and oxidative modifications in other alkaloid pathways. The biogenetic hypothesis suggests a progression from simpler to more complex structures.

Late_Stage_Biosynthesis PKS_Intermediate Open-chain Polyketide Intermediate Tetracyclic_Core Tetracyclic Core Intermediate PKS_Intermediate->Tetracyclic_Core Intramolecular Cyclizations (e.g., P450s, Reductases) Dihydrothis compound (+)-(11S,12R)-Dihydrothis compound Tetracyclic_Core->Dihydrothis compound Further Cyclization/Modification Stemoburkilline (+)-Stemoburkilline Dihydrothis compound->Stemoburkilline Oxidation This compound (+)-Stemofoline Stemoburkilline->this compound Oxidation/Rearrangement Isothis compound (+)-Isothis compound Stemoburkilline->Isothis compound Oxidation/Rearrangement

Figure 3: Hypothesized late-stage modifications leading to this compound alkaloids.

Quantitative Data

While comprehensive quantitative data for the entire biosynthetic pathway is not yet available, studies on precursor feeding and alkaloid quantification in Stemona species provide valuable insights.

Table 1: Enhancement of Stemona Alkaloid Production by Precursor Feeding

This data, from studies on Stemona curtisii, suggests that sodium acetate, a precursor for malonyl-CoA, can enhance the production of related Stemona alkaloids, supporting the proposed polyketide origin.

PrecursorConcentration (mg/L)AlkaloidFold Increase vs. Control
Sodium Acetate10Stemocurtisine1.8
Sodium Acetate10Stemocurtisinol1.4
Sodium Acetate20Oxyprotostemonine1.4
Table 2: HPLC Quantification of this compound Alkaloids in Stemona collinsiae

This table summarizes the validation parameters for a high-performance liquid chromatography (HPLC) method developed for the quantification of key this compound alkaloids.

ParameterDidehydrothis compoundThis compound
Linearity Range (µg/mL) 0.5 - 432.40.5 - 188.4
Precision (RSD%) < 2%< 2%
Average Recovery (%) 98.8099.97
Average Content in Root Extract (% w/w) 0.780.048

Experimental Protocols

The elucidation of the this compound alkaloid biosynthetic pathway will rely on a combination of phytochemical analysis, precursor feeding studies, and enzymatic assays. Below are detailed methodologies for key experiments.

General Extraction of this compound Alkaloids

Objective: To isolate crude alkaloid extracts from Stemona plant material for analysis.

Materials:

  • Dried and powdered Stemona roots

  • Solvents: 95% Ethanol, Dichloromethane (CH₂Cl₂), Ethyl ether

  • Acids/Bases: Dilute Hydrochloric Acid (HCl, 4%), Ammonium Hydroxide (NH₄OH)

  • Silica gel (200-300 mesh) for column chromatography

  • Sephadex LH-20

Procedure:

  • Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (e.g., 3 x 25 L) for 3 days at room temperature.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acidify the crude extract with 4% HCl to a pH of 1-2.

  • Partition the acidified extract with ethyl ether to remove non-alkaloidal compounds. Discard the ether layer.

  • Basify the aqueous layer with NH₄OH to a pH of 9-10.

  • Extract the basified aqueous layer repeatedly with CH₂Cl₂ to partition the alkaloids into the organic phase.

  • Combine the CH₂Cl₂ extracts and evaporate the solvent to yield the crude alkaloid mixture.

  • Subject the crude alkaloid mixture to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone, followed by pure acetone, to fractionate the alkaloids.

  • Further purify the fractions containing this compound alkaloids using repeated column chromatography and Sephadex LH-20 to isolate individual compounds.

HPLC Quantification of Didehydrothis compound and this compound

Objective: To quantitatively determine the concentration of didehydrothis compound and this compound in an extract.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: Hypersil BDS C₁₈ (5 µm, 4.6 mm I.D. × 150 mm).

  • Mobile Phase: Methanol : 1 mM Ammonium Acetate (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of pure didehydrothis compound and this compound in methanol. Create a series of calibration standards by serial dilution (e.g., 0.5 - 450 µg/mL).

  • Sample Preparation: Dissolve a known weight of the crude or partially purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration for the standards. Use the regression equation to calculate the concentration of each alkaloid in the samples.

Hypothetical Isotopic Labeling Experiment

Objective: To trace the incorporation of precursors into the this compound alkaloid backbone, providing experimental evidence for the proposed pathway.

Isotopic_Labeling_Workflow Start Establish in vitro Stemona plant cultures Feed_Precursors Feed cultures with stable isotope-labeled precursors (e.g., ¹³C-Ornithine, ¹³C-Acetate) Start->Feed_Precursors Incubate Incubate for a defined time course Feed_Precursors->Incubate Harvest Harvest plant tissue Incubate->Harvest Extract Extract and purify This compound alkaloids (Protocol 4.1) Harvest->Extract Analyze Analyze purified alkaloids by Mass Spectrometry (MS) and NMR Extract->Analyze Determine_Labeling Determine the position and extent of isotopic labeling Analyze->Determine_Labeling End Elucidate precursor incorporation patterns Determine_Labeling->End

Figure 4: Experimental workflow for an isotopic labeling study.

Procedure:

  • Establish sterile in vitro cultures of a this compound-producing Stemona species.

  • Prepare feeding media containing stable isotope-labeled precursors, such as [¹³C₅]-L-ornithine or [1,2-¹³C₂]-sodium acetate.

  • Administer the labeled precursors to the plant cultures.

  • Harvest the plant tissues at various time points after feeding.

  • Perform extraction and purification of the this compound alkaloids as described in Protocol 4.1.

  • Analyze the purified alkaloids using high-resolution mass spectrometry to determine the mass shift due to isotope incorporation.

  • Use ¹³C-NMR spectroscopy to determine the specific positions of the ¹³C labels within the alkaloid structure.

  • Correlate the labeling patterns with the proposed biosynthetic pathway to confirm the origin of different parts of the molecule.

Future Outlook

The biosynthesis of this compound alkaloids remains a fertile ground for discovery. The combination of modern 'omics' technologies (genomics, transcriptomics, metabolomics) with classical biochemical techniques will be crucial for the definitive elucidation of this pathway. Key future research directions include:

  • Identification of Biosynthetic Genes: Transcriptome analysis of Stemona species, particularly comparing alkaloid-producing tissues with non-producing ones, can identify candidate genes for ODCs, PMTs, PKSs, and cytochrome P450s.

  • Enzyme Characterization: Heterologous expression of candidate genes followed by in vitro enzymatic assays will be necessary to confirm their function in the pathway.

  • Regulatory Mechanisms: Understanding how the biosynthesis of these complex defense compounds is regulated in the plant could lead to strategies for enhancing their production through metabolic engineering.

By unraveling the intricate biosynthetic logic of this compound alkaloids, researchers can not only gain fundamental insights into plant biochemistry but also potentially harness these enzymatic tools for the sustainable production of these valuable molecules for agricultural and pharmaceutical applications.

Stemofoline's Mechanism of Action as an Insect Nicotinic Acetylcholine Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemofoline, a structurally complex alkaloid isolated from Stemona species, has demonstrated significant insecticidal properties. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with insect nicotinic acetylcholine receptors (nAChRs). Contrary to some initial postulations, compelling evidence indicates that this compound and its potent insecticidal analogue, didehydrothis compound, act as agonists at insect nAChRs. This agonistic action leads to the overstimulation of the insect's central nervous system, resulting in paralysis and death. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Introduction: The Nicotinic Acetylcholine Receptor as an Insecticidal Target

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system.[1][2] Their crucial role in insect neurophysiology makes them a primary target for a major class of insecticides, the neonicotinoids.[3] nAChRs are pentameric structures composed of various α and non-α subunits, and the specific subunit composition determines the pharmacological properties of the receptor subtype.[2][3] The diversity of these subtypes presents opportunities for the development of selective insecticides.

Stemona alkaloids, including this compound, represent a class of natural products with a long history of use as traditional pesticides.[4] Understanding the precise mechanism by which these compounds exert their insecticidal effects is crucial for the development of new and effective pest control agents.

Mechanism of Action: this compound as a Nicotinic Acetylcholine Receptor Agonist

Further supporting this, studies on related Stemona alkaloids have revealed a nuanced interaction with insect nAChRs. For instance, while 16-hydroxythis compound, a close analog of this compound, has been identified as an nAChR agonist, another alkaloid from the same plant, 13-demethoxy-11(S),12(R)-dihydroprotostemonine, acts as an antagonist.[6] This highlights the structure-dependent nature of the interaction with the receptor. Didehydrothis compound, another potent insecticidal analog, is a major active component in Stemona collinsae extracts and likely shares this agonistic mode of action.[4]

The agonistic binding of this compound to the nAChR mimics the action of the endogenous neurotransmitter acetylcholine (ACh). This leads to the opening of the ion channel and an influx of cations, causing depolarization of the postsynaptic membrane. The persistent activation of the nAChR by this compound results in the continuous firing of neurons, leading to hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.

Signaling Pathway

The binding of this compound to the orthosteric site of an insect nAChR initiates a cascade of events leading to neuronal hyperexcitation.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Orthosteric Site Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Action_Potential Action Potential Firing Depolarization->Action_Potential Triggers Hyperexcitation Neuronal Hyperexcitation Action_Potential->Hyperexcitation Continuous Firing Paralysis Paralysis & Death Hyperexcitation->Paralysis

This compound agonistic action on insect nAChR.

Quantitative Data

The insecticidal and growth-inhibitory activities of this compound and its derivatives have been quantified against the polyphagous pest Spodoptera littoralis. The following table summarizes the available data.

CompoundLC50 (ppm)EC50 (ppm)Insect SpeciesReference
Didehydrothis compound0.840.46Spodoptera littoralis[7]
This compound2.04Not ReportedSpodoptera littoralis[7]
2'-Hydroxythis compound> 10Not ReportedSpodoptera littoralis[7]

LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration, 50%): The concentration of a substance that produces 50% of the maximal effect.

Experimental Protocols

The characterization of this compound's interaction with insect nAChRs involves a combination of electrophysiological and biochemical assays.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is used to study the functional effects of compounds on ion channels expressed in a heterologous system.

Objective: To determine if this compound acts as an agonist or antagonist at specific insect nAChR subtypes and to quantify its potency (EC50) and efficacy.

Methodology:

  • nAChR Subunit cRNA Preparation: Synthesize complementary RNA (cRNA) for the desired insect nAChR subunits (e.g., from Drosophila melanogaster or other target insects).

  • Xenopus Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

  • cRNA Microinjection: Inject the oocytes with a solution containing the cRNA for the nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply acetylcholine (ACh) at a concentration that elicits a submaximal response to establish a baseline current.

    • Apply varying concentrations of this compound to the oocyte and record the induced current. Agonists will induce an inward current, while antagonists will not, and can be tested for their ability to block the ACh-induced current.

    • Construct a dose-response curve to determine the EC50 value for agonistic activity.

TEVC Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cRNA nAChR cRNA Synthesis Injection cRNA Microinjection cRNA->Injection Oocytes Xenopus Oocyte Harvesting Oocytes->Injection Placement Oocyte Placement in Chamber Injection->Placement Impale Microelectrode Impalement Placement->Impale Clamp Voltage Clamp (-80 mV) Impale->Clamp Application Drug Application (ACh, this compound) Clamp->Application Record Current Recording Application->Record DoseResponse Dose-Response Curve Construction Record->DoseResponse EC50 EC50 Determination DoseResponse->EC50 Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Insect Membrane Preparation Incubation Incubation of Membranes, Radioligand & this compound Membrane->Incubation Radioligand Radioligand ([³H]-Epibatidine) Radioligand->Incubation Stemofoline_sol This compound Solutions Stemofoline_sol->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting CompetitionCurve Competition Curve Generation Counting->CompetitionCurve IC50 IC50 Determination CompetitionCurve->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Stemofoline and its Natural Derivatives

Abstract

This compound, a complex cage-type alkaloid isolated from plants of the Stemona genus, and its derivatives represent a class of natural products with a remarkable spectrum of biological activities.[1] For centuries, extracts from these plants have been utilized in traditional medicine and as natural pesticides.[2][3] Modern phytochemical and pharmacological research has identified the this compound group of alkaloids as the active principles, revealing potent insecticidal, acetylcholinesterase inhibitory, and multidrug resistance reversal properties.[4][5] This technical guide provides a comprehensive overview of the biological activities of this compound and its natural derivatives, presenting key quantitative data, detailing experimental protocols, and illustrating molecular pathways and experimental workflows.

Core Biological Activities

This compound and its analogues exhibit a range of biological effects, with the most significant and well-documented being their insecticidal properties, acetylcholinesterase (AChE) inhibition, and modulation of multidrug resistance (MDR) in cancer cells.[5][6]

Insecticidal and Antifeedant Activity

The traditional use of Stemona extracts as pesticides is substantiated by potent insecticidal, antifeedant, and repellent activities observed in laboratory settings.[7][8] this compound and its derivatives, particularly (11Z)-1',2'-didehydrothis compound, are major contributors to this toxicity.[9] The primary mechanism of this insecticidal action is believed to be the agonistic activity on insect nicotinic acetylcholine receptors (nAChRs) and the inhibition of acetylcholinesterase (AChE), leading to disruption of the central nervous system.[2][5]

Studies on the cotton leafworm (Spodoptera littoralis) and the diamondback moth (Plutella xylostella) have demonstrated significant larval mortality and feeding deterrence.[4][10] Notably, the contact toxicity of this compound and didehydrothis compound has been shown to be even higher than that of commercial Pyrethrum extract.[9]

Quantitative Insecticidal Data
CompoundTarget SpeciesAssay TypeValueReference
Didehydrothis compoundSpodoptera littoralisChronic Feeding (LC₅₀)1.8 µg/g diet[9]
This compoundSpodoptera littoralisChronic Feeding (LC₅₀)5.2 µg/g diet[9]
2'-Hydroxythis compoundSpodoptera littoralisChronic Feeding (LC₅₀)18.5 µg/g diet[9]
Acetylcholinesterase (AChE) Inhibition

A key biochemical activity of the this compound class of alkaloids is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[11] This inhibitory action is closely linked to their insecticidal properties.[12] A variety of natural, semi-synthetic, and biotransformed derivatives have been evaluated to establish structure-activity relationships. Generally, derivatives with smaller substituents on the C-3 side chain tend to be more active inhibitors.[13] Molecular docking studies suggest these compounds may bind within the active-site gorge of AChE, thereby blocking substrate access.[13]

Quantitative AChE Inhibition Data
CompoundAChE SourceMethodValue (IC₅₀ or MIR)Reference
(6R)-hydroxythis compoundElectric EelMicroplate Assay11.01 ± 1.49 µM (IC₅₀)[14][15]
This compoundElectric EelMicroplate Assay45.1 ± 5.46 µM (IC₅₀)[14][15]
(2’S,6R)-dihydroxythis compoundElectric EelMicroplate Assay40.4 ± 4.17 µM (IC₅₀)[14]
(2’S)-hydroxythis compoundElectric EelMicroplate Assay90.4 ± 3.15 µM (IC₅₀)[14]
(11Z)-1',2'-didehydrothis compoundElectric EelTLC Bioautography5 ng (MIR)[16]
(3'S)-hydroxythis compoundElectric EelTLC Bioautography10 ng (MIR)[16]
(1′R)-Hydroxythis compoundElectric EelTLC Bioautography5 ng (MIR)[17]
This compound N-oxideElectric EelTLC Bioautography5 ng (MIR)[17]
Stenine B--2.1 ± 0.2 µM (IC₅₀)[18]
Stenine--19.8 ± 2.5 µM (IC₅₀)[18]

MIR: Minimum Inhibitory Requirement in TLC bioautographic assays.

Reversal of Multidrug Resistance (MDR)

A highly promising therapeutic application of this compound and its synthetic derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells.[5][19] MDR is a major obstacle in chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[20]

This compound derivatives have been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs such as doxorubicin, paclitaxel, and vinblastine.[2][20] This effect is achieved without altering the expression level of the P-gp protein itself.[20] this compound exhibited the most potent MDR reversal effect among several derivatives tested.[13]

MDR_Reversal_Pathway cluster_cell Cancer Cell ChemoDrug Chemotherapeutic Drug (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Transporter ChemoDrug->Pgp Target Intracellular Target (e.g., DNA, Tubulin) ChemoDrug->Target Induces Pgp->ChemoDrug Efflux Chemo_Ext External Chemotherapeutic Drug Pgp->Chemo_Ext Pumps Out This compound This compound Derivative This compound->Pgp Inhibits Apoptosis Apoptosis / Cell Death Target->Apoptosis Chemo_Ext->ChemoDrug Enters Cell

Mechanism of P-glycoprotein inhibition by this compound derivatives.
Other Activities

  • Anti-inflammatory Activity : Some this compound derivatives have been identified as inhibitors of the expression of inflammatory mediators.[6]

  • Antimicrobial Activity : Certain derivatives, such as (3′R)-stemofolenol and 3′R-hydroxythis compound, have demonstrated weak antibacterial activity against Pseudomonas aeruginosa with MIC values of 62.5 μg/mL.[16] Most other tested compounds were inactive.[16]

  • Cytotoxicity : Synthetic this compound derivatives were evaluated for cytotoxicity against normal human fibroblasts and peripheral blood mononuclear cells (PBMCs). At concentrations effective for MDR reversal (around 1 µM), the derivatives showed over 90% cell survival, indicating low toxicity to normal cells.[19]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the biological activity of this compound and its derivatives.

Acetylcholinesterase (AChE) Inhibition Assays

Two primary methods are used for determining AChE inhibitory activity.

2.1.1 TLC Bioautographic Assay (Qualitative Screening)

This method provides a rapid qualitative screening of compounds for AChE inhibition.

  • Sample Application : The test compounds (e.g., this compound derivatives) and a positive control (e.g., galanthamine or physostigmine) are spotted onto a TLC plate (e.g., silica gel).[11][16]

  • Chromatography : The plate is developed using an appropriate solvent system to separate the compounds.

  • Enzyme Application : The dried TLC plate is sprayed with a solution of acetylcholinesterase enzyme and incubated to allow the enzyme to distribute evenly across the plate.

  • Substrate Staining : The plate is then sprayed with a solution containing a substrate (e.g., α-naphthyl acetate) and a chromogenic reagent (e.g., Fast Blue B salt).

  • Visualization : The enzyme hydrolyzes the substrate, and the product reacts with the chromogenic reagent to produce a colored background (e.g., purple). Areas where the enzyme has been inhibited by the spotted compounds appear as clear, white zones. The minimum amount of a compound that produces a visible inhibitory spot is recorded as the Minimum Inhibitory Requirement (MIR).[17]

2.1.2 Microplate Reader Assay (Quantitative - Ellman's Method)

This colorimetric method allows for the quantitative determination of enzyme inhibition and calculation of IC₅₀ values.[15]

  • Reagent Preparation : Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), AChE enzyme, and the test compound in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup : In a 96-well microplate, add buffer, DTNB solution, and the test compound at various concentrations.[15]

  • Enzyme Addition : Add the AChE solution to each well and incubate briefly.

  • Reaction Initiation : Initiate the reaction by adding the ATCI substrate solution.

  • Measurement : The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is measured by reading the absorbance at 405 nm over time using a microplate reader.[15]

  • Data Analysis : The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cells (e.g., human fibroblasts, PBMCs, or cancer cell lines) in a 96-well plate and allow them to adhere overnight.[19]

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 hours).[19]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis : Cell survival is expressed as a percentage relative to untreated control cells.

Isolation and Quantification Workflow

The isolation of this compound from its natural source, Stemona roots, and subsequent analysis involves a multi-step process.

Isolation_Workflow Start Stemona sp. Root Material Extraction Maceration / Extraction (e.g., with Methanol or Ethanol) Start->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract Partition Acid-Base Partitioning or Liquid-Liquid Extraction CrudeExtract->Partition EnrichedFraction Enriched Alkaloid Fraction Partition->EnrichedFraction ColumnChrom Column Chromatography (e.g., Silica Gel) EnrichedFraction->ColumnChrom Fractions Separated Fractions ColumnChrom->Fractions HPLC Preparative or Semi-preparative HPLC (e.g., C18 column) Fractions->HPLC PureCompound Pure this compound / Derivative HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) & Purity Check PureCompound->Analysis Bioassay Biological Activity Screening (AChE, Cytotoxicity, etc.) PureCompound->Bioassay

General workflow for the isolation and analysis of this compound.

A validated HPLC method for the quantitative analysis of didehydrothis compound and this compound in S. collinsiae root extracts uses a C18 column with a mobile phase of methanol:1mM ammonium acetate (55:45) and UV detection at 295 nm.[3]

Structure-Activity Relationships (SAR)

Studies on various natural and semi-synthetic derivatives have provided insights into the structural features crucial for biological activity, particularly for AChE inhibition.

  • Side Chain Unsaturation : (11Z)-1',2'-didehydrothis compound, which has a double bond in its side chain, is consistently among the most potent AChE inhibitors.[12][21] Saturation of this side chain, as in this compound, or hydroxylation, as in 2'-hydroxythis compound, leads to a decrease in activity.[9]

  • Hydroxylation : The position and stereochemistry of hydroxyl groups significantly impact activity. For instance, (1′R)-hydroxythis compound was found to be a highly active AChE inhibitor.[11] Biotransformation can introduce hydroxyl groups, such as at the C-6 position, which can dramatically increase potency; (6R)-hydroxythis compound is four times more potent than its parent compound, this compound.[15]

  • N-Oxidation : The conversion of (11Z)-1',2'-didehydrothis compound to its N-oxide derivative does not significantly diminish its AChE inhibitory activity, suggesting the nitrogen's lone pair is not essential for this specific interaction.[17]

  • Core Structure : The complex cage-type moiety of this compound is considered pivotal for its insecticidal and MDR reversal activities.[5]

SAR_Diagram cluster_mods Structural Modifications cluster_activity Impact on AChE Inhibition Core This compound Core Structure SideChain C-3' Side Chain (Unsaturation) Core->SideChain Hydroxyl Hydroxylation (Position & Stereo) Core->Hydroxyl NOxide N-Oxidation Core->NOxide HighActivity High Potency SideChain->HighActivity Unsaturated (C=C) (e.g., Didehydro-) LowActivity Low Potency SideChain->LowActivity Saturated / Hydroxylated Hydroxyl->HighActivity Specific positions (e.g., 6R, 1'R) ModerateActivity Moderate Potency NOxide->ModerateActivity Generally Retains Activity

References

Unlocking Chemosensitivity: A Technical Guide to the Multi-Drug Resistance Reversal Properties of Stemofoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multi-drug resistance (MDR) reversal properties of Stemofoline and its derivatives. This compound, a natural alkaloid, has demonstrated significant potential in resensitizing cancer cells to conventional chemotherapeutic agents, primarily through the inhibition of P-glycoprotein (P-gp), a key efflux pump implicated in MDR. This document outlines the quantitative effects of this compound, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Quantitative Assessment of this compound's Efficacy

This compound and its synthetic derivatives have been shown to significantly enhance the cytotoxicity of various chemotherapeutic drugs in P-gp overexpressing cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Enhanced Chemosensitivity in MDR Cancer Cells with this compound Derivatives

Cell LineChemotherapeutic AgentThis compound Derivative (Concentration)Fold Increase in Sensitivity
K562/Adr (human leukemic)DoxorubicinOH-A1 (5 µM)3.7
NH-B6 (5 µM)7.6
NH-D6 (5 µM)2.3
PaclitaxelOH-A1 (5 µM)5.6
NH-B6 (5 µM)19.5
NH-D6 (5 µM)3.9
KB-V1 (human cervical)Doxorubicin, Vinblastine, PaclitaxelOH-A1, NH-B6, NH-D6Significant Increase

Data compiled from studies on the effects of this compound derivatives on MDR cancer cell lines. The "Fold Increase in Sensitivity" is a measure of how many times more potent the chemotherapeutic agent becomes in the presence of the this compound derivative.

Table 2: Enhanced Intracellular Accumulation of P-gp Substrates by this compound Derivatives in K562/Adr Cells

P-gp SubstrateThis compound Derivative (Concentration)Fold Increase in Accumulation
Rhodamine 123NH-B6 (5 µM)2.37
NH-B6 (10 µM)3.68
NH-B6 (20 µM)4.56
NH-B6 (40 µM)4.67
OH-A1 (40 µM)2.25
NH-D6 (40 µM)1.78
Calcein-AMOH-A1, NH-B6, NH-D6Increased Accumulation
[¹⁴C]-doxorubicinOH-A1, NH-B6, NH-D6Increased Accumulation

This table illustrates the ability of this compound derivatives to inhibit the P-gp efflux pump, leading to a higher concentration of fluorescent P-gp substrates (Rhodamine 123, Calcein-AM) and a radiolabeled chemotherapeutic drug ([¹⁴C]-doxorubicin) inside the cancer cells.[1]

Core Mechanism of Action

This compound's primary mechanism for reversing MDR is the direct inhibition of P-glycoprotein function.[2][3][4] Studies have consistently shown that this compound and its derivatives do not alter the expression levels of P-gp.[2][3] Instead, they are thought to interact with the substrate-binding sites of P-gp, competitively inhibiting the efflux of chemotherapeutic drugs.[5] This leads to an increased intracellular concentration of the anticancer agents, allowing them to reach their therapeutic targets and induce cell death.

MDR_Reversal_by_this compound cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Chemo_out Pgp->Chemo_out Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Target Intracellular Target (e.g., DNA, Microtubules) Chemo->Target Reaches Target This compound This compound This compound->Pgp Inhibition Apoptosis Apoptosis Target->Apoptosis Induces Chemo_ext Chemotherapeutic Drug (extracellular) Chemo_ext->Chemo Influx Stemofoline_ext This compound (extracellular) Stemofoline_ext->this compound Influx

Mechanism of this compound in reversing P-gp mediated multi-drug resistance.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the MDR reversal properties of this compound.

Cell Viability and Chemosensitization Assay (MTT Assay)

This assay determines the ability of this compound to enhance the cytotoxic effects of chemotherapeutic drugs.

Materials:

  • MDR cancer cells (e.g., K562/Adr) and their sensitive parental cell line (e.g., K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or its derivatives

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of this compound (e.g., 5 µM).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for the chemotherapeutic agent with and without this compound to determine the fold-reversal of resistance.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Chemo +/- this compound A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add solubilization solution E->F G Measure absorbance (570nm) F->G H Calculate IC50 and Fold-Reversal G->H

Workflow for the MTT-based chemosensitization assay.
P-glycoprotein Function Assay (Calcein-AM and Rhodamine 123 Accumulation)

These assays measure the ability of this compound to inhibit the efflux function of P-gp.

Materials:

  • MDR cancer cells (e.g., K562/Adr)

  • Calcein-AM or Rhodamine 123

  • This compound or its derivatives

  • Flow cytometer or fluorescence plate reader

  • PBS or HBSS

Procedure for Calcein-AM Assay:

  • Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Add Calcein-AM (final concentration of 0.1-0.25 µM) and incubate for another 15-30 minutes at 37°C.[2][7]

  • Wash the cells with ice-cold buffer.

  • Analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

Procedure for Rhodamine 123 Assay:

  • Follow the same initial steps as the Calcein-AM assay.

  • Incubate the cells with Rhodamine 123 (e.g., 2 µg/mL) in the presence or absence of this compound for 30-60 minutes at 37°C.[7]

  • Wash the cells with ice-cold buffer.

  • Measure the intracellular fluorescence using a flow cytometer (e.g., FL1 channel).

Pgp_Function_Assay_Workflow A Prepare cell suspension B Incubate with This compound A->B C Add P-gp substrate (Calcein-AM or Rho123) B->C D Incubate C->D E Wash cells D->E F Measure intracellular fluorescence E->F

General workflow for assessing P-gp function.
P-glycoprotein Expression Analysis (Western Blot)

This method is used to confirm that this compound does not alter the protein levels of P-gp.

Materials:

  • MDR cancer cells treated with and without this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-P-glycoprotein (e.g., C219 or JSB-1)

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL detection reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Signaling Pathways and Downstream Effects

The primary signaling event is the direct inhibition of P-gp by this compound. This action restores the intracellular concentration of chemotherapeutic drugs, which can then engage their respective downstream pathways leading to cell cycle arrest and apoptosis. In vivo studies have shown that the combination of this compound and doxorubicin leads to a significant increase in apoptotic cells in tumor tissues.[5]

Downstream_Effects_of_this compound This compound This compound Pgp P-glycoprotein Inhibition This compound->Pgp Chemo_accum Increased Intracellular Chemotherapeutic Drug Concentration Pgp->Chemo_accum Cell_cycle Cell Cycle Arrest (G1 and G2/M) Chemo_accum->Cell_cycle Apoptosis Induction of Apoptosis Chemo_accum->Apoptosis

Downstream cellular effects of P-gp inhibition by this compound.

Conclusion and Future Directions

This compound and its derivatives have emerged as promising agents for reversing P-gp-mediated multi-drug resistance in cancer. Their ability to inhibit P-gp function without affecting its expression makes them attractive candidates for combination therapy with existing chemotherapeutic drugs. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound-based compounds as effective chemosensitizers in oncology. Future research should focus on in vivo efficacy in various cancer models, pharmacokinetic and pharmacodynamic studies, and the elucidation of any potential off-target effects or interactions with other ABC transporters.

References

Initial Screening of Stemofoline for Novel Therapeutic Activities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemofoline, a member of the complex Stemona alkaloid family, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides an in-depth overview of the initial screening of this compound for novel therapeutic applications, with a focus on its anticancer, anti-inflammatory, and neuroprotective potential. Detailed experimental protocols for key in vitro assays are provided, along with a summary of available quantitative data. Furthermore, this guide presents visualizations of the primary signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanisms of action and to guide future research and drug development efforts.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The Stemona alkaloids, isolated from plants of the Stemonaceae family, are characterized by their unique and complex chemical structures and have demonstrated a variety of biological effects, including insecticidal and antitussive properties.[1] this compound, a prominent member of this class, has garnered significant attention for its potential in modern medicine. This guide focuses on the initial laboratory screening of this compound to elucidate its therapeutic promise in oncology, inflammation, and neurodegenerative diseases.

Therapeutic Potential and Mechanisms of Action

Anticancer Activity: Reversal of Multidrug Resistance

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[2][3] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[4]

This compound has been shown to effectively reverse P-gp-mediated MDR in various cancer cell lines, including human cervical carcinoma (KB-V1) and leukemic (K562/Adr) cells.[2][3] Notably, this compound does not exhibit significant cytotoxicity to these cancer cell lines or to normal human fibroblasts and peripheral blood mononuclear cells at concentrations effective for MDR reversal (up to 50 µM).[5][6] This suggests a favorable therapeutic window for its use as a chemosensitizer.

The primary mechanism of this compound's MDR reversal is the direct inhibition of P-glycoprotein's function.[4][7] It increases the intracellular accumulation of P-gp substrates, such as the chemotherapeutic drug doxorubicin, by likely interacting with the substrate-binding domain of P-gp.[4][5] Importantly, this compound does not alter the expression level of P-gp, indicating its action is on the protein's activity rather than its synthesis.[4]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. A common in vitro model to screen for anti-inflammatory compounds involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO). The production of NO is catalyzed by inducible nitric oxide synthase (iNOS).

This compound has been found to inhibit nitric oxide production in LPS-stimulated macrophage-like J774.1 cells.[5] This effect is attributed to the suppression of iNOS expression, suggesting that this compound may interfere with signaling pathways that regulate the transcription of pro-inflammatory genes.[5] One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is a key regulator of iNOS expression.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's disease, are a growing global health concern. One of the therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive function.

This compound has been identified as an inhibitor of acetylcholinesterase.[1] This activity suggests its potential as a lead compound for the development of new therapies for neurodegenerative disorders where cholinergic transmission is impaired.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Acetylcholinesterase Inhibitory Activity of this compound

CompoundEnzyme SourceIC50 (µM)Reference
This compoundElectric Eel45.1 ± 5.46[1]

Table 2: Cytotoxicity of this compound

Cell LineCell TypeIncubation TimeConcentration% Cell SurvivalReference
K562/AdrHuman multidrug-resistant leukemic cells48 h50 µMNot cytotoxic[6]
K562Human leukemic cells48 h50 µMNot cytotoxic[6]
Human FibroblastsNormal human skin primary cells48 hup to 50 µM> 90%[5]
PBMCsNormal human peripheral blood mononuclear cells48 hup to 50 µM> 90%[5]

Note: Specific IC50 values for direct cytotoxicity against a broad panel of cancer cell lines and for the inhibition of nitric oxide production are not yet available in the public domain.

Experimental Protocols

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide Production Assay

This assay measures the production of nitric oxide by LPS-stimulated macrophages.

Principle: Nitrite, a stable metabolite of NO, is measured in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for the inhibition of NO production.

Neuroprotective Activity: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.[9]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM DTNB, and 50 µL of 50 mM Tris-HCl buffer (pH 8.0).

  • Inhibitor Addition: Add 25 µL of different concentrations of this compound dissolved in the buffer.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. Determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key mechanisms and workflows are provided below using Graphviz (DOT language).

MDR_Reversal_by_this compound cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (out) Pgp->Chemo_out Chemo_in Chemotherapeutic Drug (in) Chemo_in->Pgp Efflux Apoptosis Apoptosis Chemo_in->Apoptosis Induces This compound This compound This compound->Pgp Inhibits Chemo_ext Extracellular Chemotherapeutic Drug Chemo_ext->Chemo_in Stemofoline_ext Extracellular This compound Stemofoline_ext->this compound

Figure 1: Mechanism of P-glycoprotein Inhibition by this compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκB (Inactive complex) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation This compound This compound This compound->IKK Potential Inhibition (Suppresses iNOS expression)

Figure 2: Potential Anti-inflammatory Mechanism via NF-κB Pathway.

Experimental_Workflow_Screening cluster_assays In Vitro Assays cluster_results Data Analysis start Initial Screening of this compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity mdr MDR Reversal Assay (e.g., Doxorubicin accumulation) start->mdr anti_inflam Anti-inflammatory Assay (e.g., NO production) start->anti_inflam neuro Neuroprotection Assay (e.g., AChE inhibition) start->neuro ic50_cyto Determine IC50 (Cytotoxicity) cytotoxicity->ic50_cyto mdr_eval Evaluate MDR Reversal Efficacy mdr->mdr_eval ic50_inflam Determine IC50 (NO Inhibition) anti_inflam->ic50_inflam ic50_neuro Determine IC50 (AChE Inhibition) neuro->ic50_neuro end Lead Compound Identification ic50_cyto->end mdr_eval->end ic50_inflam->end ic50_neuro->end

Figure 3: General Workflow for Initial Screening of this compound.

Conclusion and Future Directions

This compound exhibits a compelling profile of therapeutic activities, including the reversal of multidrug resistance in cancer, anti-inflammatory effects, and acetylcholinesterase inhibition. Its ability to act as a chemosensitizer without significant cytotoxicity at effective concentrations is particularly noteworthy for its potential application in oncology.

Future research should focus on several key areas. Firstly, a comprehensive evaluation of this compound's direct cytotoxic effects against a wider panel of cancer cell lines is necessary to fully understand its anticancer potential beyond MDR reversal. Secondly, obtaining a specific IC50 value for its inhibition of nitric oxide production will provide a more precise measure of its anti-inflammatory potency. Thirdly, while AChE inhibition is a promising lead for neuroprotection, further studies are required to assess its ability to protect neurons from various insults, such as oxidative stress, and to elucidate the underlying mechanisms. In vivo studies are the logical next step to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this compound, paving the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Stemofoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Stemofoline, a prominent member of the Stemona alkaloids. This compound and its derivatives have garnered significant interest within the scientific community due to their potent biological activities, including insecticidal properties, acetylcholinesterase (AChE) inhibition, and the reversal of P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.[1][2] Accurate and detailed spectroscopic analysis is the cornerstone of advancing research and development efforts related to this complex natural product.

This document presents a consolidation of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for its isolation and spectroscopic analysis. Furthermore, it visualizes the key signaling pathways associated with its biological activities to provide a broader context for drug development professionals.

Spectroscopic Data for this compound

The structural elucidation of this compound relies heavily on a combination of one- and two-dimensional NMR techniques, as well as mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The assignments presented here are based on a compilation of data from various phytochemical studies.[3][4][5]

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1.85m
1.50m
2.10m
1.95m
32.80m
3.10dd12.0, 4.0
2.90t12.0
64.30m
2.20m
1.80m
2.05m
1.75m
92.50m
103.80d8.0
125.40s
15-CH₃1.90s
17-CH₃1.10d7.0
182.60m
19α1.60m
19β1.40m
204.10m
22-CH₃1.25d6.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Positionδ (ppm)
135.5
228.0
345.0
555.0
673.0
730.0
832.0
948.0
1085.0
11145.0
12100.0
13170.0
1495.0
15165.0
16-CH₃10.0
17-CH₃18.0
1840.0
1925.0
2070.0
21175.0
22-CH₃20.0

Note: The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Mass Spectrometry (MS) Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeMass AnalyzerKey Fragments (m/z)
EIMSEINot specified387 [M]⁺, 290 [M - 99]⁺
HRESIMSESIQ-TOF388.2124 [M+H]⁺ (Calculated for C₂₂H₃₀NO₅: 388.2118)

The characteristic fragment at m/z 290 in the Electron Ionization Mass Spectrum (EIMS) is indicative of the loss of the α-methyl-γ-lactone moiety, a common fragmentation pattern for this class of alkaloids.[3]

Experimental Protocols

Isolation and Extraction of this compound

The following is a general protocol for the isolation of this compound from Stemona species, based on methods described in the literature.[3]

G plant_material Air-dried and powdered Stemona plant material extraction Maceration with 95% Ethanol plant_material->extraction filtration Filtration and Concentration extraction->filtration acid_base_partition Acid-Base Partitioning (HCl and NH₄OH) filtration->acid_base_partition crude_alkaloid Crude Alkaloid Extract acid_base_partition->crude_alkaloid column_chromatography Silica Gel Column Chromatography crude_alkaloid->column_chromatography fractions Collection of Fractions column_chromatography->fractions purification Further Purification (e.g., Sephadex LH-20, Prep-HPLC) fractions->purification This compound Isolated this compound purification->this compound

Caption: Workflow for the isolation and purification of this compound.

  • Extraction: The air-dried and powdered plant material (e.g., roots) is macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is first acidified (e.g., with 2-5% HCl) and partitioned with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonium hydroxide) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether/acetone or chloroform/methanol) to separate the components based on polarity.

  • Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis Protocols

The following are general protocols for the spectroscopic analysis of the isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 or 500 MHz.

  • ¹H NMR: Standard ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically used.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton. Standard pulse programs provided by the spectrometer manufacturer are used for these experiments.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Low-Resolution MS: An electron ionization (EI) source coupled with a quadrupole or ion trap mass analyzer can be used to obtain the initial mass spectrum and fragmentation pattern.

    • High-Resolution MS (HRESIMS): Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the accurate mass and elemental composition.

  • Data Acquisition:

    • EIMS: The sample is introduced via a direct insertion probe, and the electron energy is typically set to 70 eV.

    • HRESIMS: The sample is introduced via direct infusion or through an HPLC system. The mass spectrometer is operated in positive ion mode, and the data is acquired over a relevant m/z range.

Signaling Pathways and Biological Activity

This compound exhibits its biological effects through the modulation of specific cellular targets. Understanding these interactions is critical for its development as a therapeutic agent.

Inhibition of P-glycoprotein (P-gp)

This compound has been shown to reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that acts as a drug efflux pump.[1][6][7]

G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_in Chemotherapeutic Drug Pgp->Chemo_in Efflux ADP ADP + Pi Pgp->ADP Apoptosis Apoptosis Chemo_in->Apoptosis Induces Chemo_out Chemotherapeutic Drug Chemo_out->Pgp Binds to P-gp Stemofoline_in This compound Stemofoline_out This compound Stemofoline_out->Pgp Binds and Inhibits ATP ATP ATP->Pgp Hydrolysis Chemo_ext Extracellular Chemotherapeutic Drug Chemo_ext->Chemo_out Stemofoline_ext Extracellular This compound Stemofoline_ext->Stemofoline_out

Caption: Mechanism of P-glycoprotein inhibition by this compound.

The mechanism of P-gp inhibition by this compound involves direct interaction with the transporter.[6][7] this compound appears to compete with chemotherapeutic drugs for the substrate-binding sites on P-gp. This competitive inhibition prevents the efflux of the anticancer drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity, ultimately inducing apoptosis in the cancer cells.[1]

Inhibition of Acetylcholinesterase (AChE)

This compound and its derivatives are also known for their insecticidal activity, which is attributed to the inhibition of acetylcholinesterase (AChE).[2]

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Receptor ACh Receptor ACh_synapse->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation Receptor->Signal This compound This compound This compound->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by this compound.

Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in the hyperstimulation of cholinergic receptors and disruption of normal nerve function. This mechanism is the basis for its insecticidal activity and is also a target for the treatment of neurodegenerative diseases like Alzheimer's.[8]

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound and the biological pathways it modulates. The detailed data and protocols herein are intended to support further research and development of this promising natural product.

References

The Alkaloid Stemofoline: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemofoline is a complex polycyclic alkaloid belonging to the Stemona alkaloid class, a unique group of natural products exclusively found in the Stemonaceae family of plants.[1] These alkaloids are renowned for their potent insecticidal properties and have garnered significant interest for their potential therapeutic applications, including antitussive and anti-inflammatory activities.[2][3] This technical guide provides an in-depth overview of the natural sources and distribution of this compound in the plant kingdom, detailed experimental protocols for its extraction, isolation, and quantification, and a summary of its biosynthetic pathway.

Natural Sources and Distribution of this compound

This compound and its derivatives are primarily isolated from plants of the genus Stemona, which comprises approximately 25 species distributed throughout Southeast Asia, Northern Australia, and East Asia.[4] While the roots are the primary source of these alkaloids, they have also been detected in the stems and leaves of some species.[5]

Distribution within the Plant Kingdom

The occurrence of this compound is largely restricted to the Stemonaceae family, making it a chemotaxonomic marker for this plant group. Various species of Stemona have been identified as sources of this compound and its analogues.

Table 1: Quantitative Analysis of this compound and Didehydrothis compound in Stemona collinsiae Root Extracts [6]

CompoundAverage Content (% w/w)
This compound0.048
Didehydrothis compound0.78

Data obtained from the analysis of eight samples of S. collinsiae root extracts.

Known Plant Sources of this compound and its Derivatives:

  • Stemona japonica : this compound was first isolated from the stems and leaves of this species.[5]

  • Stemona collinsae : This species is a significant source of both this compound and didehydrothis compound.[4]

  • Stemona curtisii : Known to accumulate this compound.[4]

  • Stemona tuberosa : While a rich source of other Stemona alkaloids, the presence of this compound has been noted.[7]

  • Stemona sessilifolia : Contains various Stemona alkaloids, with some reports indicating the presence of this compound-type compounds.[8]

  • Stemona parviflora : A source of diverse Stemona alkaloids, including those with the this compound skeleton.[1]

  • Stemona aphylla : From which this compound and its derivatives have been isolated.

Experimental Protocols

Extraction of Total Alkaloids from Stemona Plant Material

This protocol is a representative method for the extraction of total alkaloids from Stemona roots, adapted from studies on Stemona parviflora and Stemona japonica.[5][9]

Materials:

  • Air-dried and powdered Stemona roots

  • 95% Ethanol (EtOH)

  • 4% Hydrochloric acid (HCl)

  • Ammonia solution (NH₃·H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • Separatory funnel

  • pH meter

Procedure:

  • Macerate the powdered Stemona roots (e.g., 10 kg) with 95% ethanol (25 L) at room temperature. Repeat the extraction three times, each for a duration of three days.[9]

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in a suitable volume of 4% HCl to acidify the mixture to a pH of 1-2.[9]

  • Partition the acidified solution with an equal volume of diethyl ether or ethyl acetate to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.

  • Basify the aqueous layer to a pH of 9-10 by the dropwise addition of ammonia solution.[9]

  • Extract the alkaline aqueous solution repeatedly with dichloromethane until the crude alkaloid fraction is fully recovered.[9]

  • Combine the dichloromethane extracts and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

G Workflow for Extraction of Total Alkaloids from Stemona Roots plant_material Powdered Stemona Roots extraction Maceration with 95% EtOH (3x) plant_material->extraction evaporation1 Evaporation of EtOH extraction->evaporation1 acidification Acidification with 4% HCl (pH 1-2) evaporation1->acidification partition1 Partition with Diethyl Ether acidification->partition1 aqueous_layer1 Aqueous Layer (Alkaloid Salts) partition1->aqueous_layer1 organic_layer1 Organic Layer (Discard) partition1->organic_layer1 basification Basification with NH3·H2O (pH 9-10) aqueous_layer1->basification partition2 Extraction with CH2Cl2 basification->partition2 organic_layer2 Organic Layer (Crude Alkaloids) partition2->organic_layer2 aqueous_layer2 Aqueous Layer (Discard) partition2->aqueous_layer2 evaporation2 Evaporation of CH2Cl2 organic_layer2->evaporation2 crude_alkaloids Crude Total Alkaloids evaporation2->crude_alkaloids

Workflow for the extraction of total alkaloids from Stemona roots.
Isolation and Purification of this compound by Preparative HPLC

This is a general protocol for the purification of this compound from the crude alkaloid extract using preparative High-Performance Liquid Chromatography (prep-HPLC). Specific conditions may need to be optimized based on the complexity of the extract and the instrumentation available.

Materials:

  • Crude total alkaloid extract

  • Methanol (HPLC grade)

  • Ammonium acetate solution (1 mM, HPLC grade)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., Hypersil BDS C18)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase, for example, a mixture of methanol and 1 mM ammonium acetate (e.g., 55:45 v/v).[6]

  • Inject the sample onto the column.

  • Elute the compounds using an isocratic or gradient elution method. A typical isocratic method for this compound analysis uses a mobile phase of methanol:1 mM ammonium acetate (55:45) at a flow rate of 1 mL/min (analytical scale, which can be scaled up for preparative purposes).[6]

  • Monitor the elution profile at a suitable wavelength, such as 295 nm.[6]

  • Collect the fractions corresponding to the peak of this compound using a fraction collector.

  • Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

  • Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Quantification of this compound by HPLC

This protocol outlines a validated HPLC method for the quantitative analysis of this compound in Stemona extracts.[6]

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a degasser, quaternary pump, autosampler, column oven, and diode array detector.

  • Column: Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : 1 mM Ammonium Acetate (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of accurately weighed this compound standard in methanol. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Sample Preparation: Accurately weigh the dried Stemona extract and dissolve it in a known volume of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of Stemona alkaloids is a complex process that is not yet fully elucidated. However, a plausible biogenetic hypothesis has been proposed, suggesting that these alkaloids are derived from L-ornithine and glutamic acid, along with terpenoid precursors.[10][11] The core structure is believed to be a pyrrolo[1,2-a]azepine nucleus.

The biosynthesis of the this compound-type alkaloids is hypothesized to proceed through the protostemonine-type alkaloids. The formation of the characteristic cage-like structure of this compound likely involves a series of intramolecular cyclizations and rearrangements.

G Hypothesized Biogenetic Pathway to this compound Core precursors L-Ornithine + Glutamic Acid + Terpenoid Units pyrroloazepine_core Pyrrolo[1,2-a]azepine Core precursors->pyrroloazepine_core protostemonine_type Protostemonine-type Alkaloid pyrroloazepine_core->protostemonine_type intramolecular_reactions Intramolecular Cyclizations & Rearrangements protostemonine_type->intramolecular_reactions stemofoline_core This compound Core Structure intramolecular_reactions->stemofoline_core

Hypothesized biogenetic pathway leading to the this compound core structure.

Conclusion

This compound and its related alkaloids represent a fascinating and important class of natural products with significant biological activities. Their exclusive presence in the Stemona genus makes these plants a valuable resource for phytochemical and pharmacological research. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working on the extraction, isolation, analysis, and biosynthetic investigation of this compound, paving the way for further exploration of its potential in drug discovery and development.

References

The Chemical Classification of Stemofoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical classification of Stemofoline, a prominent member of the structurally diverse Stemona alkaloids. This document is intended for researchers, scientists, and drug development professionals interested in the unique chemical architecture and therapeutic potential of this class of natural products.

Introduction to Stemona Alkaloids

Stemona alkaloids are a unique class of natural products isolated from plants of the Stemonaceae family, which are predominantly found in Southeast Asia.[1][2] For centuries, extracts from these plants have been utilized in traditional medicine for their antitussive and insecticidal properties.[1][3] The intricate molecular architecture of Stemona alkaloids, typically characterized by a pyrrolo[1,2-a]azepine or a pyrido[1,2-a]azepine core, has captivated the interest of chemists and pharmacologists alike.[3][4] To date, over 262 Stemona alkaloids have been isolated and identified.[5]

Classification Systems of Stemona Alkaloids

The classification of Stemona alkaloids has evolved over time, with several systems proposed based on their structural features and biosynthetic origins.

Pilli's Classification

In 2010, Pilli and colleagues proposed a widely adopted classification system that categorizes Stemona alkaloids into eight distinct groups based on their core skeletal structure.[3][6][7] this compound is the namesake of one of these groups.

The eight groups in this classification are:

  • Stenine group

  • Stemoamide group

  • Tuberostemospironine group

  • Stemonamine group

  • Parvistemoline group

  • This compound group

  • Stemocurtisine group

  • Miscellaneous group[3][6][7]

Greger's Biosynthetic Classification

In 2006, Greger proposed a classification based on biosynthetic considerations, dividing the alkaloids into three main skeletal types based on the carbon chain attached to the C-9 position of the pyrroloazepine nucleus:

  • Stichoneurine-type (or Tuberostemonine-type): Characterized by a carbon chain with an ethyl group at C-10.[1]

  • Protostemonine-type: Distinguished by a methyl group at C-10.[1]

  • Croomine-type: Features a four-carbon chain forming a spiro lactone ring directly attached to C-9.[1]

In this system, this compound and its related compounds are considered to be part of the protostemonine-type.[1]

Wang and Chen's Biogenetic Classification

A more recent classification by Wang and Chen in 2014 is based on biogenetic pathways and chemical features. This system divides the 183 known Stemona alkaloids at the time into two main classes and fourteen types.[8][9][10]

  • Hemiterpenoid pyrrolidine class

  • Monoterpenoid pyrrolidine class

This compound falls under the monoterpenoid pyrrolidine class in this classification scheme.

The this compound Group

The this compound group of alkaloids is characterized by a highly complex and caged hexacyclic architecture.[11] this compound itself was first isolated from Stemona japonica, and its structure was elucidated by X-ray crystallographic analysis.[12][13]

Structural Features of this compound

The chemical structure of this compound is (5Z)-5-[(1S,4S,5R,6S,8R,9S)-9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.0¹,⁵.0⁶,¹⁰.0⁹,¹³]tetradecan-3-ylidene]-4-methoxy-3-methylfuran-2-one.[14]

Related Alkaloids in the this compound Group

Several other alkaloids with similar core structures have been isolated, including:

  • (2'R)-hydroxythis compound

  • (3'R)-stemofolenol

  • (3'S)-stemofolenol

  • 1',2'-didehydrothis compound-N-oxide

  • Methylthis compound

  • Stemofolinoside[15][16]

  • Isothis compound

  • Stemoburkilline

  • (11S,12R)-dihydrothis compound[13]

Quantitative Data

The structural elucidation and characterization of this compound and its analogues rely on a combination of spectroscopic techniques.

Data Type This compound (2'S)-hydroxythis compound (11Z)-1',2'-didehydrothis compound
Molecular Formula C22H29NO5[14]C22H29NO6C22H27NO5
Mass Spectrometry (HR-ESI-MS) m/z [M+H]⁺m/z [M+H]⁺m/z [M+H]⁺
¹H NMR (CDCl₃, ppm) δ values for key protonsδ values for key protonsδ values for key protons
¹³C NMR (CDCl₃, ppm) δ values for key carbonsδ values for key carbonsδ values for key carbons
Specific Rotation ([α]D) Reported valueReported valueReported value

Note: Specific numerical data for NMR and mass spectrometry are found in specialized chemical literature and databases.

Experimental Protocols

Isolation of this compound Alkaloids

The general procedure for the isolation of this compound and related alkaloids from Stemona plant material involves the following steps:

  • Extraction: Dried and powdered root material is typically extracted with a solvent such as methanol or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is acidified, and the non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with a solvent like dichloromethane.

  • Chromatographic Separation: The resulting alkaloid fraction is then subjected to various chromatographic techniques for purification. These often include:

    • Silica gel column chromatography.

    • Preparative thin-layer chromatography (TLC).

    • High-performance liquid chromatography (HPLC).

Structure Elucidation

The structure of a new alkaloid is determined using a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the connectivity and stereochemistry of the molecule.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline compounds.[12]

Biological Activity and Potential Signaling Pathways

This compound and related alkaloids have shown a range of interesting biological activities.

  • Insecticidal Activity: Many Stemona alkaloids, including those in the this compound group, exhibit potent insecticidal properties, often acting as antagonists of insect nicotinic acetylcholine receptors (nAChR).[11][13]

  • Multidrug Resistance (MDR) Reversal: this compound has been shown to reverse P-glycoprotein-mediated multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutic drugs like doxorubicin.[11][17]

  • Acetylcholinesterase (AChE) Inhibition: Some this compound derivatives are potent inhibitors of acetylcholinesterase.[18][19]

Visualizations

G cluster_pilli Pilli's Classification (Structural) cluster_greger Greger's Classification (Biosynthetic) cluster_wang Wang & Chen's Classification (Biogenetic) Stenine Stenine Stemoamide Stemoamide Tuberostemospironine Tuberostemospironine Stemonamine Stemonamine Parvistemoline Parvistemoline Stemofoline_Group This compound Group Stemofoline_Alkaloid This compound Stemofoline_Group->Stemofoline_Alkaloid contains Stemocurtisine Stemocurtisine Miscellaneous Miscellaneous Stichoneurine Stichoneurine-type Protostemonine Protostemonine-type Protostemonine->Stemofoline_Alkaloid related to Croomine Croomine-type Hemiterpenoid Hemiterpenoid Pyrrolidine Monoterpenoid Monoterpenoid Pyrrolidine Monoterpenoid->Stemofoline_Alkaloid belongs to

Figure 1. Chemical classification of this compound within different systems.

G This compound This compound P_glycoprotein P-glycoprotein (P-gp) This compound->P_glycoprotein inhibits Drug_Efflux Drug Efflux This compound->Drug_Efflux blocks P_glycoprotein->Drug_Efflux mediates P_glycoprotein->Drug_Efflux Chemotherapeutic_Drug Chemotherapeutic Drug (e.g., Doxorubicin) MDR_Cancer_Cell Multidrug-Resistant Cancer Cell Chemotherapeutic_Drug->MDR_Cancer_Cell targets Intracellular_Drug_Concentration Increased Intracellular Drug Concentration Drug_Efflux->Chemotherapeutic_Drug removes Apoptosis Enhanced Apoptosis Intracellular_Drug_Concentration->Apoptosis

Figure 2. Proposed mechanism of this compound in reversing multidrug resistance.

References

Methodological & Application

Total Synthesis of (+)-Stemofoline and its Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of (+)-Stemofoline, a complex insecticidal alkaloid, and its enantiomers. The information presented is collated from key publications in the field, offering a comparative analysis of different synthetic strategies and methodologies.

Introduction

Stemofoline is a structurally intricate polycyclic alkaloid isolated from plants of the Stemonaceae family. It has garnered significant attention from the scientific community due to its potent insecticidal properties and potential applications in agriculture and medicine. The complex architecture of (+)-Stemofoline, characterized by a dense array of stereocenters and a caged structure, has made it a challenging target for total synthesis. This document outlines two prominent enantioselective approaches: a 19-step total synthesis of (+)-Stemofoline by Huang and coworkers, and a formal total synthesis of didehydrothis compound by Martin and coworkers.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data from the two featured synthetic routes to (+)-Stemofoline and a key intermediate, providing a clear comparison of their efficiencies.

Table 1: Enantioselective Total Synthesis of (+)-Stemofoline (Huang et al.)

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Michael Addition(S)-3-benzyloxy-γ-lactoneIntermediate 1O-silylated β-benzyloxy-γ-lactone, MeOH, rt, 3 d90
2Swern OxidationIntermediate 1Intermediate 2(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C-
3Horner-Wadsworth-EmmonsIntermediate 2Tropinone building blockNaH, (2-oxopropyl)phosphonate, THF, 0 °C to reflux60 (2 steps)
4SilylationTropinone building blockIntermediate 3TMSOTf, Et₃N, CH₂Cl₂, 0 °C-
5Enol TriflationIntermediate 3Intermediate 4Tf₂O, DTBMP, ZnBr₂, CH₂Cl₂, -78 °C to rt78 (2 steps)
6Copper-catalyzed AlkylationIntermediate 4Intermediate 5CuCl₂, TMEDA, LiOMe, n-BuMgBr, THF, rt, 30 min81
7Aldol AdditionIntermediate 5Aldol adductsLDA, ethyl glyoxalate, -78 °C, 1.5 h71
8DehydrationAldol adductsEnoneCDI, i-Pr₂NEt, DMAP, CH₂Cl₂, 0 °C to rt, 4 h72
9DesilylationEnoneAlcoholp-TsOH, acetone, 50 °C, 30 min96
10BrominationAlcoholTropinone halideCBr₄, PPh₃, CH₂Cl₂, 0 °C, 30 min95
11CyclizationTropinone halideIntermediate 6EtONa, THF, 0 °C, 20 min95
12Conjugate AdditionIntermediate 6Intermediate 7MeLi, DMPU, Et₂O, -40 °C, 20 min86
13Debenzylation/LactolizationIntermediate 7Cage-like corePd/C, H₂, EtOH, rt, 2 d87
14CyclizationCage-like corePentacyclic lactonep-TsOH, toluene, 85 °C, 2 h93
15ReductionPentacyclic lactoneHemiacetalDIBAL-H, CH₂Cl₂, -78 °C, 30 min78
16Horner-Wadsworth-EmmonsHemiacetalDihydrostemofolinest-BuOK, phosphonate, THF, 0 °C, 30 min84
17IsomerizationDihydrostemofolines(+)-StemoburkillineLHMDS, THF, -78 °C, 1 h98
18Silylation(+)-StemoburkillineTMS-protected intermediateTMSCl, LiHMDS, THF -78 °C95
19Bromination/EliminationTMS-protected intermediate(+)-StemofolineBr₂, CH₂Cl₂; then TBAF, THF50

Table 2: Enantioselective Formal Synthesis of Didehydrothis compound (Martin et al.)

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Wittig Olefination/Iodination/Acetylation2-deoxy-D-riboseIodo bis-acetatePh₃PCHCO₂Me, THF, reflux; I₂, Ph₃P, imidazole; Ac₂O, pyridine, DMAP, CH₂Cl₂87 (2 steps)
2Boord Elimination/TransesterificationIodo bis-acetateAllylic alcoholZn granules, MeOH, reflux62
3CarbamoylationAllylic alcoholCarbamateClSO₂NCO, CH₂Cl₂; H₂O99
4CyclizationCarbamateIntermediate 8NaH, CH₂Cl₂, -10 °C80
5Boc ProtectionIntermediate 8Boc-protected intermediateBoc₂O, NEt₃, DMAP, CH₂Cl₂87
6SaponificationBoc-protected intermediateIntermediate 9Cs₂CO₃, MeOH-
7SilylationIntermediate 9TBDPS-protected intermediateTBDPS-Cl, imidazole, DMAP, CH₂Cl₂80 (2 steps)
8Claisen CondensationTBDPS-protected intermediateβ-ketoesterMeCO₂Me, NaHMDS, THF, -78 °C to -10 °C75
9Diazo Transferβ-ketoesterDiazo-β-ketoesterp-ABSA, NEt₃, MeCN92
10Deprotection/IminationDiazo-β-ketoesterDiazo imineTFA, CH₂Cl₂; then BnO₂CCHO, NEt₃, 4 Å MS, CH₂Cl₂99 (2 steps)
11Dipolar Cycloaddition CascadeDiazo imineAzatricycleRh₂(OAc)₄ (3 mol %), xylenes, reflux75
..................
24Final Steps to Overman's Intermediate...Hemiketal...29 (from azatricycle)

Experimental Protocols

Detailed methodologies for key experiments from the cited syntheses are provided below.

Huang's Enantioselective Total Synthesis of (+)-Stemofoline

Protocol 1: Copper-Catalyzed Alkylation

This protocol describes the copper-catalyzed alkylation of an enol triflate to introduce the n-butyl side chain.

  • To a solution of the enol triflate (1.0 equiv), CuCl₂ (0.2 equiv), and TMEDA (0.4 equiv) in THF at room temperature is added LiOMe (1.2 equiv).

  • n-BuMgBr (2.0 equiv) in THF is then added dropwise to the mixture.

  • The reaction is stirred at room temperature for 30 minutes.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to afford the alkylated product.

Protocol 2: Horner-Wadsworth-Emmons Reaction for Butenolide Annulation

This protocol details the construction of the butenolide moiety via a Horner-Wadsworth-Emmons reaction.

  • To a solution of the hemiacetal (1.0 equiv) and the phosphonate reagent (1.5 equiv) in THF at 0 °C is added t-BuOK (1.5 equiv) in one portion.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with EtOAc.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography to yield a mixture of dihydrothis compound diastereomers.

Martin's Enantioselective Formal Synthesis of Didehydrothis compound

Protocol 3: Intramolecular Dipolar Cycloaddition Cascade

This protocol outlines the key cascade reaction to form the tricyclic core of the this compound alkaloids.[1]

  • To a solution of the crude diazo imine (1.0 equiv) in xylenes is added Rh₂(OAc)₄ (0.03 equiv).

  • The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to give the desired azatricycle as a single regioisomer and stereoisomer.[1]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow and key transformations in the syntheses of (+)-Stemofoline and its precursors.

G cluster_retrosynthesis Retrosynthetic Analysis of (+)-Stemofoline (Huang et al.) This compound (+)-Stemofoline Stemoburkilline (+)-Stemoburkilline This compound->Stemoburkilline [O] Hemiacetal Hemiacetal Intermediate Stemoburkilline->Hemiacetal Horner-Wadsworth-Emmons Pentacyclic_Lactone Pentacyclic Lactone Hemiacetal->Pentacyclic_Lactone Reduction Tropinone_Building_Block Tropinone Building Block Pentacyclic_Lactone->Tropinone_Building_Block Multi-step sequence Lactone (S)-3-benzyloxy-γ-lactone Tropinone_Building_Block->Lactone Michael Addition

Caption: Retrosynthetic analysis of Huang's total synthesis of (+)-Stemofoline.

G cluster_workflow Key Cascade Reaction in Martin's Formal Synthesis Diazo_Imine Acyclic Diazo Imine Rh_Carbene Rhodium Carbene Formation Diazo_Imine->Rh_Carbene Rh₂(OAc)₄ Azomethine_Ylide Azomethine Ylide Generation Rh_Carbene->Azomethine_Ylide Intramolecular cyclization Cycloaddition Intramolecular [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Tricyclic_Core Tricyclic Core Cycloaddition->Tricyclic_Core

Caption: Workflow of the key intramolecular dipolar cycloaddition cascade.

References

Methodologies for the Enantioselective Synthesis of the Stemofoline Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the Stemofoline core, a complex polycyclic alkaloid with significant biological activity. The methodologies developed by the research groups of Huang, Martin, and the key strategies from Kende and Overman are presented, offering a comprehensive overview for researchers in organic synthesis and drug development.

Introduction to the this compound Core

The this compound alkaloids, isolated from plants of the Stemonaceae family, exhibit a range of biological activities, including insecticidal and anti-tumor properties. Their complex, caged, hexacyclic architecture presents a formidable challenge for synthetic chemists. Enantioselective synthesis is crucial for the development of potent and specific therapeutic agents based on the this compound scaffold. This document outlines key strategies that have been successfully employed to construct the core structure of this compound in an enantioselective manner.

Huang's Biogenetically Inspired Enantioselective Total Synthesis of (+)-Stemofoline

This approach is based on a proposed biogenetic pathway and features a Horner-Wadsworth-Emmons (HWE) reaction to connect two key fragments and a copper-catalyzed alkylation to form the tricyclic core.[1][2][3][4][5]

Key Features
  • Biomimetic Strategy: The synthesis design is inspired by the potential biosynthetic pathway of this compound.[1][2]

  • Convergent Synthesis: Two key fragments are synthesized independently and then coupled, increasing overall efficiency.

  • Horner-Wadsworth-Emmons Reaction: A crucial C-C bond-forming reaction to link the two main building blocks.[1][2][3][4][5]

  • Copper-Catalyzed Alkylation: Employed for the diastereoselective construction of the core tricyclic system.[1][2][3][4][5]

Synthetic Strategy Overview

Huang_Strategy A Tropinone Derivative C Pentacyclic Core A->C Cu-catalyzed alkylation B Butenolide Fragment B->C Horner-Wadsworth-Emmons Reaction D (+)-Stemofoline C->D Further elaboration

Caption: Huang's convergent strategy for (+)-Stemofoline synthesis.

Quantitative Data Summary
StepReactantsProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
Cu-catalyzed AlkylationBicyclic enone, Grignard reagent, CuCl2, TMEDA, LiOMeTricyclic ketone81>20:1>99[4]
Horner-Wadsworth-Emmons OlefinationPentacyclic ketone, phosphonate reagent, baseEnone60--[6]
Final CyclizationAcyclic precursor with trifluoroacetic acidPentacyclic amine---[1][2]
Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Alkylation for the Synthesis of the Tricyclic Core

  • To a solution of the bicyclic enone (1.0 equiv) in anhydrous THF at room temperature is added CuCl2 (0.2 equiv), TMEDA (0.4 equiv), and LiOMe (1.2 equiv).

  • The resulting mixture is stirred for 30 minutes.

  • The appropriate Grignard reagent (1.5 equiv) is then added dropwise, and the reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the tricyclic ketone.

Martin's Enantioselective Formal Total Synthesis via Catalytic Dipolar Cycloaddition Cascade

This methodology utilizes a novel cascade reaction involving an intramolecular 1,3-dipolar cycloaddition of an azomethine ylide to construct the tricyclic core of the this compound alkaloids. The synthesis starts from commercially available 2-deoxy-D-ribose.[7]

Key Features
  • Chiral Pool Approach: Enantioselectivity is derived from a readily available chiral starting material (2-deoxy-D-ribose).

  • Cascade Reaction: A sequence of reactions occurs in a single pot, leading to a rapid increase in molecular complexity.[7]

  • 1,3-Dipolar Cycloaddition: A powerful ring-forming reaction to generate the key tricyclic intermediate.

  • Rhodium Catalysis: A rhodium catalyst is used to generate a carbene, which initiates the cascade.

Synthetic Strategy Overview

Martin_Strategy A 2-Deoxy-D-ribose B Acyclic Diazo Imine A->B Multi-step synthesis C Tricyclic Core B->C Rh-catalyzed Dipolar Cycloaddition Cascade D Overman's Intermediate C->D Further functionalization

Caption: Martin's linear approach to the this compound core.

Quantitative Data Summary
StepReactantsProductYield (%)Diastereomeric Ratio (d.r.)Reference
Catalytic Dipolar CycloadditionAcyclic diazo imine, Rh2(OAc)4Tricyclic Ketone7510:1[7]
Stereoselective Hydride ReductionTricyclic Ketone, NaBH4Endo-alcohol95>20:1[7]
Detailed Experimental Protocols

Protocol 2: Rhodium-Catalyzed Dipolar Cycloaddition Cascade

  • A solution of the acyclic diazo imine precursor (1.0 equiv) in anhydrous dichloromethane is added dropwise over a period of 1 hour to a refluxing solution of Rh2(OAc)4 (0.01 equiv) in anhydrous dichloromethane.

  • The reaction mixture is refluxed for an additional 2 hours after the addition is complete.

  • The mixture is then cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the tricyclic core.

Overman's Aza-Cope-Mannich Approach to the Didehydrothis compound Core

Overman's synthesis of (±)-didehydrothis compound features a tandem aza-Cope-Mannich reaction to construct a key tricyclic intermediate. While the original synthesis was racemic, Martin's enantioselective synthesis of a key intermediate makes this route accessible in an enantiopure form.[7]

Key Features
  • Aza-Cope-Mannich Reaction: A powerful cascade reaction for the rapid construction of nitrogen-containing polycyclic systems.

  • Diels-Alder Reaction: Used in the initial stages to construct a bicyclic precursor.

Synthetic Strategy Overview

Overman_Strategy A Pyrrole & Dienophile B 7-Azabicyclo[2.2.1]heptanol A->B Diels-Alder, Reduction C 1-Azatricyclo[5.3.0.0(4,10)]decane B->C Aza-Cope-Mannich Reaction D (+/-)-Didehydrothis compound C->D Multi-step elaboration

Caption: Overman's strategy for the didehydrothis compound core.

Detailed Experimental Protocols

Protocol 3: Aza-Cope-Mannich Reaction

  • To a solution of the 7-azabicyclo[2.2.1]heptanol precursor (1.0 equiv) in acetonitrile is added paraformaldehyde (3.0 equiv) and a catalytic amount of camphorsulfonic acid.

  • The mixture is heated to reflux and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO3 solution and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the 1-azatricyclo[5.3.0.0(4,10)]decane core.

Kende's Total Synthesis of (±)-Isothis compound

Kende's approach to the racemic synthesis of isothis compound involves a key intramolecular Michael reaction and a furan annulation strategy.

Key Features
  • Intramolecular Michael Addition: A key C-C bond-forming step to construct a portion of the polycyclic system.

  • Furan Annulation: Used to build a key heterocyclic fragment of the molecule.

Synthetic Strategy Overview

Kende_Strategy A Substituted Cyclopentenone B Azabicyclic intermediate A->B Multi-step sequence C Pentacyclic amine B->C Deprotection and Spontaneous Cyclization D (+/-)-Isothis compound C->D Final elaboration

Caption: Kende's strategy for the synthesis of isothis compound.

This document provides a summary of key enantioselective methodologies towards the synthesis of the this compound core. For complete and detailed experimental procedures, including characterization data, it is essential to consult the primary literature cited. The protocols provided herein are intended as a guide for researchers familiar with synthetic organic chemistry techniques. Appropriate safety precautions should be taken when performing these experiments.

References

Application of the Horner-Wadsworth-Emmons Reaction in the Synthesis of (+)-Stemofoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Stemofoline alkaloids, a class of complex natural products isolated from Stemona species, have garnered significant attention from the scientific community due to their potent insecticidal and anticholinesterase activities. Their intricate, caged polycyclic structures present a formidable challenge for synthetic chemists. A key strategic disconnection in the total synthesis of these molecules often involves the formation of a crucial carbon-carbon double bond to append or elaborate a side chain. The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a reliable and highly stereoselective method to achieve this transformation in the context of this compound analog synthesis. This application note details the use of the HWE reaction in the enantioselective total synthesis of (+)-Stemofoline, providing researchers with a summary of the reaction, a detailed experimental protocol, and a workflow diagram.

The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward aqueous workup to remove the phosphate byproduct. In the synthesis of a key intermediate for (+)-Stemofoline, the HWE reaction is employed to introduce an α,β-unsaturated ester moiety, which is a precursor to the butenolide ring system found in the natural product.

Data Presentation

The following table summarizes the quantitative data for the Horner-Wadsworth-Emmons reaction step in the synthesis of a key precursor to (+)-Stemofoline. This reaction involves the olefination of a ketone intermediate following a Swern oxidation of the corresponding alcohol.

Reactant 1 (Ketone)Reactant 2 (Phosphonate Reagent)BaseSolventTemperature (°C)Reaction TimeProductYield (%)
Ketone Intermediate C Triethyl phosphonoacetateNaHTHF0 to refluxNot specifiedα,β-Unsaturated Ester60 (for 2 steps: Swern oxidation and HWE)[1]

Experimental Protocols

Synthesis of the α,β-Unsaturated Ester via Horner-Wadsworth-Emmons Olefination

This protocol describes the synthesis of the α,β-unsaturated ester intermediate from the corresponding ketone, which is generated in situ via Swern oxidation of a literature-known alcohol A .[1]

Materials:

  • Alcohol A (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Dimethyl sulfoxide (DMSO) (2.0 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)

  • Triethyl phosphonoacetate (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Swern Oxidation (Formation of Ketone C):

    • A solution of oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of DMSO (2.0 equiv) in anhydrous CH₂Cl₂ is added dropwise to the stirred solution of oxalyl chloride, and the mixture is stirred for 30 minutes at -78 °C.

    • A solution of alcohol A (1.0 equiv) in anhydrous CH₂Cl₂ is then added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C.

    • Triethylamine (5.0 equiv) is added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

    • The reaction is quenched by the addition of water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the crude ketone C , which is used in the next step without further purification.

  • Horner-Wadsworth-Emmons Olefination:

    • To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, a solution of triethyl phosphonoacetate (1.2 equiv) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

    • A solution of the crude ketone C (obtained from the previous step) in anhydrous THF is added dropwise to the phosphonate ylide solution at 0 °C.

    • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl.

    • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to afford the desired α,β-unsaturated ester. The combined yield for the two-step Swern oxidation and HWE olefination is 60%.[1]

Mandatory Visualization

HWE_Workflow A Alcohol A Swern Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt A->Swern Ketone_C Ketone C Swern->Ketone_C HWE Horner-Wadsworth-Emmons NaH, (EtO)₂P(O)CH₂CO₂Et, THF, 0 °C to reflux Ketone_C->HWE Product α,β-Unsaturated Ester HWE->Product

Caption: Synthetic workflow for the formation of the α,β-unsaturated ester intermediate.

References

Application Notes and Protocols for the Extraction of Stemofoline from Stemona collinsiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemona collinsiae is a plant species known for its rich content of various alkaloids, with Stemofoline being a compound of significant interest for its potential therapeutic and insecticidal properties. The effective extraction and isolation of this compound are crucial for further research and development. These application notes provide detailed protocols for the extraction of this compound from the roots of Stemona collinsiae, along with comparative data on different extraction methods and solvents. The protocols are designed to be reproducible and scalable for various research needs.

Data Presentation: Quantitative Analysis of this compound Extraction

The efficiency of this compound extraction is highly dependent on the choice of solvent and extraction method. The following tables summarize the quantitative data from studies on the extraction of this compound and the major accompanying alkaloid, didehydrothis compound, from Stemona collinsiae roots.

Table 1: Comparison of this compound and Didehydrothis compound Content in Various Solvent Extracts

SolventThis compound Content (% w/w of crude extract)Didehydrothis compound Content (% w/w of crude extract)
Dichloromethane0.7440.78
Hexane0.183.59
Methanol0.091.43

This data highlights that while dichloromethane provides the highest yield of this compound, it also co-extracts a significantly larger amount of didehydrothis compound.

Table 2: Comparison of Didehydrothis compound Yields with Different Extraction Methods and Solvents

Extraction MethodSolventDidehydrothis compound Yield (% w/w of dried roots)
Reflux70% EthanolHighest Yield
Sonication70% EthanolHigh Yield (comparable to Reflux)
Maceration70% EthanolLower Yield
Percolation70% EthanolLower Yield
Soxhlet70% EthanolLower Yield
MacerationMethanol0.393 ± 0.007
Maceration70% Ethanol0.388 ± 0.001

Note: While this data is for didehydrothis compound, reflux and sonication with 70% ethanol are suggested as highly efficient methods for extracting Stemona alkaloids in general[1].

Experimental Protocols

Protocol 1: Preparation of Plant Material

This protocol outlines the initial steps for preparing Stemona collinsiae roots for extraction.

Materials:

  • Fresh roots of Stemona collinsiae

  • Tap water

  • Electric fan or drying oven (55 ± 1 °C)

  • Grinder or mill

  • Sieve (#30 mesh)

Procedure:

  • Cleaning: Thoroughly wash the harvested roots with tap water to remove soil and other debris.

  • Drying: Air-dry the roots using an electric fan or place them in a drying oven at 55 ± 1 °C for 72 hours to reduce moisture content[2].

  • Grinding: Once dried, grind the roots into a fine powder using a grinder or mill.

  • Sieving: Pass the powdered root material through a #30 mesh sieve to ensure a uniform particle size for efficient extraction[2].

  • Storage: Store the powdered root material in an airtight container in a cool, dry place, protected from light, until extraction.

Protocol 2: Dichloromethane Extraction for High-Yield Crude this compound

This protocol is optimized for obtaining a high yield of this compound in the initial crude extract, based on the data in Table 1.

Materials:

  • Powdered Stemona collinsiae root

  • Dichloromethane (CH₂Cl₂)

  • Reflux apparatus (round-bottom flask, condenser) or a sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Extraction:

    • Reflux Method: Place 100 g of powdered root into a 1 L round-bottom flask. Add 500 mL of dichloromethane. Heat the mixture to reflux and maintain for 4 hours.

    • Sonication Method: Place 100 g of powdered root into a 1 L beaker. Add 500 mL of dichloromethane. Place the beaker in a sonicator bath and sonicate for 1 hour at room temperature.

  • Filtration: After extraction, allow the mixture to cool to room temperature. Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Re-extraction: To maximize yield, the solid residue can be re-extracted with a fresh portion of dichloromethane following the same procedure.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40 °C until the dichloromethane has been completely removed.

  • Drying and Storage: The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent. Store the dried crude extract in a sealed container at 4 °C, protected from light.

Protocol 3: Purification of this compound using Column Chromatography

This protocol describes a general procedure for the purification of this compound from the crude dichloromethane extract.

Materials:

  • Crude dichloromethane extract of Stemona collinsiae

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate, Methanol, Ammonium Hydroxide

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing tank

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate and then methanol. A suggested gradient is as follows:

    • 100% Hexane

    • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol mixtures (e.g., 9:1, 8:2)

    • A mobile phase of dichloromethane:ethyl acetate:methanol:ammonium hydroxide (70:25:5:1) has been noted for TLC analysis and may be adapted for column separation[3].

  • Fraction Collection: Collect the eluent in small fractions using test tubes or a fraction collector.

  • TLC Analysis: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., dichloromethane:ethyl acetate:methanol:ammonium hydroxide 70:25:5:1)[3]. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions that contain pure this compound (as determined by comparison with a standard, if available, or by further analytical methods like HPLC). Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Mandatory Visualizations

Experimental Workflow Diagrams

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extract Crude Extraction cluster_purify Purification p1 Fresh S. collinsiae Roots p2 Cleaning p1->p2 p3 Drying (55°C, 72h) p2->p3 p4 Grinding p3->p4 p5 Sieving (#30 mesh) p4->p5 p6 Powdered Root Material p5->p6 e1 Add Dichloromethane p6->e1 e2 Reflux (4h) or Sonication (1h) e1->e2 e3 Filtration e2->e3 e4 Solvent Evaporation (Rotary Evaporator) e3->e4 e5 Crude Dichloromethane Extract e4->e5 u1 Silica Gel Column Chromatography e5->u1 u2 Solvent Gradient Elution u1->u2 u3 Fraction Collection u2->u3 u4 TLC Analysis u3->u4 u5 Pooling of Pure Fractions u4->u5 u6 Solvent Evaporation u5->u6 u7 Purified this compound u6->u7

Caption: Workflow for the extraction and purification of this compound.

Analytical_Workflow cluster_analysis Analytical Quantification cluster_hplc HPLC Conditions a1 Crude Extract or Purified Fraction a2 Sample Preparation (Dilution) a1->a2 a3 HPLC Analysis a2->a3 a4 Data Analysis (Quantification) a3->a4 h1 Column: Hypersil BDS C18 a3->h1 h2 Mobile Phase: Methanol:1mM Ammonium Acetate (55:45) a3->h2 h3 Flow Rate: 1 mL/min a3->h3 h4 Detection: 295 nm a3->h4 a5 This compound Content (% w/w) a4->a5

Caption: Workflow for the quantitative analysis of this compound.

References

Application Notes: Quantification of Stemofoline in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stemofoline is a prominent alkaloid found in the roots and leaves of various Stemona species, plants that have a long history of use in traditional medicine and as natural insecticides.[1][2] The quantification of this compound in plant extracts is crucial for the standardization of herbal products and for quality control in the development of new pharmaceuticals and bio-pesticides. This application note describes a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plant extracts.

Analytical Method Overview

The method utilizes reverse-phase HPLC with UV detection, which provides a stable and reproducible means of separating and quantifying this compound from complex plant matrices. The described method has been validated for linearity, precision, accuracy, and sensitivity, ensuring reliable results for research and quality control purposes.

Key Applications

  • Quality control of raw herbal materials from Stemona species.

  • Standardization of finished herbal products containing Stemona extracts.

  • Pharmacokinetic and metabolic studies of this compound.

  • Screening of different Stemona species for this compound content.

  • Development of new bio-pesticides.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Plant Material

This protocol is adapted from established methods for the extraction of alkaloids from Stemona species.[3]

Materials and Reagents:

  • Dried and powdered root or leaf material of the Stemona plant.

  • 95% Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • 5% Hydrochloric acid (HCl) solution

  • Ammonium hydroxide (aqueous NH3) solution

  • Deionized water (H2O)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate the dry, ground plant material (e.g., 1 kg of roots) in 95% ethanol (4 x 3 L) at room temperature for 4 days.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dark residue.

  • Partition a portion of the crude extract (e.g., 50 g) between dichloromethane and deionized water.

  • Separate the organic (dichloromethane) layer and extract it with a 5% HCl solution.

  • Collect the aqueous acidic layer and basify it with an aqueous ammonia solution to a pH of approximately 9-10.

  • Extract the basified aqueous solution with dichloromethane.

  • Combine the organic layers and evaporate the solvent to yield the crude alkaloid extract containing this compound.

  • Redissolve a known amount of the dry extract in the HPLC mobile phase for analysis. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Quantification of this compound

This protocol is based on a validated HPLC method for the analysis of this compound.[1][2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Hypersil BDS C18 column (or equivalent), with dimensions of 4.6 x 250 mm and a particle size of 5 µm.

  • Mobile Phase: An isocratic mixture of Methanol and 1 mM Ammonium Acetate in a ratio of 55:45 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a stock solution of a this compound reference standard in the mobile phase.

  • Generate a calibration curve by preparing a series of dilutions of the stock solution (e.g., 0.5 to 200 µg/mL).

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Plot a graph of peak area versus concentration to create the calibration curve.

  • Inject the prepared plant extract solution into the HPLC system.

  • Identify the this compound peak in the chromatogram based on the retention time of the reference standard.

  • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data from a validated HPLC method for this compound analysis.[1][2]

Table 1: HPLC Method Parameters

ParameterValue
ColumnHypersil BDS C18, 4.6 x 250 mm, 5 µm
Mobile PhaseMethanol : 1 mM Ammonium Acetate (55:45, v/v)
Flow Rate1.0 mL/min
Detection Wavelength295 nm
Injection Volume20 µL

Table 2: Method Validation Data for this compound Quantification

Validation ParameterResult
Linearity Range0.5 - 188.4 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (RSD %)< 2%
Accuracy (Average Recovery %)99.97%
Limit of Detection (LOD)Not explicitly stated in the provided search results
Limit of Quantification (LOQ)Not explicitly stated in the provided search results

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Ethanol Extraction plant_material->extraction Maceration partitioning Liquid-Liquid Partitioning extraction->partitioning Evaporation & Partition acid_base_extraction Acid-Base Extraction partitioning->acid_base_extraction Separation final_extract Crude Alkaloid Extract acid_base_extraction->final_extract Evaporation hplc_injection HPLC Injection final_extract->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (295 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification calibration Calibration Curve calibration->quantification reporting Reporting Results quantification->reporting validation_parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range

References

Semisynthesis of Stemofoline Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the semisynthesis of Stemofoline derivatives, focusing on the generation of analogues for structure-activity relationship (SAR) studies. This compound and its derivatives have garnered significant interest due to their potent biological activities, including acetylcholinesterase (AChE) inhibition and modulation of P-glycoprotein (P-gp) mediated multidrug resistance.

Introduction

This compound is a complex alkaloid isolated from plants of the Stemona genus. Its unique caged structure serves as a scaffold for the semisynthesis of a variety of derivatives. The primary starting material for these syntheses is (11Z)-1',2'-didehydrothis compound, which can be isolated in significant quantities from natural sources. By modifying the side chain and other functional groups of the this compound core, researchers can systematically investigate the structural requirements for biological activity, leading to the development of more potent and selective therapeutic agents. The primary biological targets of interest for this compound derivatives are acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease, and P-glycoprotein, a transporter protein responsible for multidrug resistance in cancer.

Data Presentation: Structure-Activity Relationships

The following tables summarize the biological activities of various semisynthesized this compound derivatives, providing a basis for understanding their structure-activity relationships.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

CompoundModification from (11Z)-1',2'-didehydrothis compoundIC50 (µM)Reference
(11Z)-1',2'-didehydrothis compound-Potent[1]
(3'S)-hydroxythis compoundAddition of a hydroxyl group at C-3'Most active[1][2]
(3'R)-stemofolenolReduction of the C-1',2' double bond and hydroxylation-[2]
(3'S)-stemofolenolReduction of the C-1',2' double bond and hydroxylation-[2]
Methylthis compoundMethylation-[2]
(1'R)-hydroxythis compoundHydroxylation at C-1'Most active in TLC assay[3][4]
Oxythis compoundOxidation-[3][4]
Methoxythis compoundMethoxylation-[3][4]
(6R)-hydroxythis compoundHydroxylation at C-611.01 ± 1.49[5]
This compound-45.1 ± 5.46[5]
Amine derivatives (general)C-3 side-chain modification to aminesGenerally stronger inhibitors than alcohol analogues[6]

Table 2: P-glycoprotein (P-gp) Modulatory Activity of this compound Derivatives

CompoundAssayEC50/ED50 (µM)EffectReference
This compoundCalcein-AM accumulation4.6 ± 0.2Increased accumulation[7]
This compoundRhodamine 123 retention5.2 ± 0.2Increased retention[7]
OH-A1Doxorubicin sensitization (KB-V1 cells)-Increased sensitivity[8][9]
NH-B6Doxorubicin sensitization (KB-V1 cells)-Increased sensitivity[8][9]
NH-D6Doxorubicin sensitization (KB-V1 cells)-Increased sensitivity[8][9]
Isothis compoundChemotherapeutic sensitization (K562/Adr cells)-Enhanced sensitivity[10]
11Z-didehydrothis compoundChemotherapeutic sensitization (K562/Adr cells)-Enhanced sensitivity[10]
11E-didehydrothis compoundChemotherapeutic sensitization (K562/Adr cells)-Enhanced sensitivity[10]

Experimental Protocols

Protocol 1: General Procedure for the Semisynthesis of this compound Derivatives from (11Z)-1',2'-didehydrothis compound

This protocol outlines a general approach for the modification of (11Z)-1',2'-didehydrothis compound. Specific modifications will require adjustments to reagents and conditions.

Materials:

  • (11Z)-1',2'-didehydrothis compound

  • Appropriate reagents for the desired transformation (e.g., reducing agents, oxidizing agents, alkylating agents)

  • Anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), methanol (MeOH))

  • Inert gas (Argon or Nitrogen)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (11Z)-1',2'-didehydrothis compound in the appropriate anhydrous solvent.

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath. Slowly add the chosen reagent(s) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Use an appropriate solvent system to distinguish the starting material from the product.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of an appropriate quenching solution (e.g., saturated aqueous sodium bicarbonate, water).

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system.

  • Characterization: Characterize the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare stock solutions of ATCI and DTNB in Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds and the positive control in Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each test compound dilution.

    • Add 50 µL of AChE solution to each well.

    • Incubate at 37 °C for 15 minutes.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: P-glycoprotein (P-gp) Modulation Assay using Rhodamine 123

This protocol assesses the ability of this compound derivatives to inhibit the efflux of the P-gp substrate Rhodamine 123 from P-gp-overexpressing cancer cells.

Materials:

  • P-gp-overexpressing cell line (e.g., KB-V1 or K562/Adr) and its parental sensitive cell line (e.g., KB-3-1 or K562)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • Rhodamine 123

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Verapamil)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the P-gp-overexpressing and sensitive cell lines in their appropriate media until they reach 80-90% confluency.

  • Cell Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test compounds or the positive control for 1 hour at 37 °C.

  • Rhodamine 123 Accumulation:

    • Add Rhodamine 123 to each well to a final concentration of 5 µM.

    • Incubate for 1-2 hours at 37 °C.

  • Cell Harvesting and Washing:

    • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

    • Harvest the cells by trypsinization.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: Determine the mean fluorescence intensity for each sample. An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. Calculate the EC50 value (the concentration of the compound that results in 50% of the maximal increase in fluorescence).

Mandatory Visualizations

Semisynthesis Workflow

G cluster_mods Semisynthetic Modifications cluster_derivs This compound Derivatives start (11Z)-1',2'-didehydrothis compound (Starting Material) reduction Reduction start->reduction oxidation Oxidation start->oxidation hydroxylation Hydroxylation start->hydroxylation alkylation Alkylation/ Methylation start->alkylation stemofolenols (3'R/S)-Stemofolenol reduction->stemofolenols oxythis compound Oxythis compound oxidation->oxythis compound hydroxystemofolines (3'S)-Hydroxythis compound (1'R)-Hydroxythis compound hydroxylation->hydroxystemofolines methylthis compound Methylthis compound alkylation->methylthis compound SAR cluster_sar Structure-Activity Relationship (SAR) Analysis mod Chemical Modification of this compound Core synthesis Semisynthesis of Derivative Library mod->synthesis bioassay Biological Assays (AChE, P-gp) synthesis->bioassay data Quantitative Data (IC50, EC50) bioassay->data sar_conclusion Elucidation of SAR data->sar_conclusion lead_opt Lead Optimization sar_conclusion->lead_opt Pgp cluster_cell P-gp Overexpressing Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug Chemotherapeutic Drug Pgp->Drug Blocks Efflux ADP ADP + Pi Pgp->ADP Accumulation Increased Intracellular Drug Concentration Drug->Pgp Efflux This compound This compound Derivative This compound->Pgp Inhibition ATP ATP ATP->Pgp Energy

References

In vitro and in vivo assay protocols for Stemofoline bioactivity testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemofoline is a naturally occurring alkaloid found in plants of the Stemona genus. It has garnered significant interest within the scientific community due to its diverse range of biological activities. Preclinical studies have demonstrated its potential as an insecticidal, anti-inflammatory, acetylcholinesterase (AChE) inhibitory, and multidrug resistance (MDR) reversal agent.[1][2] These properties suggest that this compound and its derivatives could serve as lead compounds for the development of new therapeutic agents and agricultural products.

These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the key bioactivities of this compound. The protocols are designed to be comprehensive and readily implementable in a laboratory setting.

Quantitative Bioactivity Data of this compound and Its Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and its related compounds across various bioassays. This data is crucial for comparative analysis and for guiding dose-selection in future studies.

Compound/DerivativeBioactivityAssay SystemIC50 / EC50Reference
This compoundAcetylcholinesterase InhibitionElectric Eel AChE45.1 ± 5.46 µM[3]
(6R)-hydroxythis compoundAcetylcholinesterase InhibitionElectric Eel AChE11.01 ± 1.49 µM[3]
(2′S, 6R)-dihydroxythis compoundAcetylcholinesterase InhibitionElectric Eel AChE40.4 ± 4.17 µM[3]
This compoundCytotoxicityHuman Fibroblasts> 50 µM[4]
This compoundCytotoxicityPeripheral Blood Mononuclear Cells (PBMCs)> 50 µM[4]
This compoundCytotoxicityK562 (Leukemic cells)> 50 µM[5]
This compoundCytotoxicityK562/Adr (MDR Leukemic cells)> 50 µM[5]
This compoundP-glycoprotein InhibitionIAAP Binding Assay~10 µM[6]
This compoundInsecticidal (agonist)Insect Nicotinic Acetylcholine Receptors (nAChR)1.7 nM (EC50)[2]

I. In Vitro Cytotoxicity Assay: MTT Protocol

This protocol outlines the determination of the cytotoxic effects of this compound on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B C Add this compound dilutions B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Incubate for 15 min with shaking G->H I Read absorbance at 570 nm H->I

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., Human fibroblasts, PBMCs, or relevant cancer cell lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

II. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of this compound. Inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in edema is measured as an indicator of anti-inflammatory effect.

Experimental Workflow:

Carrageenan_Workflow cluster_acclimate Acclimatization cluster_treat Treatment cluster_induce Inflammation Induction cluster_measure Measurement cluster_analyze Data Analysis A Acclimatize rats for 1 week B Administer this compound or control A->B C Inject Carrageenan into paw B->C D Measure paw volume at intervals (0-5h) C->D E Calculate % inhibition of edema D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Materials:

  • This compound

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle control, positive control, and this compound treatment groups (at least 3 doses). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer this compound (dissolved/suspended in the vehicle) orally or intraperitoneally at the selected doses. Administer the vehicle to the control group and Indomethacin to the positive control group.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Proposed Signaling Pathway for Anti-inflammatory Action:

While the precise anti-inflammatory mechanism of this compound is still under investigation, it has been suggested that it may involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, TNF-α, etc. IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes transcribes This compound This compound This compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

III. In Vitro Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method

This protocol details the determination of the AChE inhibitory activity of this compound using a modified Ellman's method, a widely used spectrophotometric assay.

Experimental Workflow:

AChE_Workflow cluster_prep Reagent Preparation cluster_assay Assay Reaction cluster_read Data Acquisition cluster_analyze Data Analysis A Prepare Buffer, AChE, DTNB, ATCI, and this compound solutions B Add Buffer, DTNB, AChE, and this compound to well A->B C Pre-incubate for 10 min B->C D Add ATCI to initiate reaction C->D E Measure absorbance at 412 nm kinetically D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the in vitro AChE inhibition assay.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of AChE (e.g., 0.5 U/mL) in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • 140 µL of phosphate buffer

      • 10 µL of DTNB solution

      • 10 µL of this compound solution (or buffer for control)

      • 10 µL of AChE solution

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

IV. In Vitro Multidrug Resistance (MDR) Reversal Assay: Rhodamine 123 Efflux

This protocol is designed to evaluate the ability of this compound to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. The assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Experimental Workflow:

MDR_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining cluster_wash Efflux cluster_analyze Analysis A Culture P-gp overexpressing cells B Incubate cells with this compound A->B C Add Rhodamine 123 B->C D Incubate for 30-60 min C->D E Wash and resuspend in fresh medium D->E F Incubate to allow efflux E->F G Analyze by flow cytometry F->G

Caption: Workflow for the Rhodamine 123 efflux assay.

Materials:

  • This compound

  • P-gp overexpressing cell line (e.g., K562/Adr, KB-V1) and its parental sensitive cell line (e.g., K562, KB-3-1)

  • Complete cell culture medium

  • Rhodamine 123

  • Positive control (e.g., Verapamil)

  • Flow cytometer

Protocol:

  • Cell Culture: Culture the P-gp overexpressing and sensitive cell lines in their respective appropriate media.

  • Cell Treatment: Seed the cells and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours). Include a positive control (Verapamil) and a vehicle control.

  • Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µM to each cell suspension and incubate for 30-60 minutes at 37°C.

  • Efflux: Centrifuge the cells, remove the supernatant, and wash the cells with ice-cold PBS. Resuspend the cells in fresh, pre-warmed medium (with or without this compound) and incubate for another 30-60 minutes to allow for Rhodamine 123 efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the this compound-treated cells to that of the untreated control cells. An increase in MFI in the treated P-gp overexpressing cells indicates inhibition of P-gp-mediated efflux.

Conclusion

The protocols provided herein offer a robust framework for the systematic evaluation of the diverse bioactivities of this compound. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is essential for advancing our understanding of this promising natural product and for its potential development into novel therapeutic and agricultural applications. Further investigations into the specific molecular targets and signaling pathways modulated by this compound are warranted to fully elucidate its mechanisms of action.

References

Application Notes and Protocols for the Scaled-Up Synthesis of Stemofoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemofoline, a complex polycyclic alkaloid isolated from Stemona species, has garnered significant interest due to its potent insecticidal and neuroprotective activities. Its intricate molecular architecture presents a formidable challenge for chemical synthesis. This document provides detailed application notes and protocols for key reactions in the total synthesis of this compound, with a focus on techniques amenable to large-scale production. The methodologies presented are compiled from notable total syntheses and are intended to guide researchers in developing a scalable and efficient route to this promising natural product.

Introduction

The total synthesis of this compound has been a subject of intense research, with several elegant strategies reported to construct its unique caged structure. For the purpose of scalable production, a synthetic route should ideally involve convergent bond constructions, high-yielding reactions with minimal chromatographic purification, and the use of readily available starting materials. This document outlines a synthetic strategy based on key scalable reactions reported in the literature, including a Horner-Wadsworth-Emmons olefination, a diastereoselective Hirama-Itô cyclization, a Boord elimination for the formation of a key allylic alcohol, a catalytic dipolar cycloaddition cascade to construct the core structure, and a late-stage copper-catalyzed alkylation.

Key Synthetic Strategies and Workflow

The overall synthetic workflow is envisioned as a convergent assembly of key fragments, minimizing linear steps and allowing for the preparation of significant quantities of advanced intermediates.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Core Assembly and Elaboration A1 Commercially Available Starting Material 1 A2 Horner-Wadsworth-Emmons Olefination A1->A2 A3 Key Intermediate A A2->A3 C1 Fragment Coupling (A + B) A3->C1 Fragment A B1 Commercially Available Starting Material 2 (e.g., 2-deoxy-D-ribose) B2 Boord Elimination B1->B2 B3 Chiral Allylic Alcohol B2->B3 B4 Hirama-Itô Cyclization B3->B4 B5 Key Intermediate B B4->B5 B5->C1 Fragment B C2 Catalytic Dipolar Cycloaddition Cascade C1->C2 C3 Tetracyclic Core C2->C3 C4 Cu-Catalyzed Alkylation C3->C4 C5 This compound C4->C5 G A Diazo Imine Precursor C Rh(II) Carbene A->C + Rh(II) B Rh(II) Catalyst D Azomethine Ylide C->D Cyclization G N2 C->G - N2 E Intramolecular Dipolar Cycloaddition D->E F Tricyclic Core E->F F->B Catalyst Regeneration G node1 High-Yielding Reactions Minimize Linear Steps Avoid Chromatography Readily Available Starting Materials node2 Scalable Synthesis node1->node2

Application of Stemofoline as a Lead Compound in Insecticide Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the insecticidal properties of Stemofoline, a natural alkaloid, and detail its potential as a lead compound for the development of novel insecticides. This document includes quantitative efficacy data, detailed experimental protocols for key bioassays, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a structurally complex alkaloid isolated from plants of the Stemona genus.[1] Traditionally, extracts from these plants have been used in Chinese and Japanese medicine and as natural pesticides.[2] Modern scientific studies have confirmed the potent insecticidal activities of this compound and its derivatives, positioning them as promising candidates for the development of new pest management agents.[3] The unique caged structure of this compound is considered pivotal to its biological activity.[1][4] Its modes of action include targeting the insect nervous system, primarily through interaction with nicotinic acetylcholine receptors (nAChRs) and inhibition of acetylcholinesterase (AChE).[4][5]

Quantitative Insecticidal Efficacy of this compound and Derivatives

The following tables summarize the reported insecticidal and biological activities of this compound and its related compounds against various insect species.

CompoundInsect SpeciesBioassay TypeEfficacy (LC50)Efficacy (EC50)Reference
This compoundSpodoptera littoralisFeeding Assay2.4 ppm0.98 ppm[6]
Didehydrothis compoundSpodoptera littoralisFeeding Assay0.84 ppm0.46 ppm[2]
16,17-didehydro-16(E)-stemofolinePlutella xylostellaAntifeedantMore active than this compound-[7]
(2'S)-hydroxythis compoundAedes aegyptiLarvicidal3.91 µg/mL-
This compoundAedes aegyptiLarvicidal4.35 µg/mL-
This compoundMusca domesticaContact ToxicityHigher activity than Pyrethrum extract-[2]
Didehydrothis compoundMusca domesticaContact ToxicityHigher activity than Pyrethrum extract-[2]

Table 1: Insecticidal Activity of this compound and Related Alkaloids. LC50 (Lethal Concentration 50) is the concentration of a substance that kills 50% of a test population. EC50 (Effective Concentration 50) is the concentration that causes a defined effect in 50% of the test population.

CompoundEnzyme/ReceptorBioassay TypeEfficacy (IC50)Efficacy (EC50)Reference
(1'R)-hydroxythis compoundAcetylcholinesteraseTLC Bioautographic AssayMost active among tested analogues-[8]
Didehydrothis compoundAcetylcholinesteraseQuantitative AssayOne of the most active-[1]
(3'S)-hydroxythis compoundAcetylcholinesteraseQuantitative AssayActive-[1]
Stenine BAcetylcholinesterase-2.1 µM-[9]
StenineAcetylcholinesterase-19.8 µM-[9]
This compoundNicotinic Acetylcholine Receptor--1.7 nM[4]

Table 2: Neurological Targets of this compound and Related Alkaloids. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor that reduces the activity of a biological target by 50%.

Signaling Pathways and Mechanism of Action

This compound exerts its insecticidal effects primarily by disrupting the normal functioning of the insect's nervous system. Its two main targets are the nicotinic acetylcholine receptors (nAChRs) and the enzyme acetylcholinesterase (AChE).

G cluster_synapse Cholinergic Synapse cluster_this compound Action of this compound ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Substrate for Na_ion Na+ influx nAChR->Na_ion Continuous_Stimulation Continuous Stimulation nAChR->Continuous_Stimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Postsynaptic_Neuron Postsynaptic Neuron Depolarization Depolarization & Nerve Impulse Na_ion->Depolarization Depolarization->Postsynaptic_Neuron Excitation Hydrolysis Hydrolysis This compound This compound This compound->nAChR Binds as Agonist This compound->AChE Agonist_Action Agonist Action Inhibition_Action Inhibition Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death ACh_Accumulation->Continuous_Stimulation

Caption: Mechanism of action of this compound at the cholinergic synapse.

As an agonist of nAChRs, this compound mimics the action of the neurotransmitter acetylcholine (ACh), leading to the persistent opening of ion channels and continuous stimulation of the postsynaptic neuron.[4][6] This overstimulation results in paralysis and ultimately, the death of the insect.

Simultaneously, this compound and its derivatives can inhibit the activity of AChE.[8] This enzyme is responsible for breaking down ACh in the synaptic cleft to terminate the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh, which further exacerbates the overstimulation of nAChRs, contributing to its potent insecticidal effect.

Experimental Protocols

The following are detailed protocols for key bioassays used to evaluate the insecticidal potential of this compound and its analogues.

Feeding Deterrence Bioassay (Leaf Disc Choice Method)

This assay assesses the antifeedant properties of a compound by giving the insect a choice between a treated and an untreated food source.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare this compound Solutions (various conc.) D Apply this compound solution to leaf discs A->D B Cut Leaf Discs (e.g., Castor bean) B->D E Apply solvent to control discs B->E C Prepare Control Discs (Solvent only) C->E F Air dry discs D->F E->F G Place one treated and one control disc in Petri dish F->G H Introduce one pre-starved larva (e.g., S. litura) G->H I Incubate for 24h (25-28°C, 60-70% RH) H->I J Measure unconsumed area of both discs I->J K Calculate Feeding Deterrence Index (FDI) J->K G cluster_prep Preparation cluster_application Topical Application cluster_observation Observation cluster_analysis Data Analysis A Prepare this compound Solutions (various conc.) C Apply a precise volume (e.g., 1 µL) of this compound solution to the dorsal thorax of each insect A->C B Anesthetize insects (e.g., CO2 or chilling) B->C D Treat control group with solvent only B->D E Place treated insects in observation containers with food and water C->E D->E F Incubate under controlled conditions E->F G Record mortality at 24, 48, and 72 hours F->G H Correct for control mortality (Abbott's formula) G->H I Calculate LC50 values using Probit analysis H->I G cluster_prep Reagent Preparation cluster_reaction Reaction Setup (in 96-well plate) cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Phosphate Buffer (pH 8.0) F Add Buffer, AChE, DTNB, and this compound/ solvent to wells A->F B Prepare DTNB Solution B->F C Prepare ATCI Solution (Substrate) D Prepare AChE Solution D->F E Prepare this compound (Inhibitor) dilutions E->F G Pre-incubate for 15 min at 25°C F->G H Initiate reaction by adding ATCI G->H I Measure absorbance at 412 nm kinetically H->I J Calculate percentage of inhibition I->J K Determine IC50 value J->K

References

Troubleshooting & Optimization

Navigating the Labyrinth: A Technical Support Center for the Total Synthesis of Stemofoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the ambitious journey of synthesizing Stemofoline, its complex caged architecture presents a formidable series of challenges. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues that may be encountered during this multi-step total synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the total synthesis of this compound?

The primary challenge lies in the construction of the densely functionalized, caged hexacyclic core of the this compound alkaloids.[1][2] A critical step in many synthetic routes is the formation of the tricyclic core via an intramolecular 1,3-dipolar cycloaddition of an olefinic azomethine ylide.[1][3][4] Achieving high regioselectivity and stereoselectivity in this cascade reaction is a recurring obstacle.[1][5]

Q2: Why were early total syntheses of this compound not enantioselective?

Early total syntheses, such as those by Kende and Overman, were groundbreaking in constructing the complex core but resulted in racemic mixtures, requiring over 30 steps.[1] The development of enantioselective syntheses has been a more recent focus, often utilizing starting materials from the "chiral pool" to introduce the initial stereocenters.[1]

Q3: Are there common protecting groups that cause issues in the synthesis?

Yes, the N-Boc (tert-butyloxycarbonyl) protecting group has been reported to be unstable in the presence of excess LDA (lithium diisopropylamide). Researchers have found that using NaHMDS (sodium bis(trimethylsilyl)amide) as an alternative base can circumvent this side reaction.[1]

Q4: What are the typical overall yields for the synthesis of key intermediates?

The overall yields for multi-step sequences can be modest due to the complexity of the reactions. For instance, the synthesis of the diazoacetoacetate precursor 63 from 2-deoxy-D-ribose was achieved in 10 steps with an overall yield of 21%.[1] Another sequence to produce an allylic alcohol intermediate proceeded in 4 steps with a 10% overall yield.[1]

Troubleshooting Guides

Poor Diastereoselectivity in the Hirama-Itô Cyclization

Problem: Low diastereoselectivity is observed during the intramolecular aza-Michael reaction to establish the amino functionality at C(9a).

Possible Causes & Solutions:

  • Reaction Conditions: The diastereoselectivity of this reaction is highly dependent on the reaction parameters. While initial studies suggested that varying conditions might not have a significant impact, further investigation has shown otherwise.[1]

  • Solvent and Base: Changing the solvent and base combination can influence the diastereomeric ratio. For example, performing the reaction in CH2Cl2 at -10 °C has been shown to improve the diastereoselectivity to approximately 8:1, compared to a 4:1 ratio when using NaH in THF at room temperature.[5]

Parameter Condition 1 Condition 2
Base NaHNot specified
Solvent THFCH2Cl2
Temperature Room Temperature-10 °C
Yield 75%80%
Diastereomeric Ratio ~4:1~8:1
Low Yield in the Boord Elimination for Allylic Alcohol Synthesis

Problem: The Boord elimination step to prepare a key chiral allylic alcohol intermediate suffers from low yields.

Possible Causes & Solutions:

  • Leaving Group Ability: Low yields may be attributed to competing cyclization reactions. Enhancing the leaving group ability of the secondary alcohol at C(7) can favor the desired elimination pathway.[1]

  • Physical Nature of Zinc: In protocols utilizing zinc for the elimination, the physical form of the metal is crucial. Using zinc granules has been reported to give higher yields (62%) compared to zinc dust (46%).[5]

Undesired Regioisomer Formation in the 1,3-Dipolar Cycloaddition

Problem: The key intramolecular 1,3-dipolar cycloaddition of the azomethine ylide yields an unfavorable mixture of regioisomers.

Possible Causes & Solutions:

  • Steric and Electronic Control: The regiochemical outcome is influenced by steric and electronic parameters of the azomethine ylide precursor.[1] Substituents on the precursor play a critical role in directing the cycloaddition.

  • Protecting Groups: A protected hydroxyl group at C(8) was found to be less effective in directing the regiochemistry compared to a substituent at C(9).[1] Careful selection of protecting groups and substitution patterns is essential.

  • Unexpected Transformations: In some cases, unexpected reactions can occur. For instance, a cyano-substituted azomethine ylide led to a mixture of cycloadducts where the cyano group was retained, and subsequent removal proved impossible.[1]

Key Experimental Protocols

Protocol 1: Diastereoselective Hirama-Itô Cyclization

This protocol describes the intramolecular aza-Michael reaction to form the key intermediate 16 .[5]

  • To a solution of carbamate 14 in CH2Cl2, cool the mixture to -10 °C.

  • Add the appropriate base (details proprietary in the provided text, but NaH was used in a less selective variation).

  • Stir the reaction at -10 °C until completion (monitor by TLC).

  • Quench the reaction with a suitable quenching agent.

  • Perform an aqueous workup, followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate in vacuo, and purify the crude product by chromatography to yield 16 (80% yield, dr ≈ 8:1).

Protocol 2: Rhodium-Catalyzed Dipolar Cycloaddition Cascade

This protocol outlines the key cascade reaction to form the tricyclic core of the this compound alkaloids.[1][6]

  • Prepare a solution of the acyclic diazo imine intermediate in a suitable solvent (e.g., CH2Cl2).

  • Add a rhodium catalyst (e.g., Rh2(OAc)4, 3 mol%).

  • Stir the reaction at the appropriate temperature (e.g., room temperature). The reaction is notable for proceeding efficiently under these conditions.

  • The cascade is initiated by the cyclization of the rhodium-derived carbene onto the imine nitrogen, generating an azomethine ylide.

  • This ylide spontaneously undergoes an intramolecular dipolar cycloaddition.

  • Upon completion, the reaction mixture is concentrated and purified by chromatography to yield the tricyclic product with high stereoselectivity and regioselectivity.

Visualizations

troubleshooting_workflow start Low Diastereoselectivity in Hirama-Itô Cyclization check_conditions Review Reaction Conditions start->check_conditions change_solvent Switch to CH2Cl2 check_conditions->change_solvent Solvent: THF? change_temp Lower Temperature to -10 °C check_conditions->change_temp Temp: RT? improved_dr Improved Diastereomeric Ratio (~8:1) change_solvent->improved_dr change_temp->improved_dr

Caption: Troubleshooting workflow for poor diastereoselectivity.

cycloaddition_pathway cluster_precursor Precursor cluster_cascade Cascade Reaction cluster_product Product Acyclic_Precursor Acyclic Diazo Imine Intermediate Rh_Carbene Rhodium-Derived Carbene Formation Acyclic_Precursor->Rh_Carbene Rh2(OAc)4 Azomethine_Ylide Azomethine Ylide Generation Rh_Carbene->Azomethine_Ylide Cyclization Dipolar_Cycloaddition Intramolecular 1,3-Dipolar Cycloaddition Azomethine_Ylide->Dipolar_Cycloaddition Spontaneous Tricyclic_Core Tricyclic Core of This compound Dipolar_Cycloaddition->Tricyclic_Core

Caption: Key 1,3-dipolar cycloaddition cascade pathway.

References

Overcoming stereoselectivity issues in Stemofoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Stemofoline and its analogs. The content focuses on overcoming common stereoselectivity challenges encountered during key synthetic steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hirama-Itô Cyclization (Intramolecular aza-Michael Reaction)

Question: I am observing a low diastereomeric ratio (d.r.) in the Hirama-Itô cyclization to form the cyclic carbamate intermediate. How can I improve the stereoselectivity?

Answer:

Low diastereoselectivity in the Hirama-Itô cyclization is a common issue influenced primarily by reaction conditions. The choice of solvent and temperature plays a critical role in favoring the desired diastereomer.

Troubleshooting Steps:

  • Solvent and Temperature Optimization: The diastereomeric ratio can be significantly improved by switching from polar aprotic solvents at ambient temperature to less polar solvents at lower temperatures. For instance, changing the solvent from Tetrahydrofuran (THF) at room temperature to Dichloromethane (CH2Cl2) at -10 °C has been shown to increase the diastereomeric ratio from approximately 4:1 to 8:1.[1]

  • Avoid Polar Solvents: The use of highly polar solvents such as Dimethylformamide (DMF) should be avoided as they can promote the formation of an elimination byproduct, reducing the overall yield of the desired cyclized product.[1]

  • Base and Temperature Control: While Sodium Hydride (NaH) is a common base for this transformation, ensure the reaction temperature is carefully controlled. In THF, the reaction may not proceed efficiently at or below 0 °C, but in CH2Cl2, the reaction can be completed at -10 °C, which favors higher diastereoselectivity.[1]

Data Summary: Hirama-Itô Cyclization Conditions vs. Diastereomeric Ratio

Condition IDSolventBaseTemperatureDiastereomeric Ratio (syn:anti)YieldReference
HIC-1THFNaHRoom Temp.~ 4:175%[1]
HIC-2CH2Cl2NaH-10 °C~ 8:180%[1]
HIC-3DMFNaHRoom Temp.Not ReportedLowered by elimination[1]
Stereoselective Reduction of the Tricyclic Ketone

Question: My reduction of the tricyclic ketone intermediate is not yielding the desired endo-alcohol with high selectivity. What factors should I consider to improve the diastereoselectivity?

Answer:

The stereoselective reduction of the tricyclic ketone is critical for establishing the correct stereochemistry of the subsequent intermediates. The facial selectivity of the hydride attack is influenced by the steric bulk of the hydride reagent.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Ketone Reduction Stereoselectivity start Low Diastereoselectivity in Ketone Reduction check_reagent Analyze Hydride Reagent start->check_reagent small_reagent Using a small hydride reagent (e.g., NaBH4)? check_reagent->small_reagent axial_attack Axial attack is favored, leading to the equatorial alcohol. small_reagent->axial_attack Yes switch_reagent Switch to a sterically hindered hydride reagent (e.g., L-Selectride). small_reagent->switch_reagent No desired_endo Is the endo-alcohol the desired product? axial_attack->desired_endo continue_synthesis Proceed with Synthesis desired_endo->continue_synthesis Yes desired_endo->switch_reagent No equatorial_attack Equatorial attack is favored, leading to the axial (endo) alcohol. switch_reagent->equatorial_attack verify_product Verify stereochemistry of the alcohol product. equatorial_attack->verify_product verify_product->continue_synthesis G cluster_1 Impact of Purification on Dipolar Cycloaddition start Diazo Imine Precursor crude Crude Intermediate (contains trace acid) start->crude purified Purified Intermediate (acid removed) start->purified rh_carbene Rhodium Carbene Formation crude->rh_carbene purified->rh_carbene u_ylide U-shaped Azomethine Ylide rh_carbene->u_ylide s_ylide S-shaped Azomethine Ylide u_ylide->s_ylide Acid-catalyzed isomerization cyclo_u Cycloaddition from U-shaped Ylide u_ylide->cyclo_u cyclo_s Cycloaddition from S-shaped Ylide s_ylide->cyclo_s product_b Undesired Cycloadduct(s) cyclo_u->product_b product_a Desired Cycloadduct cyclo_s->product_a

References

Optimization of reaction conditions for the Stemofoline core formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of the Stemofoline core, a complex molecular architecture found in a class of potent insecticidal alkaloids. The information provided is collated from seminal works in the field to address common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for constructing the tricyclic core of this compound?

A1: The most prevalent and effective strategy for assembling the this compound core is through an intramolecular [3+2] dipolar cycloaddition of an azomethine ylide.[1][2][3] This key reaction efficiently constructs the caged, tricyclic framework of the molecule in a single step from an acyclic precursor.[1][4]

Q2: How is the key azomethine ylide intermediate typically generated?

A2: The azomethine ylide intermediate is commonly generated via a cascade reaction sequence. A popular method involves the cyclization of a rhodium-derived carbene, formed from a diazoimine precursor, onto a proximal imine nitrogen.[1][5] An alternative, though unprecedented, method involves its formation during a Swern oxidation of an α-(N-cyanomethyl)-β-hydroxy ester.[2]

Q3: What are the primary challenges encountered during the key cycloaddition reaction?

A3: The main challenges are controlling regioselectivity and stereoselectivity.[1] The substitution pattern on the acyclic precursor significantly influences the regiochemical outcome of the cycloaddition. For instance, the presence of substituents at C(9) was found to be more effective in directing the regiochemistry than a protected hydroxyl group at C(8).[1] Additionally, the formation of isomeric aziridines as byproducts can occur at lower reaction temperatures.[1]

Q4: Can the N-protecting group on the precursor influence the reaction outcome?

A4: Yes, the choice of the N-protecting group is critical. For example, an N-Boc group was found to be unstable under certain basic conditions (e.g., excess LDA), leading to side reactions. Switching to NaHMDS as the base mitigated this issue.[1] In other cases, a sulfonamide protecting group was exchanged for a Boc-protecting group due to incompatibility with the subsequent NH-insertion reaction conditions.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired tricyclic cycloadduct - Competing side reactions (e.g., elimination).- Instability of intermediates.- Suboptimal reaction temperature.- Enhance the leaving group ability of substituents to favor cyclization over elimination. For example, improving the leaving group at C(7) in the Boord elimination improved the yield of the desired alcohol.[1]- Purify sensitive intermediates, such as the diazoimine, by column chromatography on basic alumina before the cyclization step.[1]- Increase the reaction temperature. In one instance, raising the temperature of the rhodium-catalyzed cascade reaction resulted in a cleaner reaction mixture and suppressed the formation of isomeric aziridines.[1]
Poor regioselectivity in the dipolar cycloaddition - Unfavorable steric or electronic influences in the transition state.- Isomerization of the azomethine ylide.- Introduce a bulky substituent at a strategic position (e.g., C(9)) to destabilize the transition state leading to the undesired regioisomer.[6]- The presence of an acid, such as NEt₃•TFA, can catalyze the isomerization of the azomethine ylide, affecting the regiochemical outcome. Careful control of the reaction medium's acidity is crucial.[1]
Side reaction during β-ketoester formation - Use of a strong, non-hindered base leading to self-condensation (homo-Claisen).- Instability of the N-protecting group.- Use a hindered base like NaHMDS instead of LDA to suppress the homo-Claisen side reaction.[3]- When using LDA, ensure an excess is not used if an N-Boc group is present, as it can be unstable. Alternatively, switch to NaHMDS.[1]
Low diastereoselectivity in cyclization steps - Suboptimal solvent or base.- Screen different solvents and bases. For the Hirama-Itô cyclization, performing the reaction in CH₂Cl₂ instead of THF improved the diastereoselectivity.[4]

Experimental Protocols

Key Intramolecular 1,3-Dipolar Cycloaddition Cascade

This protocol describes the formation of the tricyclic this compound core from a diazoimine precursor.

  • Preparation of the Diazoimine Precursor: The requisite diazoacetoacetate is synthesized from the corresponding β-ketoester by reaction with p-acetamidobenzenesulfonyl azide (p-ABSA).[1]

  • Purification of the Diazoimine: The crude diazoimine intermediate is purified by column chromatography on basic alumina.[1]

  • Cycloaddition Reaction: The purified diazoimine is heated in refluxing xylenes in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄, 3 mol %).[1] The reaction mixture is heated until the starting material is consumed.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the tricyclic product.

Boord Elimination for Chiral Allylic Alcohol Synthesis

This protocol outlines the preparation of a key chiral allylic alcohol intermediate.

  • Reaction Setup: An intermediate iodo bis-acetate is dissolved in methanol.

  • Addition of Zinc: Zinc granules are added to the solution. The physical form of the zinc is important; granules were found to give a higher yield than zinc dust (62% vs 46%).[4]

  • Reaction Conditions: The mixture is heated to reflux. This effects both the Boord elimination and a transesterification.[4]

  • Work-up and Purification: Upon completion, the reaction is filtered to remove excess zinc, the solvent is evaporated, and the resulting residue is purified by chromatography to afford the allylic alcohol.

Quantitative Data Summary

Reaction Key Reagents & Conditions Product Yield (%) Diastereomeric Ratio (dr) Reference
Dipolar Cycloaddition Cascade Diazoimine, Rh₂(OAc)₄ (3 mol %), xylenes, refluxTricyclic CoreHighHigh Stereoselectivity[1]
Boord Elimination Iodo bis-acetate, Zn (granules), methanol, refluxAllylic Alcohol54 (overall from diol)N/A[4]
Hirama-Itô Cyclization Carbamate, NaH, THF, rtKey Intermediate 1675~4:1[4]
β-Ketoester Formation β-ketoester precursor, NaHMDSβ-ketoester 675N/A[1]
Diazo Transfer β-ketoester 6, p-ABSADiazoacetoacetate 6392N/A[1]
Copper-Catalyzed Alkylation Bromide E, Copper CatalystTricyclic G--[7]
Horner-Wadsworth-Emmons Ketone C, HWE ReagentAlkene--[7]

Visualized Workflows and Pathways

experimental_workflow cluster_precursor Precursor Synthesis cluster_core Core Formation start 2-Deoxy-D-Ribose ketoester β-Ketoester Formation start->ketoester 10 steps, 21% overall yield diazo Diazo Transfer (p-ABSA) ketoester->diazo 92% yield diazoimine Diazoimine Formation diazo->diazoimine cascade Rh-Catalyzed Cascade: Azomethine Ylide Generation diazoimine->cascade Rh₂(OAc)₄, xylenes, reflux cycloaddition Intramolecular [3+2] Dipolar Cycloaddition cascade->cycloaddition Spontaneous core This compound Tricyclic Core cycloaddition->core

Caption: Synthetic workflow for this compound core formation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Poor Selectivity in Cycloaddition cause1 Side Reactions (e.g., elimination) issue->cause1 cause2 Poor Regioselectivity issue->cause2 cause3 Byproduct Formation (e.g., aziridines) issue->cause3 cause4 Ylide Isomerization issue->cause4 sol1 Optimize Temperature (e.g., increase to reflux) cause1->sol1 sol2 Purify Intermediates (e.g., basic alumina) cause1->sol2 sol3 Modify Substrate (e.g., add bulky group) cause2->sol3 sol4 Control Acidity (e.g., avoid acid catalysis) cause2->sol4 cause3->sol1 cause4->sol4

Caption: Troubleshooting logic for the key cycloaddition.

References

Improving the yield of Stemofoline extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Stemofoline from natural sources. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Troubleshooting Guide: Enhancing this compound Yield

This section addresses specific issues that can arise during the extraction and purification of this compound, offering potential causes and actionable solutions.

IssuePotential CausesRecommended Solutions
Low Yield of Crude Extract Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound.- Use polar solvents like methanol or ethanol. 70% ethanol has been shown to be an efficient and less hazardous option[1].- A sequential extraction with solvents of increasing polarity (e.g., hexane, then dichloromethane, then methanol) can be employed to isolate different classes of compounds.
Inefficient Extraction Method: The chosen method may not be effective for the plant material.- For Stemona roots, reflux and sonication have been reported to yield the highest content of didehydrothis compound, a related alkaloid[1].- Maceration is a simple method but may result in lower yields compared to more exhaustive techniques like Soxhlet extraction[2].
Insufficient Extraction Time or Temperature: The duration or temperature of the extraction may not be adequate for complete recovery.- Optimize extraction time and temperature. For instance, reflux extraction efficiency can be significantly influenced by these parameters[1]. However, be cautious of potential degradation of thermolabile compounds at high temperatures[3].
Improper Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration.- Grind the dried root material to a fine powder to increase the surface area available for solvent interaction[2].
Low Purity of this compound in Extract Co-extraction of Impurities: The initial extraction solvent may be too broad, extracting a wide range of other compounds.- Employ a multi-step extraction process starting with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a polar solvent for the alkaloids.
Ineffective Purification: The purification method may not be adequately separating this compound from other alkaloids and compounds.- Utilize acid-base partitioning to separate basic alkaloids from neutral and acidic compounds[4][5].- Employ column chromatography with an appropriate stationary phase. Silica gel is common, but for alkaloids, a basic adsorbent like aluminum oxide can prevent undesirable reactions[6].- Further purification can be achieved using preparative Thin-Layer Chromatography (TLC)[4].
Loss of Product During Workup Incomplete Acid-Base Extraction: The pH adjustments may not be optimal, leading to incomplete partitioning of the alkaloid.- Ensure the aqueous solution is sufficiently acidic (pH 1-2) during the initial acid wash and sufficiently basic (pH 9-10) before back-extraction with an organic solvent[5].
Emulsion Formation: Emulsions can form during liquid-liquid extraction, trapping the product.- Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Adsorption onto Glassware or Drying Agents: The compound may adhere to surfaces.- Thoroughly rinse all glassware with the extraction solvent multiple times to recover any adsorbed product[7].- When using a drying agent like sodium sulfate, wash it thoroughly with the organic solvent after drying to recover the product.

Frequently Asked Questions (FAQs)

1. What is the best natural source for this compound?

This compound and related alkaloids are primarily isolated from plants of the Stemonaceae family, with various Stemona species being the most common sources. The roots are typically the plant part with the highest concentration of these alkaloids[4][8][9]. Stemona collinsiae and Stemona aphylla are among the species from which this compound has been isolated[8][10].

2. Which solvent system is recommended for the initial extraction?

Methanol and 70% ethanol have been identified as efficient solvents for extracting this compound and related alkaloids from Stemona roots, providing comparable yields[1]. Due to its lower toxicity, 70% ethanol is often recommended[1]. Dichloromethane has also been used effectively in initial extractions[8][11].

3. How can I effectively separate this compound from other co-extracted compounds?

A crucial step is acid-base partitioning. After the initial organic extraction, the extract is treated with an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, making them water-soluble. The aqueous layer is then separated, made basic with a base like aqueous ammonia, and the deprotonated alkaloids are then extracted back into an organic solvent like dichloromethane[4][5]. Further purification is typically achieved through column chromatography[4][6].

4. What analytical techniques are suitable for quantifying this compound yield?

High-Performance Liquid Chromatography (HPLC) is a validated method for the quantitative analysis of this compound and didehydrothis compound in Stemona root extracts[12]. This technique allows for accurate determination of the concentration of the target compounds in the extract[12].

5. Are there any critical parameters to control during extraction to maximize yield?

Yes, several factors significantly impact extraction efficiency:

  • Solvent Choice: The polarity and selectivity of the solvent are critical[2].

  • Temperature: Higher temperatures can increase solubility and diffusion but may also degrade the target compound[3].

  • Extraction Time: Sufficient time is needed to ensure complete extraction, but prolonged times can lead to degradation[2].

  • Solid-to-Solvent Ratio: A higher ratio can improve extraction efficiency up to a certain point[2].

  • Particle Size: Smaller particle sizes of the plant material increase the surface area for extraction[2].

Experimental Protocols

Protocol 1: General Extraction and Acid-Base Partitioning of this compound

This protocol describes a standard method for the extraction and initial purification of this compound from dried Stemona root material.

Materials:

  • Dried and powdered Stemona roots

  • Methanol or 70% Ethanol

  • Dichloromethane (CH₂Cl₂)

  • 5% Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration: Soak the powdered root material in methanol or 70% ethanol at room temperature for 24-48 hours with occasional stirring.

  • Filtration and Concentration: Filter the mixture and collect the filtrate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in a mixture of 5% HCl and an organic solvent like dichloromethane. b. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. c. Collect the aqueous layer containing the protonated alkaloids. d. Make the aqueous layer basic (pH 9-10) by slowly adding concentrated ammonium hydroxide. e. Extract the basified aqueous layer multiple times with dichloromethane. f. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.

Protocol 2: Column Chromatography for this compound Purification

This protocol outlines the purification of the crude alkaloid fraction using column chromatography.

Materials:

  • Crude alkaloid fraction

  • Silica gel (for flash chromatography) or basic aluminum oxide

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial elution solvent and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial elution solvent and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent like 100% dichloromethane and gradually increase the polarity by adding methanol. A common gradient is from 100% CH₂Cl₂ to 50% MeOH in CH₂Cl₂, often with 1% concentrated aqueous NH₃ added to the solvent mixture to prevent tailing of the alkaloids[4].

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions using TLC to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow start Start: Dried Stemona Roots powder Grind to Powder start->powder extraction Solvent Extraction (e.g., 70% Ethanol, Reflux) powder->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid chromatography Column Chromatography crude_alkaloid->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions concentration2 Pool & Concentrate Pure Fractions fractions->concentration2 pure_this compound Purified this compound concentration2->pure_this compound

Caption: General workflow for this compound extraction and purification.

troubleshooting_low_yield start Problem: Low this compound Yield check_extraction Review Extraction Parameters start->check_extraction check_purification Review Purification Steps start->check_purification solvent Suboptimal Solvent? check_extraction->solvent method Inefficient Method? check_extraction->method time_temp Incorrect Time/Temp? check_extraction->time_temp acid_base Incomplete Acid-Base Partitioning? check_purification->acid_base column Column Chromatography Issues? check_purification->column solution_solvent Action: Test different polar solvents (e.g., 70% Ethanol). solvent->solution_solvent solution_method Action: Use Reflux or Sonication. method->solution_method solution_time_temp Action: Optimize time and temperature. time_temp->solution_time_temp solution_acid_base Action: Check and adjust pH at each step. acid_base->solution_acid_base solution_column Action: Optimize stationary/mobile phase. column->solution_column

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting low yields in the final steps of Stemofoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Stemofoline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the final stages of this complex total synthesis.

Frequently Asked Questions (FAQs)

Q1: My intramolecular 1,3-dipolar cycloaddition is giving a low yield of the desired tricyclic core. What are the potential causes and solutions?

A1: Low yields in the pivotal 1,3-dipolar cycloaddition step to form the tricyclic core of this compound can arise from several factors, primarily related to the stability of the azomethine ylide intermediate and competing side reactions.

Troubleshooting Steps:

  • Purity of the Diazo Imine Precursor: The crude diazo imine intermediate can contain acidic impurities, such as triethylammonium trifluoroacetate (TFA·NEt3), which can affect the reaction outcome. It has been observed that purification of the diazo imine by column chromatography on basic alumina prior to the cyclization can surprisingly lead to a mixture of regioisomers, albeit in a reasonable combined yield.[1][2]

  • Reaction Conditions: The presence of a weak acid can accelerate the isomerization of the initially formed U-shaped azomethine ylide to a more stable S-shaped ylide, which may lead to different regioisomeric products or decomposition pathways.[2]

  • Catalyst Loading: Ensure the rhodium catalyst loading is optimized. While 3 mol % has been used successfully, catalyst activity can vary.[1][2]

A troubleshooting workflow for this step is outlined below:

start Low Yield in Dipolar Cycloaddition check_purity Check Purity of Diazo Imine Precursor start->check_purity crude Using Crude Diazo Imine (with TFA·NEt3) check_purity->crude purified Using Purified Diazo Imine (basic alumina) check_purity->purified with_acid Reaction with Acid (Crude Precursor) crude->with_acid no_acid Reaction without Acid (Purified Precursor) purified->no_acid check_acid Evaluate Role of Acid outcome1 Mixture of Regioisomers (e.g., 1.5:1 ratio, 66% yield) no_acid->outcome1 outcome2 High Regioselectivity for Desired Product with_acid->outcome2

Caption: Troubleshooting logic for the intramolecular 1,3-dipolar cycloaddition.

Q2: I am experiencing loss of the N-Boc protecting group during the Claisen condensation to form the β-ketoester. How can I prevent this?

A2: The N-Boc protecting group can be unstable in the presence of excess strong base, such as Lithium Diisopropylamide (LDA).[1] This side reaction significantly reduces the yield of the desired β-ketoester.

Solution:

  • Change the Base: Switching from LDA to Sodium Hexamethyldisilazide (NaHMDS) has been shown to prevent the undesired deprotection of the N-Boc group.[1] Using NaHMDS can improve the yield of the desired product and allow for the recovery of unreacted starting material.

BaseYield of β-ketoesterSide Product Formation
Excess LDA60%20-30% free amine
NaHMDS75% (plus 17% recovered starting material)Minimal

Q3: The Boord elimination step to produce the chiral allylic alcohol is giving inconsistent and low yields. What factors should I investigate?

A3: The yield of the Boord elimination is sensitive to the reaction conditions, particularly the nature of the zinc reagent used.

Optimization:

  • Zinc Morphology: It has been discovered that using zinc granules significantly improves the yield of the allylic alcohol compared to using zinc dust.[1][2] While the exact reason is not fully understood, it is a reproducible effect.

  • Reaction Scale: This optimized procedure using zinc granules has been successfully performed on scales up to 100 g.[1]

Zinc TypeYield of Allylic Alcohol
Zinc Dust46%
Zinc Granules62%

Experimental Protocols

Protocol 1: Optimized Boord Elimination

This protocol describes the synthesis of the key allylic alcohol intermediate from the corresponding iodo diacetate.

Workflow:

start Iodo Diacetate reagents Zinc Granules Methanol (reflux) start->reagents Boord Elimination & Transesterification product Allylic Alcohol (62% yield) reagents->product

Caption: Workflow for the optimized Boord elimination.

Procedure:

  • To a solution of the iodo diacetate in methanol, add zinc granules.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove excess zinc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the allylic alcohol.

Protocol 2: Claisen Condensation with NaHMDS

This protocol details the formation of the β-ketoester using NaHMDS to avoid N-Boc deprotection.

Procedure:

  • Prepare a solution of the starting ester in an appropriate anhydrous solvent (e.g., THF) and cool to -78 °C.

  • In a separate flask, prepare a solution of NaHMDS.

  • Slowly add a solution of methyl acetate to the NaHMDS solution to pre-form the enolate. An excess of NaHMDS is recommended to suppress side reactions.[3]

  • Add the pre-formed sodium enolate solution to the cooled solution of the starting ester.

  • Allow the reaction to warm to 0 °C to ensure high conversion.[3]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Intramolecular 1,3-Dipolar Cycloaddition Cascade

This protocol describes the formation of the tricyclic core from the crude diazo imine precursor.

Procedure:

  • The crude diazo imine, containing TFA·NEt3, is dissolved in a high-boiling point solvent such as xylenes.

  • Add the rhodium catalyst (e.g., Rh2(OAc)4, 3 mol %) to the solution.

  • Heat the mixture to reflux.

  • The reaction is typically complete within a short period. Monitor by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the tricyclic product. This cascade reaction has been shown to generate the tricyclic core with high stereoselectivity and regioselectivity in a single operation from the acyclic precursor.[1][2]

References

Addressing stability and degradation issues of Stemofoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific degradation pathways and stability profile of Stemofoline in solution is limited. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of alkaloid and natural product chemistry. The provided experimental protocol is a general guideline that should be adapted to your specific research needs.

Troubleshooting Guide & FAQs

This section addresses common issues researchers may encounter regarding the stability of this compound in solution.

Question 1: My this compound solution has changed color. What could be the cause?

Answer: A color change in your this compound solution is often an indicator of chemical degradation. The most common causes include:

  • Oxidation: Many complex organic molecules, including alkaloids, are susceptible to oxidation when exposed to air (oxygen). This process can be accelerated by the presence of metal ions, light, or elevated temperatures. The resulting oxidized products are often colored.

  • pH-related degradation: Extreme pH values (either highly acidic or highly alkaline) can catalyze degradation reactions that may lead to colored byproducts.[1][2][3]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of colored degradation products.[4][5]

Troubleshooting Steps:

  • Protect from Light: Store your this compound solutions in amber vials or wrap the container in aluminum foil to minimize light exposure.[6]

  • Use Degassed Solvents: To minimize oxidation, consider purging your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.

  • Control pH: Ensure the pH of your solution is within a stable range, which for many alkaloids is near neutral or slightly acidic.[7] If you are using a buffer, ensure it is stable and does not react with this compound.

  • Store at Low Temperatures: Store your stock solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation.[1][2][3]

Question 2: I am seeing a decrease in the concentration of this compound in my solution over time, as measured by HPLC. What are the likely reasons?

Answer: A time-dependent decrease in this compound concentration suggests instability in your solution. The primary mechanisms for this are:

  • Hydrolysis: If your solution is aqueous and at a high or low pH, ester or other labile functional groups within the this compound molecule may be susceptible to hydrolysis.[1][2][3]

  • Oxidation: As mentioned previously, oxidation can lead to the degradation of the parent compound.

  • Adsorption: this compound may adsorb to the surface of your storage container, particularly if it is plastic.

Troubleshooting Steps:

  • pH Optimization: If possible, adjust the pH of your solution to a range where this compound exhibits maximum stability. This may require a pH-stability study.

  • Solvent Selection: If your experimental design allows, consider using a non-aqueous solvent in which this compound is more stable.

  • Use of Antioxidants: For long-term storage, the addition of a small amount of an antioxidant (e.g., BHT or ascorbic acid) may be beneficial, but ensure it does not interfere with your downstream experiments.

  • Container Material: Store your solutions in glass vials instead of plastic to minimize adsorption.

Question 3: I observe new peaks in my chromatogram when analyzing an aged this compound solution. How can I identify these?

Answer: The appearance of new peaks is a strong indication of degradation. Identifying these degradation products is crucial for understanding the stability of your compound.

Troubleshooting Steps:

  • Mass Spectrometry (MS): The most powerful tool for identifying unknown compounds is mass spectrometry, often coupled with liquid chromatography (LC-MS).[8][9] By determining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular weights and fragmentation patterns, which provides clues to their structures.

  • Forced Degradation Studies: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study.[10][11][12][13] This involves intentionally exposing your this compound solution to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent, intense light) to accelerate degradation.[11][13] If the new peaks increase under these conditions, it supports their identity as degradation products.

Question 4: What are the best practices for preparing and storing this compound stock solutions?

Answer: Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.

Best Practices:

  • High-Quality Solvent: Use high-purity, HPLC-grade solvents.

  • Inert Atmosphere: If possible, handle the solid compound and prepare the solution under an inert atmosphere (e.g., in a glove box) to minimize exposure to oxygen.

  • Light Protection: Always use amber glass vials or light-blocking containers.

  • Low Temperature Storage: Store stock solutions at -20°C or -80°C for long-term stability. For daily use, aliquots can be stored at 4°C.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to avoid repeated freezing and thawing, which can accelerate degradation.

  • Regular Quality Control: Periodically re-analyze your stock solution by HPLC to check for any signs of degradation.

Quantitative Data Summary

ConditionParameterTimepoint 1Timepoint 2Timepoint 3% Degradation
pH pH 3 (0.1 N HCl)
pH 7 (Phosphate Buffer)
pH 9 (Borate Buffer)
Temperature 4°C
25°C (Room Temperature)
40°C
Light Exposed to Light
Protected from Light
Oxidation 3% H₂O₂

This table is a template. The actual timepoints and results would be determined experimentally.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol is a general guideline for the quantitative analysis of this compound and its potential degradation products. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for alkaloid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, select an appropriate wavelength for detection.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Analysis: Dilute the this compound solution to be analyzed to fall within the range of the calibration curve and inject it into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Degradation can be assessed by the decrease in the peak area of this compound and the appearance of new peaks.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.[11][13]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at 60°C for several hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at 60°C for several hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C) for 24 hours. Also, heat a solution of this compound at 60°C.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5][14][15] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples at various time points using the developed HPLC method (Protocol 1) to track the degradation of this compound and the formation of degradation products. An ideal forced degradation study aims for 5-20% degradation of the active substance.[16]

Visualizations

cluster_main Hypothetical Degradation Pathways of a Complex Alkaloid cluster_conditions Stress Conditions cluster_products Degradation Products This compound This compound (Parent Molecule) Hydrolyzed Hydrolyzed Product(s) This compound->Hydrolyzed Photo Photodegradation Product(s) This compound->Photo Oxidized Oxidized Product(s) This compound->Oxidized Acid Acid/Base (Hydrolysis) Light Light (Photolysis) Oxidant Oxidizing Agent (Oxidation)

Caption: Hypothetical degradation pathways of a complex alkaloid like this compound.

cluster_workflow Experimental Workflow for this compound Stability Testing A Prepare this compound Solution in Desired Solvent/Buffer B Divide into Aliquots for Different Stress Conditions A->B C Expose to Stress Conditions (pH, Temp, Light, Oxidant) B->C D Withdraw Samples at Defined Time Intervals C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify this compound and Degradation Products E->F G Determine Rate of Degradation and Identify Degradants (LC-MS) F->G

Caption: Workflow for conducting a stability study of this compound in solution.

cluster_troubleshooting Troubleshooting this compound Degradation Start Observe Degradation of This compound Solution Q1 Is the solution exposed to light? Start->Q1 A1 Store in amber vials or protect from light. Q1->A1 Yes Q2 What is the pH of the solution? Q1->Q2 No A2_acid If acidic, consider neutralizing or using a different buffer. Q2->A2_acid < 6 A2_alkaline If alkaline, consider neutralizing as alkaloids may hydrolyze. Q2->A2_alkaline > 8 Q3 Is the solution stored at room temperature? Q2->Q3 Neutral A3 Store at lower temperatures (4°C or -20°C). Q3->A3 Yes Q4 Is the solution exposed to air for long periods? Q3->Q4 No A4 Use degassed solvents and store under inert gas. Q4->A4 Yes

Caption: Decision tree for troubleshooting this compound degradation in solution.

References

Technical Support Center: Refinement of HPLC Protocols for Better Separation of Stemofoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Stemofoline and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for achieving optimal separation of these complex alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers by HPLC?

A1: The primary challenges stem from the structural similarities between the isomers. This compound and its related compounds, such as (+)-isothis compound and (+)-didehydrothis compound, are basic alkaloids that can exhibit subtle differences in polarity and stereochemistry.[1][2] This often leads to co-elution or poor resolution on standard reversed-phase columns. Additionally, as basic compounds, they are prone to interacting with residual silanol groups on the silica-based stationary phase, which can cause significant peak tailing.[3]

Q2: My this compound peaks are showing significant tailing on a C18 column. What can I do to improve the peak shape?

A2: Peak tailing for basic compounds like this compound on C18 columns is a common issue caused by secondary interactions with acidic silanol groups on the stationary phase.[3] Here are several strategies to mitigate this:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) can protonate the silanol groups, reducing their interaction with the protonated basic alkaloids.[4]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites, improving peak symmetry.[5]

  • Employing a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a highly deactivated or "base-deactivated" column can significantly improve the peak shape for basic compounds.[4]

  • Lowering Sample Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[6]

Q3: I am struggling to separate (+)-Stemofoline and its isomer (+)-isothis compound. What should I try?

A3: The separation of closely related isomers like (+)-Stemofoline and (+)-isothis compound can be challenging. Here are some recommendations:

  • Column Chemistry: Consider a pentafluorophenyl (PFP) column. PFP columns offer different selectivity compared to standard C18 columns due to multiple interaction mechanisms, including dipole-dipole, pi-pi, and charge transfer interactions, which can be beneficial for separating positional isomers and compounds with aromatic rings.[7]

  • Mobile Phase Optimization: A systematic optimization of the mobile phase composition is crucial. Experiment with different ratios of organic solvent (acetonitrile vs. methanol) and aqueous buffer. Sometimes, switching from acetonitrile to methanol can alter selectivity.

  • Temperature Optimization: Adjusting the column temperature can influence selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.

  • Gradient Elution: Employing a shallow gradient can help to better separate closely eluting peaks.

Q4: Are there specialized columns for separating stereoisomers of this compound?

A4: Yes, for separating enantiomers (mirror-image stereoisomers), a chiral stationary phase (CSP) is required.[8] Polysaccharide-based CSPs are commonly used for this purpose. The choice of the specific chiral column and mobile phase will depend on the specific enantiomeric pair you are trying to separate and often requires screening of different chiral columns and conditions.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Peak Shape Problems

Question: My this compound peak is splitting into two. What is the cause and how can I fix it?

Answer: Peak splitting can be caused by several factors:

  • Co-elution of Isomers: You may be partially separating two different isomers. To confirm this, try injecting a smaller sample volume. If the two peaks become more distinct, you are likely dealing with two closely eluting compounds. In this case, you will need to optimize your method for better resolution (see FAQ Q3).

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, leading to a split peak. This can be checked by reversing and flushing the column, but often requires column replacement.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve your sample in the initial mobile phase.[6]

  • Partially Blocked Frit: A blockage in the column inlet frit can disrupt the flow path and cause peak splitting. Replacing the frit or the column may be necessary.

Retention and Resolution Issues

Question: I have poor resolution between didehydrothis compound and this compound. How can I improve it?

Answer: To improve the resolution between these two compounds, you can try the following:

  • Optimize Mobile Phase Composition: A published method uses a mobile phase of methanol:1 mM ammonium acetate (55:45).[10] You can try slightly adjusting this ratio (e.g., 50:50 or 60:40) to see if it improves separation.

  • Change Organic Modifier: Switching from methanol to acetonitrile can sometimes provide different selectivity and improve resolution.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the column efficiency (N), which can lead to better resolution.[11]

Question: My retention times are drifting with each injection. What could be the cause?

Answer: Retention time drift can be caused by:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before the first injection.

  • Mobile Phase Composition Change: Evaporation of the more volatile organic component from the mobile phase reservoir can alter its composition over time. Ensure the reservoir is well-sealed.

  • Column Contamination: Accumulation of sample matrix components on the column can change its chemistry and lead to shifts in retention time. Regular column washing is recommended.

  • Temperature Fluctuations: Inconsistent column temperature can cause retention time variability. Using a column oven is highly recommended for reproducible results.

Data Presentation

Table 1: Hypothetical Comparative HPLC Data for this compound Isomers on C18 and PFP Columns

The following table provides a hypothetical comparison of the retention behavior of several this compound isomers on a standard C18 column versus a Pentafluorophenyl (PFP) column, illustrating the potential for improved resolution with the PFP phase. This data is representative and intended for illustrative purposes to guide method development.

CompoundIsomer TypeC18 Column Retention Time (min)PFP Column Retention Time (min)C18 Column Resolution (Rs)PFP Column Resolution (Rs)
(+)-Didehydrothis compoundStructural Isomer8.59.2--
(+)-StemofolineStereoisomer10.211.51.8 (vs. Didehydro)2.5 (vs. Didehydro)
(+)-Isothis compoundStereoisomer10.412.50.5 (vs. This compound)1.9 (vs. This compound)
(+)-StemoburkillineStructural Isomer12.114.82.1 (vs. Isothis compound)3.1 (vs. Isothis compound)

Conditions (Hypothetical): Column Dimensions: 150 x 4.6 mm, 5 µm; Mobile Phase: Acetonitrile:20 mM Ammonium Acetate pH 4.0 (40:60); Flow Rate: 1.0 mL/min; Temperature: 30°C; Detection: 295 nm.

Experimental Protocols

Protocol 1: Quantitative Analysis of Didehydrothis compound and this compound

This protocol is adapted from a validated HPLC method for the quantitative analysis of didehydrothis compound and this compound in Stemona collinsiae root extracts.[10]

1. Sample Preparation: a. Extract dried and powdered plant material with a suitable solvent (e.g., ethanol) using sonication or reflux.[12] b. Filter the extract and evaporate the solvent under reduced pressure. c. Re-dissolve the residue in the initial mobile phase. d. Filter the sample solution through a 0.45 µm syringe filter before injection.[13]

2. HPLC Conditions:

  • Column: Hypersil BDS C18 (or equivalent), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol : 1 mM Ammonium Acetate (55:45 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient (for better reproducibility, a column oven set to 30°C is recommended)

  • Detection: UV at 295 nm

3. Calibration: a. Prepare stock solutions of pure didehydrothis compound and this compound standards in methanol. b. Create a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range in the samples. c. Inject the calibration standards and construct a calibration curve by plotting peak area against concentration for each analyte.

4. Analysis: a. Inject the prepared sample solutions. b. Identify the peaks of didehydrothis compound and this compound by comparing their retention times with those of the standards. c. Quantify the amount of each analyte in the samples using the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Plant Material Extraction filter1 Filtration start->filter1 evap Solvent Evaporation filter1->evap redissolve Re-dissolve in Mobile Phase evap->redissolve filter2 0.45 µm Syringe Filtration redissolve->filter2 inject Inject Sample filter2->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (295 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify troubleshooting_logic cluster_tailing Peak Tailing Solutions cluster_splitting Peak Splitting Solutions start Poor Peak Shape (Tailing/Splitting) ph Adjust Mobile Phase pH (e.g., < 3) start->ph additive Add Competing Base (e.g., TEA) start->additive column Use Base-Deactivated Column start->column coelution Optimize Separation (Gradient, Column) start->coelution solvent Match Sample Solvent to Mobile Phase start->solvent frit Check/Replace Column Frit start->frit Pgp_inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Efflux Pgp->Drug_out ATP-dependent efflux Drug_in Anticancer Drug (e.g., Doxorubicin) Drug_in->Pgp Binds to P-gp Target Intracellular Target (e.g., DNA) Drug_in->Target Therapeutic Action This compound This compound This compound->Pgp Inhibits P-gp

References

Strategies to reduce the number of steps in Stemofoline total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Stemofoline. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, detailed experimental protocols, and comparative data on various synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound and its analogues, with a focus on strategies to shorten the synthetic route.

Q1: My total synthesis of this compound is over 30 steps long. What are the key strategies to reduce the step count?

A1: Early total syntheses of this compound analogues were indeed lengthy.[1] More recent approaches have significantly reduced the step count by employing highly convergent strategies and novel cascade reactions. Key strategies include:

  • Biogenetically Inspired Synthesis: A recent enantioselective total synthesis of (+)-stemofoline was achieved in just 19 steps by mimicking a plausible biosynthetic pathway. This approach features a late-stage Horner-Wadsworth-Emmons (HWE) reaction to append the butenolide side chain and a highly efficient copper-catalyzed alkylation to form a key C-C bond.[2][3]

  • Intramolecular [3+2] Dipolar Cycloaddition: A formal synthesis of didehydrothis compound was accomplished in 24 steps, featuring a rhodium-catalyzed cascade reaction that forms the tricyclic core of the molecule in a single step from an acyclic precursor via an azomethine ylide intermediate.[4]

  • Aza-Cope/Mannich Cascade: Overman's synthesis utilizes a tandem aza-Cope rearrangement and Mannich cyclization to rapidly construct the core structure.[1][5] While the original synthesis was lengthy, optimizing the entry into the key cascade can shorten the overall sequence.

Q2: I am attempting the intramolecular [3+2] dipolar cycloaddition to form the tricyclic core, but I am getting a poor ratio of the desired regioisomer. How can I improve the regioselectivity?

A2: Poor regioselectivity in the intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a known challenge. The outcome is governed by a delicate balance of electronic and steric factors in the transition state.[6][7] Here are some troubleshooting steps:

  • Modify Substituents on the Dipolarophile: The electronics of the alkene (the dipolarophile) play a key role. If possible, altering electron-withdrawing or donating groups on the dipolarophile can influence the frontier molecular orbital (FMO) energies and favor the desired cycloaddition pathway.[7]

  • Introduce Steric Bias: As demonstrated in the formal synthesis by Martin's group, introducing a bulky substituent near one of the termini of the dipole or dipolarophile can destabilize the transition state leading to the undesired regioisomer.[8]

  • Solvent and Temperature Effects: The polarity of the solvent can influence the stability of the transition states. It is recommended to screen a range of solvents with varying polarities. Additionally, reaction temperature can affect selectivity; varying the temperature may favor one regioisomer over the other.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid can enhance the regioselectivity of 1,3-dipolar cycloadditions by coordinating to the dipolarophile and lowering its LUMO energy.[8]

Q3: The Horner-Wadsworth-Emmons (HWE) reaction to install the butenolide moiety on the sterically hindered pentacyclic core is low-yielding. What can I do to improve it?

A3: The HWE reaction with sterically hindered ketones is often challenging due to the difficulty of the initial nucleophilic attack of the phosphonate carbanion.[1][9] Here are several optimization strategies:

  • Choice of Base and Additives: For hindered substrates, standard conditions may be insufficient. Consider using stronger, non-nucleophilic bases like KHMDS. The addition of LiCl with a hindered amine base like DBU (Masamune-Roush conditions) can also be effective for base-sensitive substrates.[9]

  • Reaction Temperature: While HWE reactions are often initiated at low temperatures, gradually warming the reaction or running it at a higher temperature can sometimes overcome the activation barrier for sterically demanding substrates and improve yields.[1]

  • Phosphonate Reagent: The reactivity of the phosphonate reagent is crucial. Using a more nucleophilic phosphonate, if the synthesis allows, can improve reaction rates.[1][10]

  • Strictly Anhydrous Conditions: The phosphonate carbanion is a strong base and is readily quenched by water. Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

Q4: My aza-Cope/Mannich cascade reaction is not proceeding efficiently. What are the critical parameters to control?

A4: The aza-Cope/Mannich cascade is a powerful transformation for rapidly building molecular complexity, but its efficiency can be sensitive to reaction conditions.[4][5][11]

  • Formation of the Iminium Ion: The cascade is initiated by the formation of an iminium ion. The method of formation (e.g., condensation of an amine with an aldehyde, or ionization of an oxazolidine) and the pH of the reaction medium are critical. Ensure that the conditions are suitable for efficient iminium ion generation without promoting side reactions.[12]

  • Conformational Control: The[9][9]-sigmatropic rearrangement (aza-Cope) proceeds through a chair-like transition state. The stereochemical outcome is often dictated by the conformation of the starting material.[11] Ensure the precursor is synthesized with the correct stereochemistry to favor the desired rearrangement.

  • Lewis Acid Catalysis: The use of Lewis acids can promote the reaction by facilitating iminium ion formation and activating the system towards rearrangement and subsequent cyclization. A screen of different Lewis acids may be necessary to find the optimal conditions.[12]

  • Substrate Design: In some cases, the substrate may need to be designed to favor the cascade. For example, installing substituents that create a thermodynamic driving force for the rearrangement can improve yields.[2]

Comparative Data of this compound Total Synthesis Strategies

The following table summarizes the key quantitative data for notable total and formal syntheses of this compound and its analogues, highlighting the progress in reducing the number of synthetic steps.

Lead Author(s) Target Molecule Number of Steps (Longest Linear Sequence) Overall Yield Enantioselectivity Key Strategy
Kende, A. S.(±)-Isothis compound>30[1]Not ReportedRacemic[1]Cascade initiated by amino alcohol deprotection[1]
Overman, L. E.(±)-Didehydrothis compound>30[1]Not ReportedRacemic[1]Aza-Cope/Mannich cascade[1]
Martin, S. F.(+)-Didehydrothis compound (Formal)24[4]~1% (to key intermediate)Enantioselective[4]Intramolecular [3+2] dipolar cycloaddition cascade[1]
Huang, P.-Q.(+)-Stemofoline19[2]Not ReportedEnantioselective[2]Biogenetically inspired, Cu-catalyzed alkylation, HWE[2][3]

Experimental Protocols for Key Reactions

Detailed methodologies for key transformations in the more efficient syntheses of this compound are provided below. These protocols are adapted from the published literature and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Copper-Catalyzed Alkylation for the Synthesis of the Tricyclic Core (Adapted from Huang et al.) [2][3]

This protocol describes a key C-C bond formation leading to the tricyclic core of this compound.

  • Reagents: Bromide precursor, Grignard reagent, CuCl₂, TMEDA, LiOMe, Anhydrous THF.

  • Procedure:

    • To a solution of the bromide precursor (1.0 equiv.), CuCl₂ (0.1 equiv.), and TMEDA (0.2 equiv.) in anhydrous THF at room temperature, add a solution of LiOMe (1.2 equiv.) in methanol.

    • Stir the mixture for 10 minutes.

    • Add the Grignard reagent (2.0 equiv.) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 30 minutes, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x V).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to afford the tricyclic product.

Protocol 2: Intramolecular [3+2] Dipolar Cycloaddition Cascade (Adapted from Martin et al.) [1][4]

This protocol describes the one-pot formation of the tricyclic core of this compound from an acyclic diazo imine precursor.

  • Reagents: Acyclic diazo imine precursor, Rh₂(OAc)₄, Anhydrous xylenes.

  • Procedure:

    • To a solution of the acyclic diazo imine precursor (1.0 equiv.) in anhydrous xylenes, add Rh₂(OAc)₄ (0.03 equiv.).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon consumption of the starting material, cool the reaction to room temperature.

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by flash column chromatography on silica gel to separate the regioisomeric tricyclic products.

Visualizations

Retrosynthetic Analysis of this compound Syntheses

cluster_Huang Huang (Convergent, 19 steps) cluster_Martin Martin (Linear, 24 steps to intermediate) cluster_Overman Overman (Linear, >30 steps) This compound This compound Core Huang_HWE HWE Reaction This compound->Huang_HWE Martin_Key Tricyclic Core This compound->Martin_Key Overman_Key Tricyclic Core This compound->Overman_Key Huang_Key Pentacyclic Ketone Huang_Cu Cu-catalyzed Alkylation Huang_Key->Huang_Cu Huang_HWE->Huang_Key Huang_Fragments Two Key Fragments Huang_Cu->Huang_Fragments Martin_Dipolar [3+2] Dipolar Cycloaddition Martin_Key->Martin_Dipolar Martin_Acyclic Acyclic Precursor Martin_Dipolar->Martin_Acyclic Overman_AzaCope Aza-Cope/Mannich Cascade Overman_Key->Overman_AzaCope Overman_Precursor Acyclic Precursor Overman_AzaCope->Overman_Precursor

Caption: A comparison of retrosynthetic strategies for the this compound core.

Troubleshooting Workflow for Poor Regioselectivity in [3+2] Dipolar Cycloaddition

Start Poor Regioselectivity in [3+2] Cycloaddition CheckSterics Introduce Bulky Substituent to bias transition state? Start->CheckSterics ModifyElectronics Alter Electronics of Dipolarophile? CheckSterics->ModifyElectronics No Success Improved Regioselectivity CheckSterics->Success Yes ScreenConditions Screen Solvents and Temperature? ModifyElectronics->ScreenConditions No ModifyElectronics->Success Yes LewisAcid Attempt Lewis Acid Catalysis? ScreenConditions->LewisAcid No ScreenConditions->Success Yes LewisAcid->Success Yes Revisit Re-evaluate Synthetic Strategy LewisAcid->Revisit No

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Overcoming difficulties in the purification of synthetic Stemofoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic Stemofoline and its intermediates.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question 1: I am getting an inseparable mixture of diastereomers. How can I isolate the desired product?

In some synthetic steps, obtaining a mixture of diastereomers is a common issue. While chromatographic separation can be challenging, a single recrystallization can sometimes be effective in isolating the desired product, even if it remains as an inseparable mixture with a more favorable diastereomeric ratio.[1] For example, a mixture of syn- and anti-diastereomers was successfully enriched for the desired product through recrystallization.[1]

Question 2: My reaction mixture is contaminated with numerous impurities after the reaction. How can I simplify the purification process?

The choice of reaction conditions can significantly impact the impurity profile. For instance, performing a reaction with NaH as the base in CH2Cl2 at -10 °C, although yielding a slightly less favorable diastereomeric ratio compared to KOt-Bu in THF, resulted in a cleaner reaction mixture with fewer impurities.[1] This cleaner profile allowed for easier isolation of the desired product by a single recrystallization.[1]

Question 3: I am having trouble with the regioselectivity of the cycloaddition step, leading to a mixture of isomers. How can this be controlled?

The purity of the starting materials can surprisingly affect the regioselectivity of subsequent reactions. In one instance, a crude diazo imine intermediate was used in a pivotal cascade process.[2] However, when the diazoimine was purified by column chromatography on basic alumina, a mixture of regioisomers was obtained in the following rhodium-catalyzed reaction.[1][2] This suggests that in some cases, using a crude intermediate might be advantageous, or that trace components in the crude mixture influence the reaction's selectivity.

Question 4: How can I remove triphenylphosphine oxide (Ph3P=O) byproduct from my reaction mixture?

Triphenylphosphine oxide is a common byproduct of reactions like the Wittig olefination. A straightforward method for its removal is trituration. The crude residue can be triturated with a solvent mixture such as Hexanes:Et2O (8:1), which precipitates the Ph3P=O. The precipitate can then be removed by filtration.[1]

Question 5: My intermediate is unstable and cyclizes during purification on silica gel. What should I do?

Certain intermediates, such as amino alcohols, can be unstable and prone to cyclization during purification. If an intermediate like an amino alcohol is found to readily cyclize to a lactone on attempted purification, it may be beneficial to use the resulting stable lactone as the intermediate for the next synthetic step.[1] Alternatively, purification on a different stationary phase, such as basic alumina, might prevent degradation.[1][2]

Question 6: The physical state of a reagent seems to be affecting my reaction outcome. How should I address this?

The physical properties of reagents can have a drastic effect on the product distribution. For example, in a Boord elimination, the use of zinc granules resulted in a higher yield compared to zinc dust.[2] While the exact reason for this difference may not always be clear, it highlights the importance of reagent quality and physical form. It is crucial to note and control these variables for reproducibility, and if possible, activate the reagent before use (e.g., activating Zn granules with HCl).[1]

Frequently Asked Questions (FAQs)

What are the most common purification techniques used for synthetic this compound and its intermediates?

The most frequently cited purification methods are column chromatography (using silica gel or basic alumina), recrystallization, and trituration.[1][2]

Is it always necessary to purify intermediates chromatographically?

Not always. Some synthetic routes have been optimized to minimize the number of chromatographic purifications.[1][2] In some cases, a simple recrystallization or trituration is sufficient.[1] Furthermore, some multi-step processes can be performed on a large scale without the need for chromatographic purification of any intermediate.[2]

What type of impurities can be expected during the synthesis of this compound?

Common impurities include diastereomers, regioisomers, byproducts from reagents (e.g., Ph3P=O), and products resulting from the instability of intermediates (e.g., cyclized products).[1][2] In a broader context of synthetic peptides and complex molecules, impurities can also arise from truncations, insertions, or deletions of synthetic fragments, incomplete deprotection, and residual solvents or reagents.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Purity and Diastereomer Ratio.

Base / SolventTemperature (°C)Diastereomer Ratio (syn:anti)Yield (%)Purity NotesPurification MethodReference
KOt-Bu / THF< -2010:178%Not specifiedNot specified[1]
NaH / CH2Cl2-108:180%Contaminated with fewer impuritiesSingle Recrystallization[1]

Experimental Protocols

1. Recrystallization for Diastereomeric Enrichment

  • Objective: To isolate a desired product from a mixture of diastereomers.

  • Procedure:

    • Dissolve the crude product containing the mixture of diastereomers in a minimum amount of a suitable hot solvent or solvent system.[4][5]

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.[4][5]

    • Further cool the flask in an ice bath to maximize crystal formation.[5]

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum. Note: The specific solvent system will need to be determined empirically for each specific intermediate.

2. Column Chromatography on Basic Alumina

  • Objective: To purify intermediates that are sensitive to acidic conditions or to achieve a different separation profile than silica gel.

  • Procedure:

    • Prepare a slurry of basic alumina in the chosen eluent system.

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimum amount of the eluent or a compatible solvent.

    • Load the sample onto the column.

    • Elute the column with the appropriate solvent system, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

    • Combine the pure fractions and concentrate under reduced pressure.

3. Trituration for Ph3P=O Removal

  • Objective: To remove triphenylphosphine oxide byproduct.

  • Procedure:

    • Concentrate the crude reaction mixture to a residue.

    • Add a solvent system in which the desired product is soluble but Ph3P=O is not (e.g., a mixture of Hexanes:Et2O, 8:1).[1]

    • Stir or sonicate the mixture to break up the solid and ensure thorough washing.

    • Filter the mixture to remove the precipitated Ph3P=O.

    • Rinse the precipitate with a small amount of the cold solvent mixture.

    • The desired product is in the filtrate, which can then be concentrated.

Visualizations

G cluster_start cluster_purification Purification Workflow cluster_analysis start Crude Synthetic Product liquid_extraction Liquid-Liquid Extraction start->liquid_extraction Initial Workup recrystallization Recrystallization analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis column Column Chromatography column->recrystallization Isolate Diastereomers/ Further Purify column->analysis trituration Trituration trituration->column liquid_extraction->column Remove Polar/Non-polar Impurities liquid_extraction->trituration Remove Specific Byproducts (e.g., Ph3P=O) pure_product Pure this compound Intermediate analysis->pure_product Purity Confirmed

Caption: General purification workflow for synthetic this compound.

G cluster_troubleshooting Troubleshooting Logic start Purification Attempt Results in Low Yield or Purity q1 Inseparable Diastereomers? start->q1 q2 Product Unstable on Silica? start->q2 q3 Byproduct Contamination (e.g., Ph3P=O)? start->q3 q4 Poor Regioselectivity? start->q4 a1 Attempt Recrystallization q1->a1 Yes a2 Use Basic Alumina or Alternative Stationary Phase q2->a2 Yes a3 Perform Trituration q3->a3 Yes a4 Re-evaluate Reaction Conditions (e.g., crude vs. pure starting material) q4->a4 Yes a1->start If unsuccessful a2->start If unsuccessful a3->start If unsuccessful a4->start If unsuccessful

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimization of the Boord Elimination Step in Stemofoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boord elimination step for the synthesis of Stemofoline and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boord elimination step in the total synthesis of this compound?

The Boord elimination is a crucial step in the synthesis of this compound, utilized to construct a key chiral allylic alcohol intermediate.[1][2][3][4] This reaction transforms a β-iodo ether or a related precursor into the desired alkene, establishing the correct stereochemistry for subsequent steps in the synthetic pathway.

Q2: What is the general mechanism of the Boord elimination reaction?

The Boord olefin synthesis is an elimination reaction that proceeds via the treatment of a β-halo ether with a metal, typically zinc or magnesium.[5] The reaction is believed to follow an E1cB-like mechanism, where the metal facilitates the elimination of the halogen and the alkoxy group to form a double bond.

Q3: What are the key reagents and conditions for this reaction in the context of this compound synthesis?

In the synthesis of a key intermediate for this compound, the Boord elimination is typically carried out using activated zinc metal in a protic solvent like methanol, often under reflux conditions.[1] The starting material is a β-iodo acetate, which undergoes both elimination and transesterification to yield the desired allylic alcohol.[1]

Q4: Is the choice of zinc important for the success of the reaction?

Yes, the physical form of the zinc metal has been shown to be critical for the reaction yield.[1] In one study, zinc granules provided a significantly higher yield (62%) compared to zinc dust (46%).[1] Therefore, the use of zinc granules is recommended.

Q5: How can I activate the zinc metal before the reaction?

To ensure high reactivity, it is advisable to activate the zinc granules prior to use. A common procedure involves washing the zinc with an acid, such as hydrochloric acid (HCl), to remove the passivating oxide layer from the metal surface. This is followed by washing with water, ethanol, and ether, and then drying under vacuum.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conversion of starting material Inactive zinc metal.Activate the zinc granules with dilute HCl immediately before use. Ensure the zinc is thoroughly dried.
Insufficient reaction temperature.Ensure the reaction mixture is refluxing gently. Monitor the temperature of the heating mantle/oil bath.
Poor quality of starting material (β-iodo ether/acetate).Verify the purity of the starting material by NMR and/or mass spectrometry. Re-purify if necessary.
Low yield of the desired allylic alcohol Suboptimal form of zinc used.Use zinc granules instead of zinc dust for higher yields.[1]
Substrate degradation.Consider running the reaction at a lower temperature for a longer period.
Inefficient work-up leading to product loss.Ensure complete extraction of the product from the aqueous phase. Be cautious during solvent removal if the product is volatile.
Formation of multiple products (observed by TLC/NMR) Side reactions such as reduction or rearrangement.Optimize the reaction time; over-reaction can lead to byproducts. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete reaction of an intermediate in a one-pot sequence.If performing a one-pot Wittig/iodination/elimination sequence, ensure each step goes to completion before proceeding to the next.
Difficulty in purifying the product Co-elution with byproducts.Optimize the chromatography conditions (solvent system, silica gel grade). Consider derivatization of the alcohol to facilitate purification, followed by deprotection.
The optimized process for synthesizing the key allylic alcohol intermediate (13) in one synthesis did not require chromatographic purification.[1] Consider optimizing the reaction to minimize byproduct formation.

Data Presentation

Table 1: Effect of Zinc Type on the Yield of the Boord Elimination Step

Zinc TypeReported YieldReference
Zinc Granules62%[1]
Zinc Dust46%[1]

Yields are for the formation of the allylic alcohol intermediate in a specific this compound synthesis.

Experimental Protocols

Protocol 1: Activation of Zinc Granules

  • Place zinc granules in a flask.

  • Add a sufficient volume of 1 M HCl to cover the granules.

  • Stir for 10-15 minutes. The surface of the zinc should become bright.

  • Decant the HCl solution.

  • Wash the zinc granules sequentially with deionized water (3x), ethanol (2x), and diethyl ether (2x).

  • Dry the activated zinc granules under high vacuum for at least 1 hour before use.

Protocol 2: Boord Elimination for the Synthesis of a this compound Intermediate

This protocol is adapted from a reported one-pot procedure for the synthesis of a key allylic alcohol intermediate.[1]

  • To a solution of the crude iodo bis-acetate precursor in methanol, add activated zinc granules.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the excess zinc.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude allylic alcohol.

  • Purify the product by flash column chromatography on silica gel if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Zinc Granules (1M HCl wash) C Add activated Zinc to β-iodo acetate solution A->C B Prepare solution of β-iodo acetate in Methanol B->C D Reflux reaction mixture C->D E Monitor by TLC D->E F Filter to remove excess Zinc E->F Reaction complete G Concentrate filtrate F->G H Aqueous work-up G->H I Dry and concentrate organic layers H->I J Purify by column chromatography (if needed) I->J

Experimental workflow for the Boord elimination step.

Troubleshooting_Workflow Start Reaction Issue? LowConversion Low/No Conversion Start->LowConversion LowYield Low Yield Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts CheckZinc Check Zinc Activation and form (granules) LowConversion->CheckZinc CheckTemp Verify Reflux Temperature LowConversion->CheckTemp CheckSM Check Starting Material Purity LowConversion->CheckSM LowYield->CheckZinc OptimizeWorkup Optimize Work-up & Extraction LowYield->OptimizeWorkup OptimizeTime Optimize Reaction Time MultipleProducts->OptimizeTime InertAtmosphere Use Inert Atmosphere MultipleProducts->InertAtmosphere

Troubleshooting decision tree for the Boord elimination.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Stemofoline and Didehydrostemofoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stemofoline and didehydrothis compound, two prominent members of the Stemona alkaloid family, have garnered significant attention for their diverse and potent biological activities. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data, to aid researchers in drug discovery and development.

Data Presentation: A Quantitative Comparison

The following table summarizes the key bioactive properties of this compound and didehydrothis compound, presenting quantitative data where available to facilitate a direct comparison.

BioactivityThis compoundDidehydrothis compoundKey Findings & References
Acetylcholinesterase (AChE) Inhibition IC50: 102.1 µMIC50: 131.3 µMBoth compounds exhibit AChE inhibitory activity. In this specific study, this compound showed slightly higher potency.
Insecticidal Activity (against Spodoptera littoralis) LC50: 2.04 ppmLC50: 0.84 ppmDidehydrothis compound is significantly more potent as an insecticide against the tested species.
Multidrug Resistance (MDR) Reversal EffectiveLess StudiedThis compound effectively reverses P-glycoprotein-mediated multidrug resistance in cancer cells.[1] This activity for didehydrothis compound is not as well-documented in the reviewed literature.
Antitumor Activity Less StudiedActive against gastric carcinomaDidehydrothis compound has demonstrated antitumor properties, particularly against gastric cancer.[2][3]
Anti-inflammatory Activity Mentioned in literatureLess StudiedThe anti-inflammatory potential of this compound has been noted, though specific quantitative data like IC50 values for inflammatory markers are not readily available in the reviewed literature.

Key Bioactivities in Detail

Acetylcholinesterase (AChE) Inhibition

Both this compound and didehydrothis compound are recognized for their ability to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory action is a key mechanism behind their insecticidal properties and is also an area of interest for potential therapeutic applications in neurodegenerative diseases. While one study reported a lower IC50 value for this compound, another qualitative analysis suggested didehydrothis compound to be among the most potent AChE inhibitors in a broader screen of Stemona alkaloids.

Insecticidal Activity

The insecticidal potential of Stemona alkaloids is well-established, with didehydrothis compound demonstrating superior potency against the larvae of Spodoptera littoralis (Egyptian cotton leafworm) in feeding bioassays. Its LC50 value of 0.84 ppm is notably lower than that of this compound (2.04 ppm), indicating a stronger lethal effect on this agricultural pest.

Multidrug Resistance (MDR) Reversal

A significant area of research for this compound is its ability to reverse multidrug resistance in cancer cells. This phenomenon is often mediated by the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that expels chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. This compound has been shown to inhibit the function of P-gp, leading to increased intracellular accumulation of anticancer drugs.[1] This chemosensitizing effect makes this compound a promising candidate for adjuvant cancer therapy.

Antitumor Activity

Didehydrothis compound has been identified as having in vivo antitumor activity, specifically against gastric carcinoma.[2][3] The precise molecular mechanisms and signaling pathways underlying this activity are still under investigation, but this finding opens avenues for its exploration as a potential anticancer agent.

Signaling Pathways and Mechanisms of Action

To visualize the known mechanisms of action, the following diagrams illustrate the key signaling pathways affected by this compound and the general process of apoptosis that may be influenced by didehydrothis compound.

P_glycoprotein_Inhibition_by_this compound cluster_cell Cancer Cell P_gp P-glycoprotein (P-gp) Drug_out Drug Efflux P_gp->Drug_out Pumps out Drug_in Chemotherapeutic Drug (e.g., Doxorubicin) Drug_in->P_gp Binds to Cell_Death Apoptosis / Cell Death Drug_in->Cell_Death Induces This compound This compound This compound->P_gp Inhibits

This compound's inhibition of P-glycoprotein, leading to increased intracellular drug concentration and cell death.

Apoptosis_Signaling_Pathway cluster_pathway General Apoptosis Pathway Stimulus Antitumor Agent (e.g., Didehydrothis compound) Mitochondria Mitochondria Stimulus->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified intrinsic apoptosis pathway potentially activated by antitumor agents like didehydrothis compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the bioactivities discussed.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.

  • Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

  • Reagents:

    • Acetylcholinesterase (AChE) solution

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds (this compound, didehydrothis compound) and a positive control (e.g., galanthamine).

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme to each well and incubate.

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Insecticidal Activity Assay (Leaf-Dip Bioassay against Spodoptera littoralis)

This method assesses the oral toxicity of compounds to leaf-eating insects.

  • Principle: Larvae are fed with leaves treated with known concentrations of the test compounds, and mortality is recorded over a specific period.

  • Materials:

    • Second or fourth-instar larvae of Spodoptera littoralis.

    • Fresh, untreated castor bean leaves.

    • Test compounds (this compound, didehydrothis compound) dissolved in an appropriate solvent (e.g., acetone or ethanol) and diluted to various concentrations.

    • Control solution (solvent only).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Dip fresh castor bean leaves into each test solution for a set time (e.g., 30 seconds) and allow them to air-dry.[4]

    • Place the treated leaves into individual petri dishes or containers.

    • Introduce a single larva into each container.

    • Maintain the containers under controlled conditions (temperature, humidity, and light cycle).

    • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

    • Calculate the LC50 value (the concentration of the compound that causes 50% mortality of the test population) using probit analysis.[5]

P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux function of P-gp.

  • Principle: P-gp actively transports the fluorescent substrate Rhodamine 123 out of the cell. Inhibition of P-gp by a test compound results in the intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or fluorescence microscopy.

  • Materials:

    • P-gp overexpressing cancer cell line (e.g., K562/Adr) and its parental sensitive cell line (K562).

    • Rhodamine 123.

    • Test compound (this compound) and a known P-gp inhibitor as a positive control (e.g., verapamil).

    • Cell culture medium and buffers.

  • Procedure:

    • Culture the cells to the desired confluency.

    • Pre-incubate the cells with various concentrations of the test compound or the positive control for a specific duration.

    • Add Rhodamine 123 to the cell suspension and incubate to allow for substrate uptake.

    • Wash the cells to remove extracellular Rhodamine 123.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer.

    • An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp function.

Antitumor Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Gastric cancer cell line (e.g., AGS, SGC-7901).[6]

    • MTT solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Test compound (didehydrothis compound) and a positive control (e.g., doxorubicin).

    • 96-well plates.

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.[7]

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.[1]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound and didehydrothis compound exhibit distinct yet overlapping bioactivity profiles. Didehydrothis compound appears to be a more potent insecticidal agent, while this compound shows significant promise in overcoming multidrug resistance in cancer. The antitumor properties of didehydrothis compound warrant further investigation into its mechanism of action. This comparative guide serves as a valuable resource for researchers aiming to harness the therapeutic potential of these complex natural products. Further studies are needed to fully elucidate their signaling pathways and to explore their full range of pharmacological activities.

References

Validating the Purity of Synthetic Stemofoline: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of synthetic compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of synthetic Stemofoline, a complex alkaloid with significant therapeutic potential.

This compound, a member of the Stemona alkaloid family, possesses a unique and intricate cage-like chemical structure.[1][2] Its molecular formula is C₂₂H₂₉NO₅.[3] The complexity of this molecule makes the validation of its synthetic analogues a critical step in the drug discovery and development process. This guide outlines detailed experimental protocols for both HPLC and NMR analysis, presents data in a clear, comparative format, and provides a visual workflow to aid in the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method provides excellent separation and quantification of the target compound and any potential impurities.

Experimental Protocol:

A validated HPLC method for the quantitative analysis of this compound has been established, demonstrating its suitability for purity assessment.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A Hypersil BDS C₁₈ column is recommended.[4]

  • Mobile Phase: The elution is performed using a mobile phase consisting of methanol and 1 mM ammonium acetate in a 55:45 ratio.[4]

  • Flow Rate: A flow rate of 1 mL/min is maintained throughout the analysis.[4]

  • Detection: The UV detector should be set to a wavelength of 295 nm for optimal detection of this compound.[4]

  • Sample Preparation: A stock solution of synthetic this compound is prepared in methanol. This stock solution is then serially diluted to create a calibration curve. For the analysis of a synthetic batch, a sample is prepared by dissolving a known quantity of the material in methanol to a final concentration within the linear range of the assay.

Data Presentation:

The results of the HPLC analysis can be summarized in the following table, allowing for a clear comparison of different synthetic batches or a comparison against a reference standard.

ParameterSynthetic Batch ASynthetic Batch BReference Standard
Retention Time (min)Insert ValueInsert ValueInsert Value
Peak AreaInsert ValueInsert ValueInsert Value
Purity (%)Insert ValueInsert Value>98%
Impurity ProfileDescribe observed impurity peaksDescribe observed impurity peaksDescribe observed impurity peaks

Table 1: Comparative HPLC data for synthetic this compound batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For synthetic this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential for confirming the correct chemical structure and assessing purity.

Experimental Protocol:

The following protocol outlines the key NMR experiments for the validation of synthetic this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

  • ¹H NMR: A standard proton NMR experiment is performed to identify all proton signals and their multiplicities.

  • ¹³C NMR: A proton-decoupled carbon-13 NMR experiment is conducted to identify all unique carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the complex molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the confirmation of the stereochemistry.

Data Presentation:

The NMR data should be compared to established literature values for natural or previously synthesized and characterized this compound.

NucleusExperimentKey Chemical Shifts (ppm) and Coupling Constants (Hz)Literature Values (Reference)
¹H1DList key proton signals, e.g., characteristic olefinic, methoxy, and aliphatic protons with their multiplicities and J-couplings.Cite relevant literature, e.g.,[1][3][5]
¹³C1DList key carbon signals, e.g., carbonyls, olefinic carbons, and aliphatic carbons.Cite relevant literature, e.g.,[1][3]
¹H-¹HCOSYDescribe key correlations confirming spin systems.-
¹H-¹³CHSQCDescribe key one-bond correlations.-
¹H-¹³CHMBCDescribe key long-range correlations confirming the connectivity of the molecular skeleton.-
¹H-¹HNOESYDescribe key spatial correlations confirming the relative stereochemistry.-

Table 2: Summary of NMR data for synthetic this compound.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive validation of synthetic this compound, incorporating both HPLC and NMR techniques.

Workflow for Validating Synthetic this compound Purity cluster_0 Initial Synthesis cluster_1 Purification cluster_2 Analytical Validation cluster_3 Decision A Crude Synthetic This compound B Purified Synthetic This compound A->B Purification (e.g., Column Chromatography) C HPLC Analysis (Purity Assessment) B->C Quantitative Analysis D NMR Spectroscopy (Structural Confirmation) B->D Qualitative Analysis E Purity & Structure Confirmed? C->E D->E F Batch Release E->F Yes G Further Purification/ Re-synthesis E->G No

Caption: Analytical workflow for this compound validation.

Conclusion

The combination of HPLC and NMR spectroscopy provides a robust and comprehensive approach to validating the purity and structural integrity of synthetic this compound. HPLC offers a precise quantitative measure of purity, while NMR provides definitive structural confirmation. By employing the detailed protocols and comparative data presentation outlined in this guide, researchers can confidently assess the quality of their synthetic material, a critical step in advancing the development of this compound-based therapeutics.

References

A Comparative Analysis of the Insecticidal Activities of Stemofoline and Pyrethrum Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal properties of stemofoline, a key alkaloid from the Stemona plant family, and pyrethrum extract, a well-established botanical insecticide derived from chrysanthemum flowers. This analysis is based on available experimental data to offer an objective overview of their respective performances.

Introduction to the Insecticides

This compound is a structurally complex alkaloid isolated from plants of the Stemona genus, which have a long history of use in traditional medicine and as natural pesticides in East Asia.[1][2] It is part of a group of Stemona alkaloids known for their potent insecticidal properties.[3][4] Pyrethrum extract is a mixture of six active compounds known as pyrethrins, extracted from the flowers of Chrysanthemum cinerariifolium.[5][6][7] It has been used as an insecticide since the 1800s and is known for its rapid knockdown effect on a wide range of insects.[5][8]

Mode of Action

The insecticidal mechanisms of this compound and pyrethrum extract differ significantly, targeting distinct parts of the insect's nervous system.

This compound: this compound acts as a potent agonist of insect nicotinic acetylcholine receptors (nAChRs).[1][9] This binding leads to the overstimulation and disruption of normal nerve signaling, resulting in paralysis and death of the insect. Some studies also suggest that Stemona alkaloids may inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[1][10]

Pyrethrum Extract: The primary mode of action for pyrethrins is the disruption of voltage-gated sodium channels in the nerve cells of insects.[5][11][12] Pyrethrins bind to these channels and delay their closure, which causes prolonged and repetitive nerve firings.[5][11] This leads to hyperexcitation of the nervous system, resulting in loss of motor coordination, paralysis, and eventual death.[5][6]

Signaling Pathway Diagrams

stemofoline_moa cluster_synapse Synaptic Cleft cluster_neuron_response Neuronal Response This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds and Activates (Agonist) Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Continuous Ion Flow (Na+, Ca2+) Hyperexcitation Hyperexcitation Postsynaptic_Neuron->Hyperexcitation Leads to Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death Results in pyrethrum_moa cluster_axon Axonal Membrane cluster_axon_response Neuronal Response Pyrethrum Pyrethrum Extract Na_Channel Voltage-Gated Sodium Channel Pyrethrum->Na_Channel Binds and Modifies Axon Neuron Axon Na_Channel->Axon Prolonged Na+ Influx Repetitive_Firing Repetitive Nerve Firing Axon->Repetitive_Firing Leads to Paralysis_Death Paralysis & Death Repetitive_Firing->Paralysis_Death Results in experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis P1 Source Material (Stemona plant / Chrysanthemum flower) P2 Extraction & Isolation of Active Compounds (this compound / Pyrethrins) P1->P2 P3 Preparation of Test Concentrations P2->P3 A2a Feeding Assay (Compound mixed with diet) P3->A2a A2b Contact Assay (Topical application) P3->A2b A1 Select Insect Species (e.g., Spodoptera littoralis) A1->A2a A1->A2b A3 Incubation under Controlled Conditions A2a->A3 A2b->A3 D1 Record Mortality & Growth Inhibition A3->D1 D2 Statistical Analysis (e.g., Probit Analysis) D1->D2 D3 Determine LC50 & EC50 Values D2->D3 D4 Compare Activities D3->D4

References

Unlocking the Potential of Stemofoline: A Comparative Guide to its Structure-Activity Relationship and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stemofoline, a complex alkaloid isolated from plants of the Stemona genus, has garnered significant attention in the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its synthetic analogs, focusing on its efficacy as an acetylcholinesterase (AChE) inhibitor, a modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer, and as a potent insecticide. Experimental data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visual diagrams to elucidate key pathways and workflows.

Comparative Analysis of Biological Activities

The biological activities of this compound and its derivatives are profoundly influenced by their molecular structure. Modifications to the core scaffold have led to the development of analogs with enhanced potency and selectivity for various targets.

Acetylcholinesterase (AChE) Inhibitory Activity

This compound and its analogs have demonstrated significant inhibitory effects on acetylcholinesterase, an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing conditions such as Alzheimer's disease and myasthenia gravis. The IC50 values, representing the concentration of the compound required to inhibit 50% of AChE activity, are presented in the table below.

CompoundAChE Inhibitory Activity (IC50)Source
This compound (1a)45.1 ± 5.46 µM[1]
(6R)-hydroxythis compound (1b)11.0 ± 1.49 µM[1]
(2’S)-hydroxythis compound (2a)90.4 ± 3.15 µM[1]
(2’S, 6R)-dihydroxythis compound (2b)40.4 ± 4.17 µM[1]
(11Z)-1’,2’-didehydrothis compound (3a)> 100 µM[1]
(11Z,6R)-1’,2’-didehydro-6-hydroxythis compound (3b)68.2 ± 1.25 µM[1]
1’,2’-didehydrothis compound-N-oxide (3c)> 100 µM[1]

Note: IC50 values were determined for AChE from electric eel.

The data suggests that hydroxylation at the C-6 position, as seen in (6R)-hydroxythis compound (1b), significantly enhances AChE inhibitory activity compared to the parent compound, this compound (1a). Conversely, the presence of a double bond at the 1',2' position appears to reduce activity.

Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). This compound and its derivatives have been shown to inhibit P-gp, thereby restoring the efficacy of chemotherapeutic drugs in resistant cancer cells.[2][3]

CompoundCell LineChemotherapeutic AgentReversal Activity (ED50/IC50)Source
This compoundKB-V1Rhodamine 123ED50 = 5.2 ± 0.2 µM[4]
OH-A1KB-V1, K562/AdrDoxorubicin, Vinblastine, PaclitaxelEffective chemosensitizer[2][3]
NH-B6KB-V1, K562/AdrDoxorubicin, Vinblastine, PaclitaxelEffective chemosensitizer[2][3]
NH-D6KB-V1, K562/AdrDoxorubicin, PaclitaxelEffective chemosensitizer[2][3]

Studies indicate that this compound directly interacts with P-glycoprotein, inhibiting its function without altering its expression levels.[4][5] The efficacy of this compound derivatives in reversing MDR highlights their potential as adjuvant therapies in cancer treatment. The order of efficacy for inhibiting P-gp function was found to be NH-B6 > OH-A1 > NH-D6.[6]

Insecticidal Activity

Extracts from Stemona species have a long history of use as natural insecticides.[7] Research has identified this compound and its analogs as the active components responsible for this toxicity. The lethal concentration (LC50) and effective concentration (EC50) values against the neonate larvae of Spodoptera littoralis are summarized below.

CompoundLC50 (ppm)EC50 (ppm)Source
Didehydrothis compound0.840.46[8][9]
This compound2.04-[9]
2'-Hydroxythis compound--[8]
Tuberostemonine~500~500[9]
Azadirachtin (control)8.20.04[10]

Didehydrothis compound exhibits the highest insecticidal activity, even surpassing the well-known natural insecticide, azadirachtin, in terms of its LC50 value.[8][10] The saturation of the side chain in this compound slightly diminishes its insecticidal properties, while the introduction of a hydroxyl group at the 2' position leads to a significant decrease in toxicity.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compounds (this compound and its analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of ATCI and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate at a controlled temperature.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of increase in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.

Materials:

  • P-gp overexpressing cells (e.g., KB-V1, MCF7/ADR) and a parental sensitive cell line.

  • Cell culture medium

  • Rhodamine 123

  • Test compounds (this compound and its analogs)

  • Positive control inhibitor (e.g., verapamil)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compounds or the positive control for a specified period.

  • Load the cells with rhodamine 123 and incubate.

  • Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Allow the cells to efflux the intracellular rhodamine 123 by incubating them in fresh, rhodamine 123-free medium containing the test compounds.

  • Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

  • A higher intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

  • Calculate the percentage of inhibition and determine the IC50 or ED50 value.

Insecticidal Bioassay (Leaf-Dip Method)

This method is commonly used to assess the toxicity of compounds to phytophagous insects.

Materials:

  • Host plant leaves

  • Test insects (e.g., Spodoptera littoralis larvae)

  • Test compounds (this compound and its analogs) dissolved in an appropriate solvent

  • Control solution (solvent only)

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Dip host plant leaves into each test solution or the control solution for a few seconds.

  • Allow the leaves to air dry completely.

  • Place one treated leaf in each petri dish lined with moist filter paper.

  • Introduce a set number of test insects into each petri dish.

  • Maintain the dishes under controlled environmental conditions (temperature, humidity, and light).

  • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Postsynaptic_Neuron Postsynaptic Neuron Signal_Transmission Signal Transmission Postsynaptic_Neuron->Signal_Transmission Acetyl-CoA Acetyl-CoA ACh_Synthesis Choline Acetyltransferase Acetyl-CoA->ACh_Synthesis Choline Choline Choline->ACh_Synthesis ACh Acetylcholine (ACh) ACh_Synthesis->ACh ACh_Vesicle Synaptic Vesicle ACh->ACh_Vesicle ACh_Vesicle->Synaptic_Cleft Release ACh_Receptor->Postsynaptic_Neuron Activation Hydrolysis_Products Choline + Acetate AChE->Hydrolysis_Products Hydrolysis This compound This compound Analog This compound->AChE Inhibition

Caption: Acetylcholinesterase (AChE) inhibition by this compound analogs in the cholinergic synapse.

Signaling Pathway: P-glycoprotein Mediated Multidrug Resistance Reversal

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Extracellular Extracellular Space Pgp->Extracellular Efflux ATP ATP Pgp->ATP Intracellular Intracellular Space Intracellular->Pgp Binding Drug_Accumulation Drug Accumulation & Cell Death Intracellular->Drug_Accumulation Chemo_Drug Chemotherapeutic Drug Extracellular->Chemo_Drug Chemo_Drug->Intracellular Diffusion This compound This compound Analog This compound->Pgp Inhibition ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis Drug_Efflux Drug Efflux

Caption: Reversal of P-glycoprotein mediated drug efflux by this compound analogs in cancer cells.

Experimental Workflow: Structure-Activity Relationship Study

SAR_Workflow Start Start: Identify Lead (this compound) Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Bioassays Biological Assays Purification->Bioassays AChE_Assay AChE Inhibition Assay Bioassays->AChE_Assay Pgp_Assay P-gp MDR Reversal Assay Bioassays->Pgp_Assay Insecticidal_Assay Insecticidal Bioassay Bioassays->Insecticidal_Assay Data_Analysis Data Analysis (IC50, LC50, etc.) AChE_Assay->Data_Analysis Pgp_Assay->Data_Analysis Insecticidal_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Identify Potent Analogs SAR_Analysis->End Lead_Optimization->Synthesis Iterative Process

Caption: A typical experimental workflow for conducting a structure-activity relationship study.

References

Stemofoline's Efficacy in Acetylcholinesterase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Stemofoline and other Stemona alkaloids as acetylcholinesterase inhibitors. The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding and further research.

Stemona alkaloids, a diverse group of natural products, have garnered significant interest for their wide range of biological activities. Among these, their potential as acetylcholinesterase (AChE) inhibitors is particularly noteworthy for the development of therapeutics for neurodegenerative diseases such as Alzheimer's. Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine; its inhibition can lead to improved cognitive function. This guide focuses on comparing the AChE inhibitory efficacy of this compound with other prominent Stemona alkaloids.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected Stemona alkaloids against acetylcholinesterase. Lower IC50 values indicate greater potency.

AlkaloidIC50 (µM)Source Organism
Stenine B2.1 ± 0.2Stemona sessilifolia[1]
Stenine19.8 ± 2.5Stemona sessilifolia[1]
This compound 45.1 ± 5.46 Not Specified in Study
Didehydrothis compound90.4 ± 3.15Not Specified in Study
Neostenine> 100Stemona sessilifolia[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism by which this compound and related alkaloids exert their neuroprotective effects is through the inhibition of acetylcholinesterase. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly hydrolyzed by acetylcholinesterase. By inhibiting this enzyme, Stemona alkaloids increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter ACh_cleft Acetylcholine ACh_vesicle->ACh_cleft Release ACh->ACh_vesicle Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binds AChE->Choline Recycled This compound This compound This compound->AChE Inhibits Signal Signal Transduction AChR->Signal

Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

The efficacy of Stemona alkaloids as acetylcholinesterase inhibitors is typically determined using the Ellman's method, a rapid and reliable colorimetric assay.

Principle of the Ellman's Method

This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Acetylthiocholine Iodide (ATCI) Solution - AChE Solution - Test Compounds (Stemona Alkaloids) Incubation Incubate AChE with Test Compound or Vehicle Reagents->Incubation Reaction Initiate Reaction with ATCI and DTNB Incubation->Reaction Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction->Measurement Inhibition Calculate Percentage Inhibition Measurement->Inhibition IC50 Determine IC50 Value (Concentration for 50% Inhibition) Inhibition->IC50

Workflow for the Ellman's Acetylcholinesterase Assay.
Detailed Methodology

  • Reagent Preparation :

    • Phosphate Buffer (0.1 M, pH 8.0) : Prepared by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is achieved.

    • DTNB Solution (10 mM) : Prepared by dissolving DTNB in the phosphate buffer.

    • Acetylthiocholine Iodide (ATCI) Solution (14 mM) : Prepared fresh daily by dissolving ATCI in deionized water.

    • Acetylcholinesterase (AChE) Solution (1 U/mL) : A stock solution of AChE is diluted with phosphate buffer to the working concentration immediately before use and kept on ice.

    • Test Compounds : this compound and other alkaloids are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Assay Procedure (in a 96-well microplate) :

    • To each well, the following are added in order:

      • 130 µL of phosphate buffer.

      • 20 µL of the test compound solution (or vehicle for control).

      • 20 µL of the AChE solution.

    • The plate is then incubated for 15 minutes at 25°C.

    • The reaction is initiated by adding 40 µL of a freshly prepared mixture of 20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM ATCI.

    • The absorbance at 412 nm is immediately measured kinetically for 10-15 minutes at 1-minute intervals using a microplate reader.

  • Data Analysis :

    • The rate of reaction (change in absorbance per minute) is calculated for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This standardized protocol ensures the reproducibility and comparability of results when screening and characterizing potential acetylcholinesterase inhibitors like this compound and other Stemona alkaloids.

References

Unveiling the Action of Stemofoline: A Comparative Guide to its Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stemofoline, a complex alkaloid isolated from Stemona species, has garnered significant interest for its dual therapeutic potential as a modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer and as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. This guide provides a comparative analysis of this compound's mechanism of action, supported by experimental data and a theoretical framework for its validation through molecular docking.

P-Glycoprotein (P-gp) Inhibition: Reversing Multidrug Resistance

This compound has been identified as a potent inhibitor of P-glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents.[1][2][3] By inhibiting P-gp, this compound can restore the efficacy of conventional anticancer drugs.

Comparative Analysis of P-gp Inhibitors
CompoundTargetMethodKey FindingsIC50 / ED50Reference
This compound Human P-gpRhodamine 123 Accumulation Assay in KB-V1 cellsIncreased intracellular accumulation of P-gp substrateED50 = 5.1 ± 1.1 μM[1]
Human P-gpP-gp ATPase Activity AssayStimulated P-gp ATPase activity, indicating direct interaction-[1][2]
Verapamil Human P-gpRhodamine 123 Accumulation Assay in KB-V1 cellsIncreased intracellular accumulation of P-gp substrateEffective at 20 μM[1]
Human P-gpMolecular Docking (Hypothetical)Binds within the transmembrane domain of P-gp-
Experimental Validation: P-gp ATPase Activity Assay

The direct interaction of a compound with P-gp can be validated by measuring the stimulation of its ATPase activity.

Protocol:

  • Preparation of P-gp Membranes: Crude membranes containing overexpressed P-glycoprotein are isolated from a suitable cell line (e.g., Sf9 cells infected with a baculovirus expressing human P-gp).

  • Reaction Mixture: The reaction mixture typically contains the P-gp membranes, the test compound (this compound), and an ATP-regenerating system in a suitable buffer.

  • Initiation and Incubation: The reaction is initiated by the addition of MgATP. The mixture is incubated at 37°C.

  • Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured over time using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of Pi release in the presence of the test compound is compared to the basal activity (without the compound) to determine the extent of ATPase stimulation.

Pgp_Signaling_Pathway cluster_extracellular Extracellular Chemo_out Chemotherapeutic Drug Pgp Pgp Pgp->Chemo_out Efflux Chemo Chemo This compound This compound

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Acetylcholinesterase (AChE) Inhibition: A Neuroprotective Role

This compound and its analogues have demonstrated inhibitory activity against acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This positions this compound as a potential candidate for the management of Alzheimer's disease and other neurodegenerative conditions.

Comparative Analysis of AChE Inhibitors

While detailed molecular docking studies for this compound are not extensively published, preliminary studies on its analogues suggest a binding mode within the active site gorge of AChE.[4] For comparison, we present experimental data for this compound alongside Donepezil, a widely used AChE inhibitor.

CompoundTarget EnzymeMethodKey FindingsIC50Reference
This compound Electric Eel AChEEllman's MethodInhibits AChE activity45.1 ± 5.46 µM[5]
(6R)-hydroxythis compound (Derivative) Electric Eel AChEEllman's MethodMore potent than this compound11.01 ± 1.49 µM[5]
Donepezil Human AChEEllman's MethodPotent AChE inhibitor~0.14 µM[6]
Human AChEMolecular Docking (Hypothetical)Binds to both the catalytic and peripheral anionic sites-
Experimental Validation: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect of a compound on AChE activity is commonly determined using the spectrophotometric method developed by Ellman.

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.

  • Reaction Mixture: In a 96-well plate, add the buffer, the test compound (this compound) at various concentrations, and the AChE enzyme solution.

  • Incubation: Incubate the mixture for a predefined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add ATCI and DTNB to the wells to start the reaction.

  • Spectrophotometric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured at 412 nm over time.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated.

AChE_Signaling_Pathway ACh ACh This compound This compound

Caption: AChE-mediated hydrolysis of acetylcholine and its inhibition by this compound.

Molecular Docking: A Theoretical Validation Approach

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. While specific docking studies for this compound are awaited, a general protocol for such an investigation is outlined below.

Experimental Workflow for Molecular Docking

Docking_Workflow start Start prep_protein Prepare Protein Structure (P-gp or AChE) start->prep_protein prep_ligand Prepare Ligand Structure (this compound) start->prep_ligand define_site Define Binding Site prep_protein->define_site prep_ligand->define_site run_docking Run Docking Simulation define_site->run_docking analyze Analyze Results (Binding Energy, Poses) run_docking->analyze end End analyze->end

Caption: General workflow for molecular docking.

Protocol:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein (P-gp or AChE) from a protein database (e.g., PDB). For human P-gp, a homology model may be necessary as a full crystal structure is not always available.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of this compound and optimize its geometry.

  • Binding Site Definition:

    • Identify the binding site on the target protein. For P-gp, this would be the large drug-binding pocket within the transmembrane domain. For AChE, it is the active site gorge.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock this compound into the defined binding site of the protein.

    • The software will generate multiple possible binding poses and calculate a docking score or binding energy for each pose.

  • Results Analysis:

    • Analyze the top-ranked poses to identify the most likely binding mode of this compound.

    • Examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein.

    • The binding energy provides a quantitative estimate of the binding affinity.

Conclusion

This compound presents a compelling profile as a dual-action therapeutic agent with well-supported mechanisms for P-glycoprotein and acetylcholinesterase inhibition. While experimental data confirms its activity, further molecular docking studies are warranted to elucidate the precise molecular interactions at the atomic level. Such studies would provide invaluable insights for the rational design of more potent and selective derivatives for clinical applications in oncology and neurodegenerative disease.

References

Comparative analysis of different total synthesis routes for Stemofoline

Author: BenchChem Technical Support Team. Date: December 2025

Stemofoline, a complex hexacyclic alkaloid isolated from plants of the Stemonacea family, has garnered significant attention from the synthetic community due to its potent insecticidal activity and challenging molecular architecture.[1][2] This guide provides a comparative analysis of four distinct total synthesis routes developed for this compound and its analogues, offering insights for researchers and professionals in drug development and chemical synthesis. The strategies developed by Kende, Overman, Martin, and Huang each present unique approaches to assembling the intricate caged structure of this natural product.

Overview of Synthetic Strategies

The total synthesis of this compound has been a formidable challenge, leading to the development of innovative chemical transformations and strategic approaches. Early syntheses by Kende and Overman successfully constructed the racemic forms of this compound congeners, often employing elegant cascade reactions to forge the complex polycyclic core.[1] Later, Martin and co-workers achieved an enantioselective formal synthesis by leveraging a chiral pool starting material and a key dipolar cycloaddition cascade.[1][2][3][4] More recently, Huang and his team reported a concise and enantioselective total synthesis of (+)-Stemofoline itself, guided by a biogenetic hypothesis.[5][6][7]

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for the total synthesis routes to this compound and its derivatives, providing a clear comparison of their efficiency and practicality.

Parameter Kende (1999) Overman (2003) Martin (2013) Huang (2020)
Target Molecule(s) (±)-Isothis compound(±)-Didehydrothis compound & (±)-Isodidehydrothis compoundFormal synthesis of Didehydrothis compound & Isodidehydrothis compound(+)-Stemofoline, (+)-Isothis compound, (+)-Stemoburkilline, (+)-(11S,12R)-dihydrothis compound
Stereoselectivity RacemicRacemicEnantioselectiveEnantioselective
Starting Material(s) Not specified in abstractsNot specified in abstracts2-Deoxy-D-riboseLiterature-known alcohol
Key Reactions Cascade process initiated by deprotection and collapse of an aminoalcoholImpressive cascade processesCatalytic dipolar cycloaddition cascadeHorner-Wadsworth-Emmons reaction, Cu-catalyzed direct nucleophilic alkylation
Number of Steps Not specified in abstractsNot specified in abstracts24 steps (formal synthesis)[2][3]19 steps[5][6][7]
Overall Yield Not specified in abstractsNot specified in abstractsNot specified in abstractsNot specified in abstracts

Key Strategic Comparison

The different synthetic routes to this compound highlight a variety of strategic choices in assembling the complex hexacyclic core. The following diagram illustrates the logical flow and key transformations in the discussed syntheses.

This compound Synthesis Comparison cluster_Kende Kende's Approach (Racemic) cluster_Overman Overman's Approach (Racemic) cluster_Martin Martin's Approach (Enantioselective Formal) cluster_Huang Huang's Approach (Enantioselective) K_Start Advanced Azabicycle K_Key TFA Deprotection & Spontaneous Collapse K_Start->K_Key K_Product (±)-Isothis compound K_Key->K_Product O_Start Acyclic Precursor O_Key Impressive Cascade Process O_Start->O_Key O_Product (±)-Didehydrothis compound & (±)-Isodidehydrothis compound O_Key->O_Product M_Start 2-Deoxy-D-ribose (Chiral Pool) M_Key Dipolar Cycloaddition Cascade M_Start->M_Key M_Intermediate Overman's Intermediate M_Key->M_Intermediate M_Product (-)-Didehydrothis compound & (-)-Isodidehydrothis compound M_Intermediate->M_Product H_Start Literature-known Alcohol H_Key Biogenetically Inspired Horner-Wadsworth-Emmons & Cu-catalyzed Alkylation H_Start->H_Key H_Product (+)-Stemofoline & Congeners H_Key->H_Product

Caption: Comparative flowchart of key strategies in the total synthesis of this compound.

Experimental Protocols

While detailed step-by-step experimental protocols are beyond the scope of this guide, the key transformations that define each synthetic route are outlined below based on the available literature.

Kende's Key Cascade Reaction

The synthesis reported by Kende and coworkers culminates in a remarkable cascade sequence to construct the pentacyclic core of (±)-isothis compound.[1] The key step involves the treatment of an advanced azabicyclic intermediate with trifluoroacetic acid (TFA). This single operation is proposed to effect the removal of both MOM and BOC protecting groups, liberating an aminoalcohol intermediate which then spontaneously collapses to form the intricate pentacyclic amine structure.

Overman's Cascade Approach

Similar to Kende's strategy, Overman's syntheses of (±)-didehydrothis compound and (±)-isodidehydrothis compound also rely on impressive cascade processes to assemble the bridged polycyclic core of the molecule.[1]

Martin's Catalytic Dipolar Cycloaddition Cascade

Martin's enantioselective formal synthesis commences from the commercially available chiral starting material, 2-deoxy-D-ribose.[1][2] A pivotal step in their route is a novel dipolar cycloaddition cascade. This sequence is initiated by the cyclization of a rhodium-derived carbene onto the nitrogen atom of a proximal imine group. This generates an azomethine ylide which then undergoes a spontaneous intramolecular dipolar cycloaddition to furnish the tricyclic core of the this compound alkaloids.[1][4]

Huang's Biomimetic Approach

Huang's enantioselective total synthesis is guided by a biogenetic hypothesis, postulating that stemoburkilline and dihydrostemofolines are precursors to this compound and isothis compound.[5][6] Key reactions in this concise 19-step synthesis include a Horner–Wadsworth–Emmons reaction to connect two key molecular fragments and a copper-catalyzed direct and versatile nucleophilic alkylation of an anti-Bredt iminium ion to construct the tetracyclic cage-type core.[5][8]

Conclusion

The evolution of synthetic strategies towards this compound showcases the advancements in organic synthesis over the past few decades. From the initial racemic syntheses employing clever cascade reactions to the more recent enantioselective approaches utilizing catalytic cascades and biomimetic principles, the quest for an efficient synthesis of this complex natural product has spurred significant chemical innovation. Huang's recent 19-step synthesis of (+)-Stemofoline stands as the most concise and enantioselective route to date, offering a promising platform for the future synthesis of analogues for biological evaluation.[5][6][7] Researchers entering this field can draw valuable lessons from each of these distinct and elegant approaches to total synthesis.

References

A Comparative Guide to Analytical Methods for the Quantification of Stemofoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like Stemofoline is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of two prominent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and performance characteristics of these methods to aid in the selection of the most appropriate technique for your research needs.

Data Summary of Analytical Methods

The performance of analytical methods is evaluated through a series of validation parameters. The table below summarizes the key quantitative data for the HPLC and a closely related LC-MS/MS method for this compound and a similar Stemona alkaloid, providing a clear comparison of their capabilities.

Validation ParameterHPLC-UV for this compoundLC-MS/MS for Didehydrothis compound
Linearity Range 0.5 - 188.4 µg/mLNot explicitly stated, but showed good linearity
Correlation Coefficient (r²) > 0.999Not explicitly stated, but showed good linearity
Accuracy (% Recovery) 99.97%[1]Deemed accurate in the study[2][3]
Precision (%RSD) < 2%[1]Deemed precise in the study[2][3]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are the methodologies for the HPLC-UV and LC-MS/MS methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in plant extracts.[1]

Sample Preparation:

  • Extract the dried root material of Stemona collinsiae with an appropriate solvent (e.g., methanol).

  • Filter the resulting extract to remove particulate matter.

  • Evaporate the solvent to obtain the crude extract.

  • Redissolve the crude extract in the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • Column: Hypersil BDS C18 column.[1]

  • Mobile Phase: Methanol and 1 mM ammonium acetate (55:45 v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV detection at 295 nm.[1]

  • Quantification: Based on the peak area correlated with a calibration curve of a this compound standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method, validated for the related compound didehydrothis compound, is highly sensitive and selective, making it ideal for quantification in biological matrices like plasma.[2][3]

Sample Preparation (for plasma):

  • Perform a protein precipitation or liquid-liquid extraction of the plasma sample to remove proteins and other interfering substances.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: C18 column.[2]

  • Mobile Phase: 1 mM ammonium acetate in water and methanol (50:50, v/v).[2]

  • Internal Standard: Tetrahydropalmatine.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[2]

  • Quantification: Based on the peak area ratio of the analyte to the internal standard, correlated with a calibration curve.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages of a typical analytical method validation workflow.

Analytical_Method_Validation MethodDevelopment Method Development MethodOptimization Method Optimization MethodDevelopment->MethodOptimization ValidationProtocol Validation Protocol Definition MethodOptimization->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability Documentation Documentation & Reporting Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD_LOQ->Documentation Robustness->Documentation SystemSuitability->Documentation

Caption: General workflow for analytical method validation.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and widely available technique that is well-suited for the analysis of this compound in less complex matrices such as plant extracts. It provides good accuracy and precision for routine quality control purposes.[1]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing samples with complex matrices, such as biological fluids, or when very low detection limits are required.[2][3] The use of an internal standard and MRM detection minimizes matrix effects and provides high confidence in the results.

Cross-validation of these methods, where appropriate, can ensure consistency and reliability of data across different analytical platforms and laboratories. Researchers should consider the specific analytical needs, available instrumentation, and the nature of the sample matrix when selecting the most suitable method for this compound quantification.

References

In vivo comparison of Stemofoline and commercial synthetic insecticides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel and effective insecticides with favorable environmental profiles has led to a resurgence of interest in natural products. Among these, Stemofoline, a Stemona alkaloid, has emerged as a promising candidate due to its potent insecticidal properties. This guide provides an objective in vivo comparison of this compound's performance against a range of commercial synthetic insecticides, supported by experimental data and detailed methodologies.

Performance Data: Lethal Concentration (LC₅₀) Against Spodoptera littoralis

The following table summarizes the 50% lethal concentration (LC₅₀) values of this compound, its potent analog didehydrothis compound, and various commercial synthetic insecticides against the cotton leafworm, Spodoptera littoralis. It is crucial to note that experimental conditions such as larval instar and exposure time vary across studies, which can influence LC₅₀ values.

Insecticide ClassActive IngredientLC₅₀ (ppm)Target Insect StageExposure TimeCitation(s)
Stemona Alkaloid This compound 2.04 Neonate Larvae Not Specified [1]
Didehydrothis compound 0.84 Neonate Larvae Not Specified [1]
AvermectinEmamectin benzoate0.0172nd Instar Larvae3 days[2]
Emamectin benzoate0.00052nd Instar LarvaeNot Specified[3]
Emamectin benzoate0.00114th Instar LarvaeNot Specified[3]
Emamectin benzoate2.001st Generation LarvaeNot Specified[4]
OrganophosphateProfenofos10.92nd Instar Larvae3 days[2]
Profenofos3.654th Instar LarvaeNot Specified[5]
Profenofos313.961st Generation Larvae48 hours[4]
PyrethroidCypermethrin3.134th Instar LarvaeNot Specified[5]
Lambda-cyhalothrin270.441st Generation Larvae48 hours[4]
SpinosynSpinosad19.92nd Instar Larvae3 days[2]
Spinosad8.621st Generation Larvae72 hours[4]
Spinosad22.1792nd Instar Larvae72 hours[6]
Insect Growth RegulatorChlorfluazuron0.422nd Instar Larvae3 days[2]
Chlorfluazuron1.964th Instar LarvaeNot Specified[5]
Lufenuron0.15692nd Instar LarvaeNot Specified[3]
Lufenuron0.43784th Instar LarvaeNot Specified[3]
DiamideChlorantraniliprole79.441st Generation Larvae72 hours[4]
OxadiazineIndoxacarb0.0092nd Instar Larvae24 hours[7]
PyrroleChlorfenapyr0.00092nd Instar LarvaeNot Specified[3]
Chlorfenapyr0.00184th Instar LarvaeNot Specified[3]

Signaling Pathways and Mechanisms of Action

This compound exhibits a dual mode of action, targeting two critical components of the insect nervous system. This is compared with synthetic insecticides that typically target one of these pathways.

Insecticide Signaling Pathways cluster_0 Nicotinic Acetylcholine Receptor (nAChR) Pathway cluster_1 Acetylcholinesterase (AChE) Inhibition Pathway nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand-gated ion channel Ion_Channel_Open Ion Channel Opens (Na⁺/Ca²⁺ Influx) nAChR:f1->Ion_Channel_Open Activates ACh Acetylcholine (ACh) (Neurotransmitter) ACh->nAChR:f0 Binds Stemofoline_nAChR This compound Stemofoline_nAChR->nAChR:f0 Agonist (Binds) Neonicotinoids Neonicotinoids (e.g., Imidacloprid) Neonicotinoids->nAChR:f0 Agonist (Binds) Hyperstimulation Continuous Nerve Stimulation (Hyper-excitation) Ion_Channel_Open->Hyperstimulation Paralysis_Death_nAChR Paralysis & Death Hyperstimulation->Paralysis_Death_nAChR AChE Acetylcholinesterase (AChE) ACh_Buildup ACh Accumulation ACh_Synapse Acetylcholine (ACh) in Synapse ACh_Synapse->AChE Hydrolyzed by Stemofoline_AChE This compound Stemofoline_AChE->AChE Inhibits OPs_Carbamates Organophosphates & Carbamates OPs_Carbamates->AChE Inhibits Receptor_Overstimulation Postsynaptic Receptor Overstimulation ACh_Buildup->Receptor_Overstimulation Paralysis_Death_AChE Paralysis & Death Receptor_Overstimulation->Paralysis_Death_AChE

Caption: Mechanisms of action for this compound and synthetic insecticides.

This compound acts as a potent agonist of insect nicotinic acetylcholine receptors (nAChRs), mimicking the neurotransmitter acetylcholine and leading to continuous nerve stimulation.[8] This mechanism is similar to that of neonicotinoid insecticides.[8] Additionally, this compound is associated with the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synapse.[8] This inhibition, a hallmark of organophosphate and carbamate insecticides, results in the accumulation of acetylcholine and subsequent hyper-excitation of the nervous system.[2]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of insecticide efficacy. Below are representative methodologies for conducting key in vivo bioassays.

Toxicity Bioassay (Leaf-Dip Method)

This method is widely used to determine the lethal concentration (LC) of an insecticide.

G start Start prep_solutions Prepare Serial Dilutions of Test Compounds (this compound & Synthetics) start->prep_solutions dip_leaves Dip Leaves in Each Concentration for 10-30s prep_solutions->dip_leaves select_leaves Select Uniform Host Plant Leaves (e.g., Castor Bean for S. littoralis) select_leaves->dip_leaves air_dry Air-Dry Leaves Under a Fume Hood dip_leaves->air_dry setup_petri Place One Treated Leaf per Petri Dish air_dry->setup_petri introduce_larvae Introduce a Set Number of Larvae (e.g., 10-20 of a specific instar) setup_petri->introduce_larvae incubate Incubate Under Controlled Conditions (e.g., 25±2°C, 65±5% RH) introduce_larvae->incubate assess_mortality Assess Mortality at Predetermined Intervals (e.g., 24, 48, 72h) incubate->assess_mortality probit_analysis Perform Probit Analysis to Calculate LC₅₀ Values assess_mortality->probit_analysis end End probit_analysis->end

Caption: Workflow for a typical leaf-dip toxicity bioassay.

Methodology:

  • Preparation of Test Solutions: Prepare stock solutions of this compound and commercial insecticides in an appropriate solvent (e.g., acetone).[9] Create a series of graded concentrations through serial dilution with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading.[9]

  • Leaf Treatment: Select fresh, undamaged host plant leaves (e.g., castor bean for S. littoralis).[5] Dip each leaf into a test solution for approximately 10-30 seconds with gentle agitation.[9] A control group is treated with the solvent-surfactant solution only.

  • Experimental Setup: Allow the treated leaves to air-dry completely. Place one leaf in a Petri dish lined with moistened filter paper to maintain turgor.[10]

  • Insect Exposure: Introduce a known number of same-instar larvae (e.g., 10-20 third-instar larvae) into each Petri dish.[11]

  • Incubation and Observation: Maintain the Petri dishes in a controlled environment (e.g., 25±2°C, 65±5% relative humidity, and a 12:12h light:dark photoperiod).[12]

  • Data Collection and Analysis: Record larval mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush. Correct mortality for control deaths using Abbott's formula.[13] Calculate LC₅₀ values and their 95% confidence limits using probit analysis.[13]

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay quantifies the feeding deterrence properties of a compound.

Methodology:

  • Preparation of Leaf Discs: Use a cork borer to cut uniform discs from fresh host plant leaves.

  • Treatment: Dip the leaf discs in the various concentrations of the test compounds, as described in the toxicity bioassay. Control discs are treated with solvent only.

  • Experimental Setup: After air-drying, place a single treated leaf disc in a Petri dish with a pre-starved larva (e.g., starved for 2-4 hours).[10]

  • Data Collection: After a set period (e.g., 24 hours), remove the larva and measure the area of the leaf disc consumed. This can be done using a leaf area meter or image analysis software.

  • Calculation of Antifeedant Index: Calculate the Antifeedant Index (AFI) using the formula:

    • AFI (%) = [(C - T) / (C + T)] * 100

    • Where C is the area consumed in the control group and T is the area consumed in the treatment group.

Conclusion

The available in vivo data indicates that this compound and its derivatives exhibit high toxicity to Spodoptera littoralis, with LC₅₀ values that are competitive with, and in some cases superior to, certain commercial synthetic insecticides.[1] Specifically, the LC₅₀ of didehydrothis compound (0.84 ppm) is notably potent.[1] this compound's dual mechanism of action, targeting both nAChRs and AChE, presents a potential advantage in managing insect resistance, as pests are less likely to develop simultaneous resistance to two different modes of action.[8]

However, the variability in experimental protocols across published studies highlights the need for standardized, head-to-head comparative trials. Such studies should evaluate a broader range of pest species and include chronic toxicity and sublethal effect assessments to fully characterize the potential of this compound as a viable alternative or complementary tool in integrated pest management programs. The detailed protocols and workflow provided herein offer a framework for conducting such crucial research.

References

Comparative study of the multi-drug resistance reversal effect of Stemofoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Stemofoline derivatives—OH-A1, NH-B6, and NH-D6—reveals their potential as potent chemosensitizers in multi-drug resistant (MDR) cancer cells. Experimental evidence demonstrates that these compounds effectively reverse resistance to common chemotherapeutic agents by inhibiting the function of P-glycoprotein (P-gp), a key transporter responsible for drug efflux.

Multi-drug resistance remains a significant hurdle in the successful treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Research into agents that can reverse this resistance has identified this compound, an alkaloid isolated from Stemona species, and its derivatives as promising candidates.[2] This guide provides a comparative study of the MDR reversal effects of three synthetic this compound derivatives: OH-A1, NH-B6, and NH-D6, supported by experimental data from studies on P-gp-overexpressing human cervical carcinoma (KB-V1) and leukemic (K562/Adr) cell lines.[3]

The primary mechanism of action for these this compound derivatives is the direct inhibition of P-gp function, leading to increased intracellular accumulation of chemotherapeutic drugs.[3][4] Notably, this effect is achieved without altering the expression levels of P-gp itself.[3] The efficacy of these derivatives in inhibiting P-gp function follows the order: NH-B6 > OH-A1 > NH-D6.[3]

Comparative Efficacy in Reversing Multi-Drug Resistance

The MDR reversal potential of this compound derivatives was quantified by determining the half-maximal inhibitory concentration (IC50) of various chemotherapeutic agents in the presence and absence of the derivatives. The reversal fold (RF), a measure of how many times the chemosensitivity is restored, was calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in combination with the this compound derivative.

Cell LineChemotherapeutic AgentThis compound Derivative (Concentration)IC50 (Drug Alone) (nM)IC50 (Drug + Derivative) (nM)Reversal Fold (RF)
K562/Adr DoxorubicinOH-A1 (5 µM)1,2002504.8
NH-B6 (5 µM)1,2001806.7
NH-D6 (5 µM)1,2003503.4
PaclitaxelOH-A1 (5 µM)8002004.0
NH-B6 (5 µM)8001505.3
NH-D6 (5 µM)8002802.9
KB-V1 DoxorubicinOH-A1 (5 µM)1,5003005.0
NH-B6 (5 µM)1,5002007.5
NH-D6 (5 µM)1,5004503.3
VinblastineOH-A1 (5 µM)5001005.0
NH-B6 (5 µM)500707.1
NH-D6 (5 µM)5001503.3
PaclitaxelOH-A1 (5 µM)9002204.1
NH-B6 (5 µM)9001605.6
NH-D6 (5 µM)9003003.0

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of this comparative guide are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (KB-V1, K562/Adr, and their sensitive counterparts KB-3-1, K562) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of chemotherapeutic agents (doxorubicin, vinblastine, paclitaxel) in the presence or absence of non-toxic concentrations of this compound derivatives (e.g., 5 µM).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

P-glycoprotein Function Assay (Rhodamine 123 and Calcein-AM Accumulation)

This assay measures the efflux pump activity of P-gp using fluorescent substrates.

  • Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Incubation with Derivatives: Pre-incubate the cells with this compound derivatives or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent P-gp substrate (e.g., 1 µM Rhodamine 123 or 0.25 µM Calcein-AM) and incubate for another 60 minutes in the dark.

  • Washing: Stop the reaction by adding ice-cold buffer and wash the cells twice to remove the extracellular fluorescent substrate.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity of treated cells with that of untreated control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

P-glycoprotein Expression (Western Blotting)

This technique is used to detect the amount of P-gp protein in the cells.

  • Cell Lysis: Treat cells with this compound derivatives for a specified period (e.g., 48 hours), then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (e.g., C219) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to ensure equal protein loading.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates and inhibitors.

  • Membrane Preparation: Prepare crude membranes from P-gp-overexpressing cells.

  • Reaction Mixture: Prepare a reaction mixture containing the membranes, assay buffer, and varying concentrations of the this compound derivatives.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity.

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow used to evaluate the MDR reversal effect of this compound derivatives.

MDR_Reversal_Pathway cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Nucleus Nucleus Chemo->Nucleus Induces DNA Damage This compound This compound Derivative This compound->Pgp Inhibition Apoptosis Apoptosis Nucleus->Apoptosis Initiates Chemo_ext Extracellular Chemotherapeutic Drug Chemo_ext->Chemo Influx caption Mechanism of MDR Reversal by this compound Derivatives

Caption: this compound derivatives inhibit P-gp, preventing the efflux of chemotherapeutic drugs.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Conclusion MTT MTT Assay (Cytotoxicity & IC50) Flow Flow Cytometry (P-gp Function) MTT->Flow WB Western Blot (P-gp Expression) Flow->WB ATPase ATPase Assay (Direct P-gp Interaction) Flow->ATPase Conclusion Derivatives inhibit P-gp function, not expression, reversing MDR Flow->Conclusion WB->Conclusion ATPase->Conclusion caption Experimental workflow for evaluating this compound derivatives.

Caption: Workflow for assessing the MDR reversal effect of this compound derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of Stemofoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Core Principle: Hazardous Waste Management

Due to its classification as a bioactive alkaloid, Stemofoline and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste trash. The primary goal is to prevent release into the environment and to ensure the safety of all laboratory and waste management personnel.

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, collection, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for any purpose, including disposal, ensure the following minimum PPE is worn:

  • Gloves: Chemical-resistant nitrile gloves are required. For handling significant quantities or during spill cleanup, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard, fully-buttoned laboratory coat.

Step 2: Waste Segregation and Collection Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[1][2][3] All waste streams must be collected at or near the point of generation in designated Satellite Accumulation Areas (SAAs).[2][4]

  • Solid Waste:

    • Place pure this compound powder, contaminated weighing papers, pipette tips, gloves, and other contaminated disposable lab supplies into a dedicated, robust, and sealable hazardous waste container.

    • This container should be clearly labeled for "Cytotoxic Solid Waste" or "Alkaloid Solid Waste."[5]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible (e.g., glass or polyethylene) hazardous waste container.

    • Do not mix with other incompatible waste streams (e.g., acids, bases, or oxidizers).[1][2]

    • The container must be kept securely closed except when adding waste.[1]

  • Sharps Waste:

    • Any needles, syringes, glass Pasteur pipettes, or other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-proof sharps container labeled for cytotoxic or chemical waste.[5]

Step 3: Container Labeling and Management Proper labeling is a legal requirement and essential for safety.

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[6]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all container contents, including solvents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic").

    • The accumulation start date.

    • The name and contact information of the principal investigator or laboratory.

  • Container Management:

    • Always keep waste containers closed with a secure lid when not in use.[1]

    • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[1][2]

    • Store waste in a designated, secure Satellite Accumulation Area away from general traffic.

Step 4: Arranging for Final Disposal

  • Once a waste container is full or has been in accumulation for the maximum allowable time per institutional policy (e.g., 12 months), request a pickup from your institution's EHS or Hazardous Waste Management department.[4]

  • Do not transport hazardous waste across public areas yourself.[6]

III. Quantitative Data for Waste Management

The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting, as mandated by regulatory bodies like the EPA. These are general guidelines; always confirm your institution's specific limits.

ParameterGuidelineRegulatory Context
Maximum Hazardous Waste Volume 55 gallonsStored within a Satellite Accumulation Area (SAA).
Maximum Acutely Toxic (P-listed) Waste 1 quart (liquid) or 1 kg (solid)This compound is not currently P-listed, but as a precaution for highly toxic compounds, this is a best-practice limit to observe.[4]
Container Rinse for Acutely Toxic Waste Triple rinse with a suitable solventThe rinsate from containers that held acutely toxic chemicals must be collected as hazardous waste.[1][6]
Maximum Accumulation Time 12 monthsFrom the date waste is first added to the container, provided volume limits are not exceeded.[4]

IV. Experimental Protocol: Spill Cleanup

This protocol provides a methodology for managing a small-scale laboratory spill of this compound powder or solution.

1. Objective: To safely decontaminate the affected area and properly containerize all contaminated materials.

2. Materials:

  • Chemical Spill Kit (containing absorbent pads or powder, such as vermiculite)
  • Personal Protective Equipment (2 pairs of nitrile gloves, safety goggles, lab coat)
  • Sealable plastic bags or a designated solid waste container for hazardous materials
  • Detergent solution and water
  • Paper towels
  • Hazardous waste labels

3. Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.
  • Secure the Area: If safe to do so, restrict access to the spill area.
  • Don PPE: Put on all required personal protective equipment.
  • Contain the Spill:
  • For Liquid Spills: Cover the spill with absorbent pads or powder from the spill kit, working from the outside in to prevent spreading.
  • For Solid Spills: Gently cover the powder with damp paper towels to avoid generating airborne dust. Do not sweep dry powder.
  • Collect Contaminated Material:
  • Carefully collect all absorbent materials, contaminated paper towels, and any broken glassware (using tongs or a dustpan).
  • Place all collected materials into a heavy-duty plastic bag or a designated hazardous solid waste container.
  • Decontaminate the Surface:
  • Clean the spill area thoroughly with a detergent and water solution.
  • Wipe the area with clean paper towels.
  • Place all cleaning materials (used paper towels, gloves) into the same hazardous waste bag/container.
  • Final Steps:
  • Seal the waste bag or container.
  • Label it clearly as "Hazardous Waste: this compound Spill Debris."
  • Arrange for pickup through your institution's EHS department.
  • Remove and discard outer gloves into the waste container before handling clean items. Wash hands thoroughly with soap and water.

V. Visual Workflow for this compound Disposal

The following diagram illustrates the logical decision-making process for handling and disposing of this compound waste in a research environment.

Stemofoline_Disposal_Workflow start This compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid Solid Waste (e.g., Powder, Contaminated Gloves) waste_type->solid Solid liquid Liquid Waste (e.g., Solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., Needles, Pipettes) waste_type->sharps Sharps solid_container Collect in Labeled 'Hazardous Solid Waste' Container solid->solid_container liquid_container Collect in Labeled, Leak-Proof 'Hazardous Liquid Waste' Container with Secondary Containment liquid->liquid_container sharps_container Collect in Labeled, Puncture-Proof 'Cytotoxic/Chemical Sharps' Container sharps->sharps_container labeling Step 3: Ensure Proper Labeling (Name, Hazards, Date) solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage container_full Container Full or Max Time Reached? storage->container_full container_full->storage No ehs_pickup Step 4: Request Pickup from EHS / HazWaste Dept. container_full->ehs_pickup Yes

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Stemofoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Stemofoline was not located. The following guidance is based on safety protocols for handling potent alkaloids and hazardous chemicals of a similar nature. Researchers must exercise extreme caution and adhere to all institutional and regulatory safety standards.

This compound and its analogs are potent insecticidal agents, and some have shown activity as acetylcholine receptor antagonists and in reversing multi-drug resistance in cancer cells.[1] Due to its biological activity, this compound should be handled as a hazardous compound. The following information provides essential safety and logistical procedures for its handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound, especially in its pure, solid form, the following personal protective equipment is mandatory to prevent exposure.[2][3]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves.
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or chemical splash goggles.[3]
Body Protection Lab CoatStandard laboratory coat to protect against spills.[3]
Respiratory Protection RespiratorRecommended when handling the powder outside of a fume hood.
Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical to mitigate harm.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[4] Seek medical attention if irritation occurs.[4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[4]
Small Spill (<1 L) If trained, use appropriate PPE and an absorbent material to contain the spill.[5] Double bag the waste in clear plastic bags, label appropriately, and dispose of it as hazardous waste.[5]
Large Spill (>1 L) Evacuate the immediate area and prevent entry.[5] Contact your institution's Environmental Health & Safety (EH&S) department and emergency services.[5]
Handling and Storage

Proper handling and storage procedures are crucial to ensure the stability of the compound and the safety of laboratory personnel.

  • Handling: All work with this compound should be conducted in a well-ventilated chemical fume hood.[2] Avoid the generation of dust.[2] Do not eat, drink, or smoke in the handling area.[2][4] Wash hands thoroughly after handling.[2][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The compound may be light-sensitive, so storage in a dark place is recommended.[4] Keep locked up or in an area accessible only to authorized personnel.[2]

Disposal Plan

This compound and any contaminated materials must be treated as hazardous chemical waste.[3]

  • Solid Waste: Place pure this compound and any contaminated solids (e.g., weighing papers, gloves) into a dedicated and clearly labeled hazardous waste container with a secure lid.[3]

  • Liquid Waste: Collect any solutions of this compound in a designated, leak-proof hazardous waste container for organic or alkaloid waste.[3]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), the approximate quantity, the date, and the contact information for the responsible researcher or laboratory.[3]

  • Collection: Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area for pickup by your institution's hazardous waste management service.[3]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood Step 1 prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials Step 2 handling_weigh Weigh this compound in Hood prep_materials->handling_weigh Step 3 handling_dissolve Prepare Solution (if applicable) handling_weigh->handling_dissolve Step 4 handling_experiment Conduct Experiment handling_dissolve->handling_experiment Step 5 cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate Step 6 cleanup_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_solid Step 7a cleanup_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_liquid Step 7b cleanup_ppe Remove and Dispose of PPE cleanup_solid->cleanup_ppe Step 8 cleanup_liquid->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash Step 9

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stemofoline
Reactant of Route 2
Stemofoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.